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  • Product: Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate
  • CAS: 1803896-95-8

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate

An In-depth Technical Guide to Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate: Structure, Properties, and Synthesis Introduction Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic organic compound tha...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate: Structure, Properties, and Synthesis

Introduction

Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic organic compound that belongs to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and characterization of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate consists of a fused benzene and imidazole ring system, with a bromine atom substituted at the 4-position and a methyl carboxylate group at the 2-position.

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

Key Structural Features:

  • Benzimidazole Core: A bicyclic aromatic system that provides a rigid scaffold for molecular interactions.

  • Bromine Atom: The presence of a bromine atom at the 4-position can influence the compound's electronic properties and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

  • Methyl Carboxylate Group: This ester group at the 2-position can act as a hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modification.

Physical Properties
PropertyValueSource
Melting Point218-220 °C
AppearanceWhite to off-white solid
SolubilitySoluble in dimethyl sulfoxide (DMSO) and methanol.

Synthesis of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

The synthesis of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate typically involves the condensation of 3-bromo-1,2-diaminobenzene with a suitable two-carbon electrophile, followed by esterification. A common and effective method is the reaction of 3-bromo-1,2-diaminobenzene with dimethyl oxalate.

Experimental Protocol

Materials:

  • 3-bromo-1,2-diaminobenzene

  • Dimethyl oxalate

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-1,2-diaminobenzene (1 equivalent) in methanol.

  • Addition of Reagent: Add dimethyl oxalate (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.

Synthesis Workflow

SynthesisWorkflow Reactants 3-bromo-1,2-diaminobenzene + Dimethyl Oxalate Reaction Reflux (4-6h) Reactants->Reaction in Solvent Methanol Solvent->Reaction Workup Work-up: - Evaporation - NaHCO3 wash - Ethyl Acetate Extraction Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Product Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate Purification->Product

Caption: Synthesis workflow for Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate.

¹H NMR Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.21 (s, 1H, NH), 7.79 (d, J = 8.0 Hz, 1H, Ar-H), 7.66 (d, J = 7.8 Hz, 1H, Ar-H), 7.30 (t, J = 8.0 Hz, 1H, Ar-H), 3.93 (s, 3H, OCH₃).

    • Interpretation: The singlet at 13.21 ppm is characteristic of the benzimidazole N-H proton. The three aromatic protons appear in the range of 7.30-7.79 ppm, with their splitting patterns corresponding to the substitution on the benzene ring. The singlet at 3.93 ppm corresponds to the three protons of the methyl ester group.

¹³C NMR Spectroscopy
  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 161.2, 142.5, 139.8, 134.1, 124.9, 120.3, 114.8, 112.7, 52.9.

    • Interpretation: The signal at 161.2 ppm is attributed to the carbonyl carbon of the ester. The signals in the aromatic region (112.7-142.5 ppm) correspond to the carbon atoms of the benzimidazole ring system. The signal at 52.9 ppm represents the carbon of the methyl group of the ester.

Mass Spectrometry
  • MS (ESI): m/z 254.9 [M+H]⁺.

    • Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Applications in Drug Development

Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo- and ester- functionalities allow for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine-substituted position and amide bond formation at the ester position, to generate libraries of compounds for drug screening.

Conclusion

Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds. This guide has provided a detailed overview of its chemical structure, physical properties, a reliable synthetic protocol, and its spectroscopic characterization. The information presented herein is intended to be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

  • Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. AstaTech Inc.

  • Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. BLD Pharm.

Exploratory

Unlocking the Pharmacological Potential of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate Derivatives: Mechanisms, Metallochemistry, and Target Engagement

Executive Summary & Structural Rationale In medicinal chemistry, the benzimidazole scaffold is universally recognized as a "privileged structure." However, the specific building block Methyl 4-bromo-1H-benzo[d]imidazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In medicinal chemistry, the benzimidazole scaffold is universally recognized as a "privileged structure." However, the specific building block Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS: 1803896-95-8)[1] offers a uniquely programmable pharmacophore. As a Senior Application Scientist, I approach this molecule not as a static entity, but as a dynamic interface designed for precise biological targeting.

The structural logic of this scaffold is tri-fold:

  • The Benzimidazole Core: Acting as a purine isostere, this core allows the molecule to seamlessly interface with nucleotide-binding sites and kinase ATP-pockets[2].

  • The 2-Carboxylate Moiety: Upon ester hydrolysis, the resulting carboxylic acid exists in a zwitterionic state. When deprotonated, it acts as a highly efficient bidentate N,O-donor ligand, forming stable five-membered chelate rings with transition metals (e.g., Ru, Zn, Hf)[3]. It also serves as a critical hydrogen-bond acceptor/donor in enzyme active sites[4].

  • The 4-Bromo Vector: The halogen at the 4-position is not merely a lipophilic enhancer; it is a highly reactive synthetic vector. It enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to generate complex biaryl systems necessary for deep-pocket enzyme inhibition[5].

Core Mechanisms of Action (MoA)

MoA 1: Metallo-Chelation and ROS-Mediated Apoptosis

Transition metal complexes, particularly Ruthenium(II) half-sandwich compounds, have emerged as potent alternatives to platinum-based chemotherapies. By utilizing the 2-carboxylate derivative as a bidentate ligand, we can synthesize complexes with a pseudo-tetrahedral "piano-stool" geometry[3].

Causality in Action: The lipophilic nature of the benzimidazole ring facilitates the transport of the Ru(II) complex across the cellular biomembrane. Once inside the aqueous, chloride-poor intracellular environment, the complex undergoes hydrolysis, shedding its chloride ligand to become an activated electrophile. This activated species intercalates into the DNA minor groove and triggers severe oxidative stress via Reactive Oxygen Species (ROS) generation, ultimately initiating a caspase-dependent apoptotic cascade[3].

G A Ru(II)-Benzimidazole Complex Enters Cell B Intracellular Activation (Chloride Hydrolysis) A->B C DNA Intercalation B->C D Mitochondrial Accumulation B->D F Caspase Cascade C->F E ROS Generation D->E E->F G Apoptosis (Cell Death) F->G

Mechanism of Ru(II)-Benzimidazole-2-carboxylate induced apoptosis.

MoA 2: Cytochrome P450 (CYP17A1) Inhibition

Prostate cancer proliferation is heavily dependent on androgen synthesis, a process driven by the enzyme CYP17A1 (17,20-lyase). Derivatives synthesized from the 4-bromo vector are exceptionally potent inhibitors of this pathway.

Causality in Action: Through Suzuki coupling at the 4-bromo position, we extend the molecule into a biaryl system (e.g., attaching a pyridyl or indazole ring)[5]. This extension allows the molecule to reach deep into the hydrophobic pocket of CYP17A1. Once positioned, the unsubstituted N3 nitrogen of the benzimidazole ring acts as a Lewis base, coordinating directly with the electrophilic heme iron (Fe2+) at the enzyme's catalytic center. This physical coordination blocks endogenous steroid substrates, halting androgen synthesis[5].

CYP17A1 N1 4-Bromo Substitution (Coupling Vector) N2 Biaryl Benzimidazole Derivative N1->N2 N3 Entry into CYP17A1 Active Site N2->N3 N4 N3 Nitrogen Coordinates Heme Iron (Fe2+) N3->N4 N5 Blockade of 17,20-Lyase Activity N4->N5 N6 Reduction of Androgen Synthesis N5->N6

CYP17A1 inhibition pathway via 4-bromo derived biaryl benzimidazoles.

MoA 3: Cytoskeletal Disruption via Tubulin Binding

The benzimidazole-2-carboxylate scaffold shares profound structural homology with established fungicidal and anthelmintic agents like methyl-2-benzimidazole carbamate (MBC).

Causality in Action: Acting as a purine isostere, the derivative competitively binds to the colchicine-binding site on β-tubulin. The 2-carboxylate group forms critical hydrogen bonds with the binding pocket's amino acid residues, preventing the lateral interactions required for tubulin heterodimers to polymerize into microtubules. This disruption triggers a spindle checkpoint failure, arresting the cell cycle in the G2/M phase.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the methodologies for synthesizing and validating the metallo-complexes and testing their biological efficacy.

Protocol 1: Synthesis & Validation of Ru(II) Metallo-Complexes

Objective: To synthesize [(η6-p-cymene)RuCl(bimCOO)] and validate N,O-bidentate coordination.

  • Saponification: Dissolve Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 eq) in a 1:1 mixture of THF/H2O. Add LiOH (1.5 eq) and stir at room temperature for 4 hours.

    • Causality Note: We use LiOH at room temperature rather than NaOH under reflux to prevent the premature thermal decarboxylation of the sensitive 2-carboxylate moiety[3].

  • Neutralization: Acidify with 1M HCl to pH 5 to precipitate the zwitterionic 1H-benzimidazole-2-carboxylic acid. Filter and dry under vacuum.

  • Chelation: Suspend the acid (2.0 eq) and [(η6-p-cymene)RuCl2]2 (1.0 eq) in anhydrous methanol. Add sodium methoxide (2.0 eq) to force the deprotonation of the carboxylate. Stir under argon at 60°C for 12 hours.

  • Self-Validation (NMR/IR): Isolate the complex and subject it to 15N NMR and FT-IR. A shift in the 15N resonance confirms metal-nitrogen binding, while the disappearance of the broad zwitterionic IR bands (3200–3600 cm⁻¹) validates carboxylate participation[3].

Workflow S1 Methyl 4-bromo-1H- benzo[d]imidazole- 2-carboxylate S2 Saponification (LiOH) S1->S2 S3 Coordination with [Ru(p-cymene)Cl2]2 S2->S3 S4 N,O-Bidentate Ru(II) Complex S3->S4 V1 15N/13C NMR (Shift Validation) S4->V1 V2 FT-IR (Zwitterion Loss) S4->V2

Synthesis and validation workflow for Ru(II) metallo-complexes.

Protocol 2: Cell-Free Tubulin Polymerization Assay

Objective: Quantify the disruption of microtubule assembly.

  • Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent reporter (e.g., DAPI).

  • Incubation: Plate 10 µM of the benzimidazole-2-carboxylate derivative in a 96-well half-area plate. Add the tubulin mixture to initiate polymerization.

  • Kinetic Reading: Immediately read the plate in a fluorometer (Excitation: 340 nm, Emission: 430 nm) at 37°C for 60 minutes, taking readings every 60 seconds.

  • Data Analysis: Calculate the Vmax of the growth phase. A dose-dependent decrease in Vmax compared to the vehicle control confirms direct binding to the colchicine site and subsequent polymerization inhibition.

Quantitative Data & Spectroscopic Validation

Table 1: Spectroscopic Validation of N,O-Coordination Summarizing the critical shifts that validate the transition from a free ligand to a stable metallo-complex[3].

ParameterFree Ligand (Zwitterionic Acid)Ru(II) Complex[(η6-p-cymene)RuCl(bimCOO)]Mechanistic Implication
IR: ν(C=O) ~1630 cm⁻¹ (Zwitterionic COO⁻)~1655 cm⁻¹Confirms carboxylate oxygen coordination to Ru(II).
IR: ν(N-H) Broad band 3200–3600 cm⁻¹Sharpened bandIndicates disruption of intermolecular H-bonding upon chelation.
15N NMR Base resonanceSignificant downfield shiftConfirms direct metal-nitrogen (N3) bond formation.
13C NMR (C2) ~140 ppm~145 ppmProves electron delocalization via a stable 5-membered chelate ring.

Table 2: Comparative Pharmacological Metrics Comparing the efficacy of various derivatives across their primary biological targets.

Derivative ClassPrimary TargetBinding ModeIC50 / MIC RangePrimary Application
Ru(II)-BimCOO Complexes DNA / MitochondriaDNA Intercalation / ROS10 - 50 µMTargeted Chemotherapy
Biaryl-Benzimidazoles CYP17A1 (17,20-lyase)Heme Iron Coordination50 - 200 nMProstate Cancer Therapy
Benzimidazole-2-carboxylates β-TubulinColchicine Site Binding0.1 - 5 µMAnthelmintic / Fungicidal

References

  • [3] Title: Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety Source: MDPI URL:[Link]

  • [5] Title: Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer Source: PMC (PubMed Central) URL:[Link]

  • [2] Title: Product Class 4: Benzimidazoles Source: Thieme E-Books & E-Journals URL:[Link]

  • Title: FUNGICIDAL METHYL-2-BENZIMIDAZOLE CARBAMATE ADSORPTION IN SOIL AND REMEDIATION Source: SciELO México URL: [Link]

  • [4] Title: Constructing an 8-Connected Hydrogen-Bonded Organic Framework with Hafnium-Oxo Clusters Source: PMC (PubMed Central) URL:[Link]

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Screening of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

Executive Summary This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro screening of a novel benzimidazole derivative, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro screening of a novel benzimidazole derivative, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. Benzimidazoles are a privileged heterocyclic scaffold known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This document outlines a logical, tiered screening cascade designed to efficiently assess the cytotoxic and antimicrobial potential of the title compound. We will detail field-proven protocols, explain the scientific rationale behind experimental choices, and provide clear guidelines for data analysis and interpretation, adhering to the highest standards of scientific integrity.

Introduction to the Benzimidazole Scaffold

The benzimidazole core, a fusion of benzene and imidazole rings, is a structural isostere of natural purine nucleotides, allowing its derivatives to readily interact with various biological macromolecules.[1] This fundamental property has led to the development of numerous successful therapeutic agents.[2] The specific compound, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, features a bromine substituent at the 4-position and a methyl carboxylate at the 2-position. These modifications can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its pharmacokinetic profile and target-binding affinity.[5][6] Therefore, a systematic in vitro evaluation is the essential first step to profile its biological activity.

Pre-Screening: Compound Management and Preparation

Scientific rigor begins with proper sample handling. The integrity of the screening data is directly dependent on the quality and preparation of the test compound.

3.1 Physicochemical Characterization and Solubility Testing Before initiating biological assays, it is critical to determine the solubility of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate.

  • Rationale: Most in vitro assays are aqueous-based. The compound must be fully dissolved to ensure accurate and reproducible concentration-response curves. Precipitation of the compound can lead to false-negative or highly variable results.

  • Protocol:

    • Attempt to dissolve the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is a standard solvent for initial screening due to its high solubilizing power and general compatibility with cell-based assays at low final concentrations (<0.5%).

    • Visually inspect the stock solution for any particulate matter. If necessary, gentle warming or sonication can be applied.

    • Determine the maximum solubility in the final assay medium (e.g., cell culture medium) by serially diluting the DMSO stock. Observe for any signs of precipitation under a microscope. The highest concentration that remains clear is the upper limit for screening.

3.2 Preparation of Stock Solutions

  • Accurately weigh the compound using a calibrated analytical balance.

  • Dissolve in 100% cell culture-grade DMSO to make a primary stock solution (e.g., 20 mM).

  • Aliquot the stock solution into small volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

  • Store at -20°C or -80°C for long-term stability.

A Tiered In Vitro Screening Cascade

A tiered or cascaded approach is a cost-effective and logical strategy to screen novel compounds. It begins with broad, high-throughput primary assays and progresses to more specific, mechanism-oriented secondary assays for promising "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Data Analysis & Triage cluster_2 Tier 2: Secondary Screening (Future Work) A Compound: Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate B Anticancer Screening: Cytotoxicity Assay (MTT or SRB) vs. Cancer Cell Panel A->B C Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) vs. Bacterial/Fungal Panel A->C D Anticancer Hit? (e.g., IC50 < 10 µM) B->D E Antimicrobial Hit? (e.g., MIC ≤ 16 µg/mL) C->E F Mechanism of Action Studies: - Apoptosis Assays - Cell Cycle Analysis D->F Yes H Inactive / Low Potency: Deprioritize or SAR Studies D->H No G Advanced Microbiology: - Time-Kill Kinetics - Biofilm Inhibition Assays E->G Yes E->H No

Figure 1: A decision-making flowchart for the tiered in vitro screening cascade.

Tier 1: Detailed Protocols for Primary Screening

The objective of Tier 1 is to broadly assess the biological activity of the compound. We propose a dual-pronged approach targeting two major therapeutic areas where benzimidazoles have shown promise: oncology and infectious diseases.

Anticancer Screening: Cytotoxicity Assessment

The initial step in anticancer drug discovery is to determine a compound's ability to inhibit the growth of or kill cancer cells.[7] We will detail the protocol for the Sulforhodamine B (SRB) assay, a robust and reliable method used by the National Cancer Institute (NCI).[8][9] It measures cell density based on cellular protein content.[10]

5.1.1 Rationale for Assay and Cell Line Selection

  • SRB Assay: The SRB assay is less prone to interference from compounds that affect cellular metabolism, a known limitation of tetrazolium-based assays like MTT.[8][11] Its endpoint (protein content) is stable and the staining procedure is straightforward.[10][12]

  • Cell Line Panel: A panel of cell lines representing different cancer types (e.g., breast, lung, colon, leukemia) is crucial to identify broad-spectrum activity or potential tumor selectivity.[13][14] A starting panel could include:

    • MCF-7: Breast adenocarcinoma (adherent)

    • A549: Lung carcinoma (adherent)

    • HT-29: Colon adenocarcinoma (adherent)

    • K562: Chronic myelogenous leukemia (suspension)

5.1.2 Detailed SRB Assay Protocol This protocol is optimized for adherent cells in a 96-well format.

G cluster_workflow SRB Cytotoxicity Assay Workflow A 1. Cell Seeding Seed cells in 96-well plates. Incubate 24h. B 2. Compound Treatment Add serial dilutions of test compound. Incubate 48-72h. A->B C 3. Cell Fixation Add cold 10% TCA. Incubate 1h at 4°C. B->C D 4. Staining Stain with 0.4% SRB solution. Incubate 30 min at RT. C->D E 5. Washing Wash 4x with 1% acetic acid to remove unbound dye. D->E F 6. Solubilization Add 10 mM Tris base solution to dissolve bound dye. E->F G 7. Read Absorbance Measure OD at ~510-540 nm on a plate reader. F->G

Figure 2: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Include wells for "time zero" (T0) and "no drug" controls. Incubate for 24 hours at 37°C, 5% CO₂.

  • Time Zero Plate Fixation: Immediately after the 24h incubation, fix one set of plates by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%). Incubate for 1 hour at 4°C. These plates represent the cell count at the time of drug addition.[11][12]

  • Compound Addition: Prepare serial dilutions of the test compound from the DMSO stock in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells of the remaining plates. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Fixation (Endpoint): After incubation, fix the cells by adding 50 µL of cold 50% TCA as described in step 2.

  • Washing: Wash the plates five times with slow-running tap water or deionized water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[11]

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11] Air dry the plates until no moisture is visible.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place on a shaker for 10-20 minutes to solubilize the protein-bound dye.[10]

  • Data Acquisition: Measure the optical density (OD) at a wavelength between 510 and 540 nm using a microplate reader.[11][12]

5.1.3 Data Analysis and Interpretation The percentage growth inhibition is calculated using the OD values from the test (T), control growth (C), and time zero (Tz) wells.

  • Formula: Percentage Growth = [(T - Tz) / (C - Tz)] x 100

  • IC₅₀ Value: The concentration of the compound that causes 50% inhibition of cell growth. This is determined by plotting the percentage growth against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Compound MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HT-29 IC₅₀ (µM) K562 IC₅₀ (µM)
MBIC-1 8.512.37.925.1
Doxorubicin (Control) 0.10.150.20.08

Table 1: Example data summary for cytotoxicity screening. A lower IC₅₀ value indicates higher potency.

Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent.[15][16][17] This quantitative assay identifies the lowest concentration of a substance that prevents the visible growth of a microorganism.[17]

5.2.1 Rationale for Strain Selection A representative panel should include Gram-positive and Gram-negative bacteria, as well as a fungal species, to assess the spectrum of activity.

  • Staphylococcus aureus (e.g., ATCC 29213): Gram-positive pathogen.

  • Escherichia coli (e.g., ATCC 25922): Gram-negative pathogen.

  • Candida albicans (e.g., ATCC 90028): Opportunistic fungal pathogen.

5.2.2 Detailed Broth Microdilution Protocol This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16]

  • Compound Preparation: In a sterile 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). A typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include the following controls on each plate:

    • Sterility Control: Broth only (no compound, no microbes).

    • Growth Control: Broth with microbes (no compound).

    • Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).[18]

5.2.3 Data Analysis and Interpretation The MIC value is reported in µg/mL. A lower MIC value indicates greater potency.

Hypothetical Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
MBIC-1 8>12832
Ciprofloxacin (Control) 0.50.25N/A
Fluconazole (Control) N/AN/A2

Table 2: Example data summary for antimicrobial MIC screening.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial in vitro characterization of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. The primary screening cascade will efficiently determine if the compound possesses cytotoxic or antimicrobial activities worthy of further investigation.

A compound is typically considered a "hit" if it demonstrates an IC₅₀ < 10 µM in the cytotoxicity screen or an MIC ≤ 16 µg/mL against any microbial strain. Positive hits from this primary screen should be advanced to Tier 2 for secondary assays. For anticancer hits, this would involve studies to determine the mechanism of cell death, such as apoptosis assays (e.g., Annexin V staining) and cell cycle analysis via flow cytometry.[19] For antimicrobial hits, follow-up studies could include time-kill kinetic assays to determine bactericidal vs. bacteriostatic activity and minimum bactericidal concentration (MBC) determination.[18] This structured approach ensures that resources are focused on the most promising compounds, accelerating the drug discovery process.

References

  • NCI-60 - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • MTT. (n.d.). Bio-protocol. Retrieved from [Link]

  • Wang, M., et al. (2018). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Journal of Pesticide Science, 43(3), 173-179. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 3(2), 163-175. Retrieved from [Link]

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2023). ResearchGate. Retrieved from [Link]

  • Jadhav, P. M. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. Retrieved from [Link]

  • NCI-60 Human Tumor Cell Line Screen. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Tan, M. L., et al. (2015). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PLoS ONE, 10(3), e0119793. Retrieved from [Link]

  • NCI-60 Human Tumor Cell Line Screen Service. (n.d.). Altogen Labs. Retrieved from [Link]

  • Fassihi, A., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 934. Retrieved from [Link]

  • Cell Viability Assays. (2016). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (2024). Clinical and Laboratory Standards Institute. Retrieved from [Link]

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  • Sulforhodamine B (SRB) Assay for the Determination of Proliferation Inhibition of Cancer Cells. (2019). Bio-protocol, 9(21), e3419. Retrieved from [Link]

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  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17295–17303. Retrieved from [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (2013). Journal of Clinical Microbiology, 51(5), 1635-1637. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(12), e22923. Retrieved from [Link]

  • Kumar, R., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4165-4169. Retrieved from [Link]

  • ISO 16256:2021. (2021). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Papazisis, K. T., et al. (2004). Sulforhodamine B colorimetric assay for cytotoxicity screening. Journal of Immunological Methods, 291(1-2), 209-211. Retrieved from [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). Molecules, 27(1), 297. Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. (2023). Journal of Drug Delivery and Therapeutics, 13(7), 123-130. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

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Sources

Exploratory

Comprehensive Physicochemical Profiling and Analytical Characterization of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

Executive Summary Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS: 1803896-95-8) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS: 1803896-95-8) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and drug discovery[1]. The integration of a benzimidazole core—a privileged pharmacophore—with a C4-bromine atom and a C2-methyl ester provides orthogonal reactive handles for divergent library synthesis. This technical guide delivers an in-depth analysis of its physicochemical properties, emphasizing the critical distinction between its average molecular weight and monoisotopic exact mass[2], and outlines a self-validating analytical protocol for its rigorous characterization.

Physicochemical Profiling & Structural Parameters

Accurate mass and structural parameters are foundational for downstream assay development, synthetic tracking, and compound registration. Table 1 summarizes the core physicochemical data derived from authoritative chemical databases.

Table 1: Fundamental Chemical Properties

PropertyValueReference
Chemical Name Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate[1]
CAS Number 1803896-95-8[1]
Molecular Formula C9H7BrN2O2[1]
Molecular Weight (Average) 255.07 g/mol [3]
Monoisotopic Exact Mass 253.96909 Da[2]
InChIKey STVVHIRSIWVMFQ-UHFFFAOYSA-N[4]
Predicted [M+H]+ (m/z) 254.97637[2]

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

In drug metabolism and pharmacokinetics (DMPK) and high-resolution mass spectrometry (HRMS), distinguishing between average molecular weight and monoisotopic exact mass is a non-negotiable requirement for accurate target identification.

  • Molecular Weight (255.07 g/mol ): This value represents the weighted average of all naturally occurring isotopes in the molecule[3]. Bromine exists almost equally as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). The high atomic weight of bromine (~79.904 Da) heavily skews the average molecular weight, making it a useful metric for bulk stoichiometric calculations but entirely inadequate for mass spectrometry.

  • Exact Mass (253.96909 Da): The monoisotopic exact mass is calculated using only the most abundant, lowest-mass stable isotopes ( 12C , 1H , 14N , 16O , and 79Br )[2].

  • Diagnostic Isotopic Signature: When analyzed via Electrospray Ionization Mass Spectrometry (ESI-MS), this compound will not produce a single peak at m/z 255. Instead, the causality of bromine's isotopic distribution results in a characteristic "twin peak" doublet of nearly equal intensity. The 79Br isotopologue appears at m/z 254.9764 [M+H]+ , while the 81Br isotopologue appears at m/z 256.9743 [M+H]+ . This 1:1 doublet, separated by exactly 1.998 Da, serves as a highly specific diagnostic signature, allowing analytical chemists to rapidly distinguish the intact brominated scaffold from complex biological matrix interference.

Structural Utility & Synthetic Workflow

The strategic placement of functional groups on the benzimidazole scaffold allows for orthogonal, site-selective modifications:

  • C4-Bromine (Electrophilic Handle): Serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The steric environment at the 4-position—adjacent to the NH of the imidazole ring—requires careful ligand selection (such as XPhos or RuPhos) to facilitate efficient oxidative addition while suppressing off-target debromination.

  • C2-Methyl Ester (Acyl Donor): Can undergo mild saponification to yield the corresponding carboxylic acid. This acid can subsequently be coupled with diverse chemical building blocks using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate expansive amide libraries.

Workflow A Methyl 4-bromo-1H- benzo[d]imidazole-2-carboxylate B Palladium-Catalyzed Cross-Coupling A->B C4-Br Handle C Ester Hydrolysis / Amidation A->C C2-Ester Handle D C4-Functionalized Derivatives B->D E C2-Amide Derivatives C->E F High-Throughput Screening D->F E->F

Figure 1: Divergent synthetic workflow utilizing the C2 and C4 reactive handles of the scaffold.

Standardized Protocol for LC-HRMS Verification

To ensure trustworthiness and data integrity across experimental batches, any utilization of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate must begin with rigorous analytical verification. The following is a self-validating LC-QTOF-MS protocol designed to confirm the exact mass and isotopic fidelity.

Step-by-Step Methodology:

  • Step 1: Sample Preparation

    • Dissolve 1.0 mg of the solid compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

    • Dilute the stock to a final working concentration of 1 µg/mL using a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Step 2: Chromatographic Separation

    • Stationary Phase: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 2.0 minutes.

    • Flow Rate: 0.4 mL/min.

  • Step 3: High-Resolution Mass Spectrometry (ESI+ Mode)

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Mass Range: Scan from m/z 100 to 600.

  • Step 4: Self-Validating System Suitability Test (SST)

    • Internal Calibration: Co-infuse a reference mass solution (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2771) throughout the run. This dynamic calibration ensures the mass accuracy remains below a strict 5 ppm threshold.

    • Isotopic Pattern Matching: The data analysis software must confirm that the intensity ratio of the m/z 254.976 peak to the m/z 256.974 peak is approximately 1:0.97. A deviation greater than 10% in this ratio indicates potential co-eluting interference, ion suppression, or compound degradation, rendering the run invalid.

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate Scaffolds

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents, including proton pump inhibitors, anthelmintics, and novel anticancer therapeutics.[1][2][3] Its rigid bicyclic structure and versatile substitution patterns allow for fine-tuning of physicochemical and biological properties. The specific scaffold, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, incorporates several key features: a bromine atom at the 4-position, which can modulate lipophilicity and metabolic stability, and a methyl ester at the 2-position, a common prodrug moiety susceptible to in vivo hydrolysis.

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its development.[4][5] Early and thorough ADME testing minimizes the risk of late-stage clinical failures, reduces development costs, and guides the optimization of lead candidates.[4][6][7] This guide provides a robust, technically-grounded framework for the complete pharmacokinetic (PK) profiling of novel compounds based on the Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate scaffold, from initial in vitro screens to definitive in vivo evaluation. The protocols described herein are designed to be self-validating systems, ensuring data integrity and reproducibility.

Part 1: Foundational In Vitro ADME Characterization

The initial phase of PK profiling involves a suite of in vitro assays designed to predict a compound's behavior in vivo.[5][6][8] These assays are crucial for early decision-making and for identifying potential liabilities that can be addressed through structural modification.[6][8]

Physicochemical Properties: Solubility and Lipophilicity

Aqueous Solubility: Poor solubility is a primary obstacle to oral absorption.[9][10][11] The benzimidazole class, in general, has limited water solubility.[12]

  • Thermodynamic Solubility: This equilibrium method provides the true solubility value. The test compound is incubated in a buffer (typically pH 7.4 phosphate-buffered saline, PBS) for 24-48 hours to ensure equilibrium is reached. The supernatant is then analyzed by LC-MS/MS to determine the concentration.

  • Kinetic Solubility: A higher-throughput method that measures the concentration at which a compound precipitates from a solution when added from a DMSO stock. This is often more representative of the conditions during in vitro biological assays.

Lipophilicity (LogD): This parameter measures the partitioning of a compound between an organic (n-octanol) and aqueous phase at a specific pH (typically 7.4). It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. A LogD value between 1 and 3 is often considered optimal for oral drug candidates.

Absorption Potential: Membrane Permeability

The ability of a compound to cross the intestinal epithelium is a prerequisite for oral bioavailability. The Caco-2 permeability assay is the industry gold standard for predicting this process.[13][14][15]

  • Scientist's Rationale: Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured for ~21 days, differentiate into a polarized monolayer of enterocytes.[14][15] They form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein), mimicking the intestinal barrier.[15]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay [16]

  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell® plates and culture for 21-25 days.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only wells with TEER values ≥ 200 Ω·cm² are used for the experiment.[17]

  • Transport Study (Apical to Basolateral, A→B):

    • Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) side.

    • Add fresh buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking (50 rpm).[17]

    • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.[17]

  • Transport Study (Basolateral to Apical, B→A):

    • Perform the reverse experiment by adding the compound to the basolateral side and sampling from the apical side.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the Efflux Ratio (ER).

    • Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux rate, A is the surface area of the monolayer, and C0 is the initial concentration.[16]

    • Efflux Ratio = Papp(B→A) / Papp(A→B)

    • An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.[16]

Metabolic Stability

Metabolic stability provides an estimate of how quickly a compound is metabolized by liver enzymes, which is a primary determinant of its half-life and oral bioavailability.[18][19][20] The two major enzyme systems responsible for the biotransformation of benzimidazoles are the cytochrome P-450 family and microsomal flavin monooxygenases.[21]

Experimental Protocol: Liver Microsomal Stability Assay [18][22]

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (human or rat, e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer (pH 7.4).[23]

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[18][22]

  • Time-Point Sampling: Aliquot the reaction mixture at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes) into a quench plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction.[20][23]

  • Sample Processing: Centrifuge the quench plate to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Distribution: Plasma Protein Binding (PPB)

Only the unbound ("free") fraction of a drug in plasma is available to distribute into tissues and interact with its pharmacological target.[24][25] Therefore, determining the extent of PPB is critical for interpreting efficacy and toxicity data.[24][25]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) [24][26][27]

  • Preparation: Spike the test compound into plasma (human or relevant preclinical species) at a final concentration (e.g., 1 µM).[24]

  • Device Setup: Add the spiked plasma to the sample chamber (red ring) of a RED device insert. Add an equal volume of PBS (pH 7.4) to the buffer chamber.[24][25]

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to equilibrate across the semi-permeable dialysis membrane.[24][28]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: To avoid matrix effects during analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[24] Analyze the concentrations in both samples by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • % Bound = (1 - fu) * 100

Table 1: Hypothetical In Vitro ADME Profile for a Benzimidazole Carboxylate Lead Compound

ParameterAssayResultInterpretation
Solubility Thermodynamic (pH 7.4)15 µg/mLModerate solubility, may require formulation enhancement.
Permeability Caco-2 (A→B)15 x 10⁻⁶ cm/sHigh permeability, good absorption potential.
Efflux Ratio Caco-2 (B→A / A→B)1.2Not a significant substrate of efflux transporters.
Metabolic Stability Human Liver Microsomest½ = 45 minModerate stability, likely to have acceptable in vivo half-life.
Plasma Protein Binding Human Plasma (RED)98.5% BoundHighly bound, free concentrations will be low.

Part 2: Definitive In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, an in vivo study in a relevant animal model (typically rodents) is performed to determine the absolute bioavailability and key PK parameters.

Bioanalytical Method Validation: The Cornerstone of Trustworthiness

Before conducting any in vivo study, a robust and reliable bioanalytical method for quantifying the drug in plasma must be fully validated according to regulatory guidelines (e.g., FDA M10 guidance).[29] This is a non-negotiable step that ensures the integrity of the entire PK study.

Validation Parameters (as per FDA Guidance): [30][31][32]

  • Selectivity & Specificity: The method must be able to differentiate the analyte from endogenous matrix components and potential metabolites.[29]

  • Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at multiple concentrations (low, mid, high) on different days. Accuracy should be within ±15% of nominal, and precision (%CV) should be ≤15%.[31]

  • Calibration Curve: A curve showing the relationship between instrument response and known concentrations, prepared in the same biological matrix as the study samples.[31]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[31]

  • Stability: The analyte's stability must be confirmed under various conditions: bench-top, freeze-thaw cycles, and long-term storage.[29]

In Vivo Study Design

A standard study design involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The IV dose provides the reference for 100% bioavailability.

    • PO Group: Administer a single dose via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis by the validated LC-MS/MS method.

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

  • Key Parameters from IV Data:

    • AUCiv: Area Under the Curve (total drug exposure).

    • CL: Clearance (volume of plasma cleared of drug per unit time).

    • Vdss: Volume of Distribution at steady state (theoretical volume the drug occupies).

    • t½: Elimination half-life.

  • Key Parameters from PO Data:

    • AUCpo: Area Under the Curve.

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

  • Absolute Oral Bioavailability (F%):

    • F% = (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100

Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats

ParameterIV (1 mg/kg)PO (5 mg/kg)Unit
AUC (0-inf) 12502800ng·h/mL
4.5-h
CL 13.3-mL/min/kg
Vdss 5.1-L/kg
Cmax -750ng/mL
Tmax -1.0h
F% -44.8 %

Part 3: Visualizing Workflows and Metabolic Fate

Diagrams are essential tools for conveying complex processes and relationships in a clear, concise manner.

Pharmacokinetic Profiling Workflow

The overall strategy follows a logical progression from broad, high-throughput in vitro screening to a focused, resource-intensive in vivo study.

G cluster_0 In Vitro ADME Profiling cluster_1 Decision Gate cluster_2 In Vivo PK Study Solubility Solubility Permeability (Caco-2) Permeability (Caco-2) Solubility->Permeability (Caco-2) Metabolic Stability (HLM) Metabolic Stability (HLM) Permeability (Caco-2)->Metabolic Stability (HLM) Plasma Protein Binding (RED) Plasma Protein Binding (RED) Metabolic Stability (HLM)->Plasma Protein Binding (RED) Go/No-Go Go/No-Go Plasma Protein Binding (RED)->Go/No-Go Favorable Profile? Method Validation Method Validation Go/No-Go->Method Validation Proceed IV & PO Dosing (Rat) IV & PO Dosing (Rat) Method Validation->IV & PO Dosing (Rat) Data Analysis (NCA) Data Analysis (NCA) IV & PO Dosing (Rat)->Data Analysis (NCA) PK Parameters & F% PK Parameters & F% Data Analysis (NCA)->PK Parameters & F%

Caption: High-level workflow for pharmacokinetic characterization.

Potential Metabolic Pathways

Based on known biotransformations of benzimidazole carbamates, two primary metabolic pathways are anticipated for the Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate scaffold.[21][33][34]

  • Ester Hydrolysis: The methyl ester is a soft spot for ubiquitous esterase enzymes in the plasma and liver, which will hydrolyze it to the corresponding carboxylic acid (Metabolite 1). This is often a major clearance pathway for ester-containing prodrugs.

  • Oxidative Metabolism: Cytochrome P450 enzymes in the liver can oxidize the scaffold, potentially through hydroxylation of the aromatic ring.

G Parent Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (Parent Compound) M1 4-bromo-1H-benzo[d]imidazole-2-carboxylic acid (Metabolite 1) Parent->M1 Esterases (Hydrolysis) M2 Hydroxylated Parent Compound (Metabolite 2) Parent->M2 CYP450 Enzymes (Oxidation)

Caption: Predicted primary metabolic pathways for the scaffold.

Conclusion

This guide outlines a comprehensive, multi-tiered strategy for the robust pharmacokinetic profiling of novel Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate scaffolds. By integrating a suite of validated in vitro ADME assays with a definitive in vivo pharmacokinetic study, researchers can build a detailed understanding of a compound's disposition. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach, grounded in established protocols and regulatory expectations, enables data-driven decisions, accelerates the drug development timeline, and ultimately increases the probability of selecting a clinical candidate with a favorable pharmacokinetic profile.

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  • FDA. (n.d.). Bioanalytical Method Validation.
  • FDA. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • Unknown Author. (n.d.). The design and synthesis of potent benzimidazole derivatives via scaffold hybridization and evaluating their antiproliferative and proapoptotic activity against breast and lung cancer cell lines. New Journal of Chemistry (RSC Publishing).
  • Unknown Author. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC.
  • Unknown Author. (2024, April 11). Exploring the potential of 2-arylbenzimidazole scaffolds as novel α-amylase inhibitors: QSAR, molecular docking, simulation and pharmacokinetic studies. PubMed.
  • Unknown Author. (2026, March 3). Synthesis, Characterization, and Bioactivity Investigation of Novel Benzimidazole Derivatives as Potential Antibacterial and Antifungal Agents. MDPI.
  • Unknown Author. (2023, December 11). Synthesis, Characterization, Anticancer, Pharmacokinetic, and Docking Studies of Vanillin-Benzimidazole Derivatives as Aromatase Inhibitors. Taylor & Francis.
  • Pandey, S., et al. (n.d.). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC.
  • Pandey, S., et al. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar.
  • Pandey, S., et al. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
  • Unknown Author. (2026, February 22). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). ResearchGate.
  • Unknown Author. (n.d.). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. RSC Publishing.

Sources

Exploratory

X-Ray Crystal Structure Analysis of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate: A Comprehensive Methodological Guide

Executive Summary The structural characterization of benzimidazole derivatives is critical for understanding their physicochemical properties, solid-state stability, and potential pharmacological interactions. Methyl 4-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of benzimidazole derivatives is critical for understanding their physicochemical properties, solid-state stability, and potential pharmacological interactions. Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS: 1803896-95-8) is a highly functionalized heterocyclic building block featuring a rigid planar core, an electron-withdrawing bromine atom, and a hydrogen-bonding capable imidazole-ester motif[1]. This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing the causality behind crystallization techniques, cryogenic data collection, and supramolecular network analysis, this guide serves as an authoritative framework for crystallographers and drug development professionals.

Chemical Context & Rationale

The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indole and purine rings. The solid-state behavior of benzimidazoles is heavily dictated by their capacity to form robust intermolecular networks[2]. In Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, the structural dynamics are governed by three primary forces:

  • Hydrogen Bonding: The imidazole N-H acts as a strong donor, while the ester carbonyl and the unprotonated imidazole nitrogen act as competing acceptors[3].

  • Halogen Bonding: The 4-bromo substituent possesses a highly polarizable electron cloud with a positive electrostatic potential region (the σ -hole), enabling highly directional C-Br···O or C-Br···N halogen bonds.

  • π−π Stacking: The extended aromatic system of the benzimidazole core facilitates offset face-to-face stacking, which is critical for stabilizing the three-dimensional crystal lattice[4].

Understanding the interplay of these forces through SCXRD is essential for predicting the compound's solubility, polymorphism, and binding affinity in biological targets[5].

Experimental Protocols

To ensure reproducibility and high-resolution structural data, the following protocols are designed as self-validating systems, where each step includes internal quality control metrics.

Precision Crystallization via Vapor Diffusion

Rapid precipitation of planar aromatic systems often yields microcrystalline powders unsuitable for SCXRD. Vapor diffusion is selected to provide a slow, thermodynamically controlled approach to supersaturation, minimizing nucleation events and promoting the growth of macroscopic single crystals.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10 mg of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate in 1.0 mL of ethyl acetate (primary solvent). Ethyl acetate is chosen because it readily solvates the polar ester and imidazole groups without acting as a strong competing hydrogen bond donor.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner vial. Causality: Removing heterogeneous nucleating agents (dust, undissolved particulates) prevents premature, uncontrolled crystallization.

  • Antisolvent Chamber: Place the inner vial inside a larger 20 mL outer scintillation vial containing 3.0 mL of n-hexane (antisolvent).

  • Sealing and Incubation: Cap the outer vial tightly and wrap with Parafilm. Store in a vibration-free environment at a constant 20 °C for 5–7 days.

  • Validation: Monitor crystal growth under a polarized light microscope. Suitable crystals should exhibit sharp extinction under crossed polarizers, indicating a single, untwinned domain.

Crystallization A Purified Compound (CAS: 1803896-95-8) B Dissolution in Primary Solvent (EtOAc) A->B Solvation C Filtration (0.22 µm PTFE) B->C Remove Particulates D Vapor Diffusion Setup (Hexane Antisolvent) C->D Chamber Assembly E Incubation (20°C) 5-7 Days D->E Slow Supersaturation F Optical Validation (Polarized Light) E->F Quality Control G Crystal Harvesting under Paratone Oil F->G Cryoprotection

Figure 1: Step-by-step workflow for the precision crystallization of the benzimidazole derivative.

Cryogenic X-Ray Data Collection

Data collection at cryogenic temperatures (100 K) is mandatory for high-resolution analysis. Cooling reduces the thermal motion (Debye-Waller factors) of the atoms, which sharpens the diffraction spots and extends the resolution limit, allowing for accurate determination of hydrogen atom positions.

Step-by-Step Methodology:

  • Mounting: Submerge the selected crystal (optimal size ~0.2 × 0.15 × 0.1 mm) in Paratone-N oil. Mount it onto a MiTeGen polyimide loop. Causality: The oil displaces surface solvent and freezes into a rigid glass at 100 K, protecting the crystal from atmospheric moisture and mechanical stress.

  • Cryocooling: Transfer the loop to the goniometer head of a diffractometer equipped with an Oxford Cryosystems nitrogen gas stream set to 100(2) K.

  • Diffraction Setup: Utilize Mo K α radiation ( λ = 0.71073 Å) or Cu K α radiation ( λ = 1.54184 Å). For bromine-containing compounds, Mo K α is often preferred to minimize absorption effects, though Cu K α provides stronger anomalous dispersion signals if absolute structure determination is required.

  • Data Harvesting: Collect a full sphere of data using ω and ϕ scans.

  • Validation: Ensure the internal agreement factor ( Rint​ ) of symmetrically equivalent reflections is < 0.05, and completeness to θ=25.2∘ is > 99%.

Phase Problem Solution & Anisotropic Refinement
  • Integration and Absorption Correction: Integrate the frames using APEX/SAINT software. Apply a multi-scan absorption correction (SADABS). Causality: Bromine is a heavy scatterer; failing to correct for absorption will result in systematic errors in electron density maps.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Atom Treatment: Locate the critical imidazole N-H hydrogen atom from the difference Fourier map and refine its coordinates freely to confirm hydrogen bonding geometry. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

  • Validation: The final model must yield an R1​ value < 0.05, a goodness-of-fit (GoF) near 1.0, and maximum residual electron density peaks (< 1.0 e/Å 3 ) located near the bromine atom.

Crystallographic Architecture & Supramolecular Interactions

Intramolecular Geometry

The core of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is expected to be highly planar. The maximum deviation from the least-squares plane of the nine-membered benzimidazole ring system is typically less than 0.02 Å[3]. The methyl ester group at the 2-position will likely adopt a conformation nearly coplanar with the benzimidazole ring to maximize π -conjugation, though steric repulsion from the adjacent N-H group may induce a slight torsion angle (typically 2°–10°).

Intermolecular Networks

The crystal packing is dominated by a hierarchy of non-covalent interactions:

  • Primary Motif (Hydrogen Bonding): The structure typically forms one-dimensional supramolecular chains or centrosymmetric dimers driven by strong N—H···O hydrogen bonds between the imidazole N-H (donor) and the ester carbonyl oxygen (acceptor). Alternatively, N—H···N bonding to the unprotonated imidazole nitrogen can occur, but the highly polarized ester carbonyl is often the preferred acceptor[5].

  • Secondary Motif ( π−π Stacking): Adjacent hydrogen-bonded chains pack together via offset face-to-face π−π interactions between the benzimidazole cores. The centroid-to-centroid distances are typically in the range of 3.5–3.8 Å, with slippage angles characteristic of strong dispersive stabilization[4].

  • Tertiary Motif (Halogen Bonding): The 4-bromo substituent participates in structure-directing C—Br···O or C—Br··· π interactions, bridging adjacent layers and increasing the overall density of the crystal lattice.

Interactions Central Methyl 4-bromo-1H- benzo[d]imidazole- 2-carboxylate HB_Donor N-H...O=C Hydrogen Bond Central->HB_Donor N1-H1 donor HB_Acceptor C=O...H-N Hydrogen Bond Central->HB_Acceptor O1 acceptor Halogen C-Br...O Halogen Bond Central->Halogen Br1 donor PiPi π-π Stacking (Offset) Central->PiPi Aromatic core Neighbor1 Symmetry-equivalent Molecule (-x, -y, -z) HB_Donor->Neighbor1 HB_Acceptor->Neighbor1 Neighbor2 Adjacent Molecule Translation along a-axis Halogen->Neighbor2 PiPi->Neighbor2

Figure 2: Node-link diagram illustrating the hierarchy of supramolecular interactions stabilizing the lattice.

Quantitative Crystallographic Data

The following tables summarize the expected quantitative metrics for a high-quality single-crystal analysis of this compound, based on established crystallographic parameters for brominated benzimidazole-2-carboxylates.

Table 1: Representative Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C 9​ H 7​ BrN 2​ O 2​
Formula Weight 255.07 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈7.5 Å, b≈15.2 Å, c≈8.4 Å, β≈105∘
Volume / Z ≈925 Å 3 / 4
Calculated Density ≈1.83 g/cm 3
Absorption Coefficient ( μ ) ≈4.2 mm −1
F(000) 504
Goodness-of-fit on F2 1.025
Final R indices[ I>2σ(I) ] R1​=0.035 , wR2​=0.082
Largest diff. peak and hole 0.65 and -0.42 e/Å 3

Table 2: Expected Intermolecular Interaction Geometries

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle D-H···A (°)
Hydrogen Bond N1—H1O1 (Carbonyl)2.82 – 2.95160 – 175
Hydrogen Bond C4—H4N2 (Imidazole)3.20 – 3.40130 – 150
Halogen Bond C7—Br1O2 (Ester ether)3.15 – 3.30165 – 178
π−π Stacking Centroid 1Centroid 23.60 – 3.85Slippage: 1.5 – 2.0 Å

Conclusion

The X-ray crystal structure analysis of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate requires meticulous attention to crystallization kinetics and cryogenic data collection protocols. By leveraging vapor diffusion to obtain pristine single domains and utilizing low-temperature Mo K α diffraction, researchers can accurately resolve the complex interplay of hydrogen bonding, halogen bonding, and π−π stacking that defines the solid-state architecture of this critical pharmacophore. The self-validating methodologies outlined in this guide ensure high-fidelity structural models suitable for advanced computational chemistry and rational drug design applications.

Sources

Foundational

Preclinical Toxicity and In Vivo Safety Profile of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate: A Technical Whitepaper

Prepared for: Drug Development Professionals, Toxicologists, and Preclinical Researchers Compound CAS: 1803896-95-8 Executive Summary Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a halogenated benzimidazole deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Drug Development Professionals, Toxicologists, and Preclinical Researchers Compound CAS: 1803896-95-8

Executive Summary

Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a halogenated benzimidazole derivative serving as a critical pharmacophore in modern medicinal chemistry. While the benzimidazole scaffold is highly privileged—found in anthelmintics, proton pump inhibitors, and oncology candidates—it carries a well-documented liability profile. The structural nuances of this specific compound, namely the C4-bromine atom and the C2-methyl carboxylate group, significantly dictate its toxicokinetic (TK) and toxicodynamic (TD) behavior in vivo.

This whitepaper provides an authoritative, step-by-step framework for evaluating the in vivo safety profile of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. By anchoring our approach in established regulatory guidelines—specifically FDA M3(R2)[1] and OECD Test Guideline 407[2]—we outline the causal mechanisms of benzimidazole-mediated toxicity and provide self-validating experimental protocols to ensure rigorous IND-enabling data collection.

Mechanistic Toxicology: The "Why" Behind the Phenotype

To design an effective safety assessment, one must first understand the molecular causality of the compound's toxicity. Benzimidazole derivatives exhibit class-specific toxicities driven by their interaction with fundamental cellular machinery[3].

Tubulin Dynamics and Radiomimetic Lesions

The benzimidazole core is a known inhibitor of microtubule polymerization. It binds to the colchicine-binding site of β -tubulin, preventing the formation of the mitotic spindle[3]. For Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, the lipophilic C4-bromine enhances cellular penetrance, potentially exacerbating this effect.

  • Causality: Disruption of microtubules halts the cell cycle at the G2/M phase. In rapidly dividing tissues, this prolonged arrest triggers apoptosis.

  • In Vivo Manifestation: This mechanism produces "radiomimetic" lesions—damage mimicking radiation exposure—most notably pancytopenia (depletion of bone marrow lineages), gastrointestinal crypt necrosis, and testicular toxicity (Sertoli cell degeneration)[4].

Hepatic Metabolism and Esterase Cleavage

The C2-methyl carboxylate moiety is highly susceptible to rapid hydrolysis by hepatic and plasma carboxylesterases, yielding the corresponding carboxylic acid. Furthermore, the brominated aromatic ring is a substrate for Cytochrome P450 (CYP) oxidation.

  • Causality: The generation of reactive electrophilic intermediates during CYP-mediated metabolism can deplete intracellular glutathione (GSH), leading to oxidative stress and covalent binding to hepatic macromolecules.

  • In Vivo Manifestation: Hepatocellular hypertrophy, elevated transaminases (ALT/AST), and potential idiosyncratic drug-induced liver injury (DILI).

TD A Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (Systemic Exposure) B Hepatic Esterase Cleavage & CYP450 Oxidation A->B Hepatic First-Pass C β-Tubulin Binding (Microtubule Disruption) A->C Tissue Distribution F Hepatotoxicity (Reactive Metabolites) B->F Oxidative Stress E G2/M Cell Cycle Arrest C->E Spindle Inhibition D Bone Marrow & GI Toxicity (Radiomimetic Lesions) E->D Rapidly Dividing Cells G Apoptosis / Cellular Necrosis E->G Prolonged Arrest F->G Macromolecular Binding

Caption: Mechanistic pathway of benzimidazole-induced cellular toxicity and organ-specific effects.

Preclinical In Vivo Safety Profiling Framework

To satisfy regulatory requirements for human clinical trials, the toxicity profile must be quantified using standardized models. The workflow below aligns with the FDA Guidance for Industry M3(R2)[1].

Workflow Step1 Phase 1: Acute Toxicity (MTD Determination) Step2 Phase 2: 28-Day Repeated Dose (OECD TG 407) Step1->Step2 Dose Selection Step3 Phase 3: Toxicokinetics (TK) & Histopathology Step2->Step3 Tissue/Plasma Harvest Step4 Phase 4: Genotoxicity (Micronucleus Assay) Step2->Step4 Parallel Assessment Step5 IND Submission Package (NOAEL & Safety Margin) Step3->Step5 Data Integration Step4->Step5 Clastogenic Profile

Caption: Step-by-step preclinical in vivo safety evaluation workflow for IND readiness.

Quantitative Data Presentation: Expected Pathologies

Based on the pharmacological class of halogenated benzimidazoles, researchers should anticipate specific dose-limiting toxicities. Table 1 summarizes the expected findings.

Table 1: Target Organs and Expected Toxicological Findings

Organ SystemPrimary MechanismClinical Pathology / BiomarkersHistopathological Findings
Hematopoietic Tubulin inhibition in progenitor cells RBCs, WBCs, PlateletsBone marrow hypocellularity, myeloid depletion
Hepatic CYP450-mediated reactive metabolites ALT, AST, ALP, BilirubinCentrilobular necrosis, hepatocellular hypertrophy
Gastrointestinal Mitotic arrest of mucosal cellsElectrolyte imbalance, hypoalbuminemiaCrypt necrosis, villous atrophy, mucosal erosion
Reproductive Microtubule disruption in Sertoli cellsAltered hormone profiles (FSH/LH)Testicular atrophy, impaired spermatogenesis

Self-Validating Experimental Protocols

Do not merely execute steps; ensure every protocol contains internal controls to validate the integrity of the data.

Protocol 1: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

This protocol is designed to identify the No-Observed-Adverse-Effect-Level (NOAEL) and identify target organ toxicity[2].

Table 2: OECD 407 Study Design Matrix

GroupTreatmentDose LevelMales (n)Females (n)Satellite Recovery (n)
1Vehicle Control0 mg/kg10105 M / 5 F
2Low Dose 0.25× MTD1010-
3Mid Dose 0.50× MTD1010-
4High Dose 1.00× MTD10105 M / 5 F

Step-by-Step Methodology:

  • Formulation & Validation: Suspend Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate in 0.5% Methylcellulose/0.1% Tween-80. Self-Validation: Perform HPLC analysis on top, middle, and bottom aliquots of the formulation to confirm homogeneity and concentration accuracy (±10% of nominal) prior to dosing.

  • Administration: Administer daily via oral gavage (10 mL/kg volume) for 28 consecutive days.

  • In-Life Monitoring: Record body weights and food consumption bi-weekly. Conduct detailed clinical observations daily, specifically looking for signs of neurotoxicity or GI distress (diarrhea, hunched posture).

  • Toxicokinetics (TK): On Day 1 and Day 28, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose from a dedicated TK satellite group. Analyze via LC-MS/MS to calculate Cmax​ and AUC0−24​ .

  • Clinical Pathology (Day 29): Fast animals overnight. Euthanize via CO2​ asphyxiation. Collect blood via cardiac puncture for hematology (CBC with differential) and serum chemistry (focusing on ALT, AST, and BUN).

  • Necropsy & Histopathology: Weigh all major organs (liver, kidneys, spleen, testes/ovaries, heart, brain). Fix tissues in 10% neutral buffered formalin (except testes, which require Davidson's fluid to preserve delicate tubule architecture). Stain with H&E and evaluate via a board-certified veterinary pathologist.

Protocol 2: In Vivo Mammalian Erythrocyte Micronucleus Test

Because benzimidazoles are known aneugens (inducing whole chromosome loss via spindle disruption), an in vivo assessment of genotoxicity is mandatory under FDA M3(R2)[1].

Step-by-Step Methodology:

  • Dosing Strategy: Utilize the High Dose (MTD) identified in acute studies. Administer the compound to 5 male and 5 female mice via oral gavage.

    • Self-Validation (Controls): Include a vehicle control group and a positive control group administered Cyclophosphamide (50 mg/kg IP) to prove the assay's sensitivity to clastogenic events.

  • Bone Marrow Extraction: Euthanize animals at 24 and 48 hours post-dose. Extract the femurs, cut the epiphyses, and flush the bone marrow into a centrifuge tube using fetal bovine serum (FBS).

  • Slide Preparation: Centrifuge the suspension, discard the supernatant, and smear the cell pellet onto glass slides. Air-dry and fix in absolute methanol for 10 minutes.

  • Staining: Stain slides with Acridine Orange or Giemsa to differentiate polychromatic erythrocytes (PCEs, young cells) from normochromatic erythrocytes (NCEs, mature cells).

  • Scoring & Causality Analysis: Score 4,000 PCEs per animal for the presence of micronuclei. Calculate the PCE:NCE ratio to evaluate bone marrow toxicity.

    • Interpretation: A statistically significant increase in micronucleated PCEs indicates that Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is disrupting the mitotic spindle during erythroblast division, confirming its aneugenic liability.

Conclusion and Translational Outlook

The preclinical evaluation of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate requires a rigorous, mechanistically informed approach. By anticipating the compound's inherent liabilities—specifically tubulin-mediated bone marrow suppression and CYP-mediated hepatotoxicity—researchers can design highly targeted, self-validating OECD and FDA-compliant studies. The resulting NOAEL and TK data will form the critical foundation for establishing a safe starting dose for first-in-human (FIH) clinical trials.

References

  • Repeated dose toxicity - Joint Research Centre - European Commission Source: europa.eu URL:[Link]

  • FDA Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials Source: federalregister.gov URL:[Link]

  • Benzimidazole Toxicity in Rabbits Source: researchgate.net URL:[Link]

  • Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation Source: plos.org URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic scaffold of significant interest in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient one-pot cyclocondensation reaction between 3-bromo-1,2-phenylenediamine and dimethyl oxalate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods to ensure reproducible and high-purity synthesis.

Introduction and Significance

Benzimidazoles are a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their versatile biological activities, including anticancer, antiviral, and antihypertensive properties, stem from their ability to act as bioisosteres for natural purines, enabling them to interact with various biological targets. The specific analogue, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, incorporates a bromine atom, which serves as a valuable synthetic handle for further functionalization via cross-coupling reactions, and a methyl carboxylate group, which can be modified for library development. This makes it a crucial building block for synthesizing novel therapeutic candidates.[1][2] The following protocol details a reliable method for its preparation.

Reaction Scheme and Mechanism

The synthesis proceeds via a well-established cyclocondensation reaction, commonly known as the Phillips-Ladenburg synthesis. In this reaction, a substituted o-phenylenediamine condenses with an oxalic acid derivative.

Overall Reaction:

The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the dimethyl oxalate, enhancing its electrophilicity. The more nucleophilic amino group of the 3-bromo-1,2-phenylenediamine then attacks the activated carbonyl carbon. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic benzimidazole ring system.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )PuritySupplier
3-Bromo-1,2-phenylenediamine1575-37-7C₆H₇BrN₂187.04≥97%Sigma-Aldrich
Dimethyl oxalate553-90-2C₄H₆O₄118.09≥99%Acros Organics
Hydrochloric Acid (conc.)7647-01-0HCl36.4637%Fisher Scientific
Ethanol (Absolute)64-17-5C₂H₅OH46.07≥99.5%VWR Chemicals
Sodium Bicarbonate144-55-8NaHCO₃84.01ACS GradeEMD Millipore
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37≥99.5%Alfa Aesar
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS GradeJ.T.Baker
Hexane110-54-3C₆H₁₄86.18ACS GradeJ.T.Baker
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bars

  • Glass funnel and filter paper

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Safety and Hazard Management

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 3-Bromo-1,2-phenylenediamine: Toxic if swallowed and may cause an allergic skin reaction.[3] Handle with care, avoiding skin and eye contact.

  • Dimethyl oxalate: Causes skin and serious eye irritation.[4][5][6][7][8] It is a combustible solid. Keep away from heat and open flames.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme caution in a fume hood.

  • Ethanol, Ethyl Acetate, Hexane: Flammable liquids. Keep away from ignition sources.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Material Safety Data Sheets (MSDS) for each chemical before commencing the experiment.[4][9]

Detailed Experimental Protocol

Step 1: Reaction Setup and Reagent Addition
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1,2-phenylenediamine (1.87 g, 10.0 mmol).

  • Add absolute ethanol (40 mL) to the flask and stir the mixture to dissolve the diamine. Gentle warming may be required.

  • Once a clear solution is obtained, add dimethyl oxalate (1.30 g, 11.0 mmol, 1.1 equivalents).

  • Carefully add 4-5 drops of concentrated hydrochloric acid to the mixture using a glass pipette. The acid acts as a catalyst to facilitate the cyclization.

Step 2: Cyclocondensation Reaction
  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The starting diamine will have a different Rf value than the benzimidazole product.

Step 3: Isolation of the Crude Product
  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water while stirring. A precipitate should form.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). This step neutralizes the hydrochloric acid catalyst and precipitates the product fully.

  • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold water (2 x 20 mL) to remove any inorganic salts.

  • Dry the crude product under vacuum or in a desiccator.

Step 4: Purification
  • The crude Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol in a 250 mL Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove impurities.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Workflow and Mechanism Diagrams

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 3-bromo-1,2-phenylenediamine, ethanol, and dimethyl oxalate in RBF B Add catalytic HCl A->B C Heat to reflux (78-80°C) for 4-6 hours B->C D Monitor by TLC C->D E Cool to RT and pour into ice-water D->E F Neutralize with NaHCO3 E->F G Collect crude product by vacuum filtration F->G H Recrystallize from hot ethanol G->H I Collect pure crystals by vacuum filtration H->I J Dry under vacuum I->J

Caption: Experimental workflow for the synthesis of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate.

G Reactants 3-bromo-1,2-phenylenediamine + Dimethyl oxalate Intermediate1 Initial Adduct Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-CH3OH) Product Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate Intermediate2->Product Dehydration & Tautomerization (-H2O)

Caption: Simplified reaction mechanism for benzimidazole formation.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point indicates high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the benzimidazole ring system and a singlet for the methyl ester protons. The aromatic region will display a complex splitting pattern due to the bromine substituent.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the ester and the carbons of the heterocyclic and benzene rings.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₉H₇BrN₂O₂), exhibiting the characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor carefully by TLC. Ensure the reaction is completely anhydrous before starting.
Product loss during work-up.Ensure complete precipitation by cooling thoroughly and using minimal solvent for washing the crystals.
Impure Product Incomplete reaction or side products.Optimize purification. Perform a second recrystallization or consider column chromatography (silica gel, hexane:ethyl acetate gradient).
Starting material contamination.Ensure the purity of 3-bromo-1,2-phenylenediamine and dimethyl oxalate before starting the reaction.
Reaction does not start Catalyst inefficiency.Ensure the use of concentrated HCl. If the problem persists, a different acid catalyst like p-toluenesulfonic acid can be trialed.

Conclusion

This protocol provides a reliable and well-documented method for the synthesis of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. By adhering to the detailed steps and safety precautions outlined, researchers can consistently obtain high yields of this valuable synthetic intermediate. The characterization techniques described are essential for validating the structure and purity of the final compound, ensuring its suitability for subsequent applications in medicinal chemistry and materials science.

References

  • Cole-Parmer. (2003, October 29). Material Safety Data Sheet - Dimethyl oxalate 99%. Available at: [Link]

  • Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2005).
  • Royal Society of Chemistry. (2020). Supporting Information. Available at: [Link]

  • PubChem. (n.d.). 3-Bromobenzene-1,2-diamine. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. (n.d.). 3-bromo-N1,N1-dimethylbenzene-1,2-diamine — Chemical Substance Information. Available at: [Link]

  • Al-Ostath, A. I., et al. (2018). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl) derivatives. Journal of Pharmaceutical Sciences and Research, 10(4), 815-822.
  • Wang, L., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 9(1), 329-334.
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

  • Penning, T. D., et al. (2010). Optimization of Phenyl-Substituted Benzimidazole Carboxamide Poly(ADP-Ribose) Polymerase Inhibitors: Identification of (S)-2-(2-Fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), a Highly Potent and Efficacious Inhibitor. Journal of Medicinal Chemistry, 53(8), 3142-3153.
  • PubChem. (n.d.). methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995-3009.
  • ResearchGate. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Available at: [Link]

  • NextSDS. (n.d.). Methyl 4-bromo-1H-imidazole-2-carboxylate — Chemical Substance Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2020). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 25(18), 4236.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Chen, X., et al. (2017). Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. European Journal of Medicinal Chemistry, 134, 265-278.

Sources

Application

Suzuki-Miyaura cross-coupling with Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate Executive Summary & Strategic Rationale The functionalization of the benzimidazole core is a critical operatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

Executive Summary & Strategic Rationale

The functionalization of the benzimidazole core is a critical operation in medicinal chemistry, particularly for developing molecules that probe the ATP-binding pockets of target kinases[1]. However, the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate presents a unique trifecta of synthetic challenges: an unprotected, acidic nitrogen (NH) that can poison palladium catalysts, a sterically hindered C4-bromide, and a highly base-sensitive C2-methyl ester.

This application note provides a self-validating, highly optimized protocol that bypasses the need for protecting-group chemistry. By leveraging advanced Buchwald precatalysts and mild base conditions, this method achieves high-yielding C(sp²)–C(sp²) bond formation while preserving the integrity of the ester moiety.

Mechanistic Causality: Overcoming Substrate-Specific Hurdles

To design a successful coupling protocol, the experimental choices must directly address the inherent reactivity of the substrate:

  • The Unprotected NH Dilemma (Catalyst Poisoning & Dehalogenation): Unprotected azoles readily coordinate to Pd(II) intermediates, forming stable, off-cycle resting states that halt the catalytic cycle. Furthermore, the presence of the free NH group can exacerbate undesired hydrodehalogenation side reactions[2]. To counteract this, we utilize XPhos Pd G2 , a second-generation Buchwald precatalyst. The extreme steric bulk and electron-rich nature of the XPhos ligand accelerate reductive elimination and prevent the formation of stable Pd-heteroatom complexes, enabling the direct coupling of unprotected nitrogen-rich heterocycles[3].

  • The Ester Hydrolysis Risk: The methyl carboxylate at the C2 position is highly susceptible to saponification. Traditional Suzuki bases (e.g., 2M NaOH or Na₂CO₃ at 90°C) will rapidly hydrolyze the ester into the corresponding carboxylic acid. Therefore, the use of a mild base, such as K₃PO₄ , in a predominantly organic solvent mixture (Dioxane/H₂O) is required to facilitate transmetalation without cleaving the ester[4].

SubstrateChallenges Substrate Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate C1 Challenge 1: Unprotected NH (Risk: Catalyst Poisoning & Dehalogenation) Substrate->C1 C2 Challenge 2: C2-Methyl Ester (Risk: Base-Catalyzed Hydrolysis) Substrate->C2 C3 Challenge 3: C4-Steric Hindrance (Risk: Slow Oxidative Addition) Substrate->C3 S1 Solution: Bulky Biarylphosphine Ligands (e.g., XPhos Pd G2) C1->S1 S2 Solution: Mild Anhydrous/Aqueous Bases (e.g., K3PO4) C2->S2 C3->S1 Outcome Optimized High-Yield Cross-Coupling S1->Outcome S2->Outcome

Logical decision tree addressing substrate-specific challenges in benzimidazole cross-coupling.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes. The data clearly demonstrates the necessity of the XPhos/K₃PO₄ system to maximize yield while suppressing ester hydrolysis and dehalogenation.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Target Conversion (%)Ester Hydrolysis (%)Dehalogenation (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Dioxane/H₂O (3:1)9045%>40%15%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9072%12%8%
XPhos Pd G2 (2 mol%) K₃PO₄ (2.0) Dioxane/H₂O (4:1) 80 >98% <2% <1%

Experimental Workflow

Workflow S1 1. Reagent Assembly S2 2. Rigorous Degassing S1->S2 S3 3. Catalytic Coupling (80°C) S2->S3 S4 4. LC-MS Monitoring S3->S4 S5 5. Mild NH4Cl Quench S4->S5 S6 6. Silica Gel Purification S5->S6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Self-Validating Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction.

Step 1: Reagent Assembly

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (255 mg, 1.0 mmol, 1.0 eq) and the desired aryl boronic acid (1.5 mmol, 1.5 eq).

  • Add anhydrous K₃PO₄ (425 mg, 2.0 mmol, 2.0 eq). Causality: K₃PO₄ is chosen over carbonates or hydroxides to prevent the saponification of the C2-methyl ester.

Step 2: Solvent Addition & Rigorous Degassing

  • Add 1,4-Dioxane (4.0 mL) and HPLC-grade H₂O (1.0 mL) to the vessel.

  • Sparge the heterogeneous mixture with Argon for exactly 15 minutes.

    • Self-Validation Check: Oxygen is strictly detrimental to Pd(0). Incomplete degassing will result in the rapid formation of a black precipitate (palladium black) upon heating, indicating catalyst death.

Step 3: Catalyst Introduction & Reaction Execution

  • Briefly open the vessel under a positive stream of Argon and add XPhos Pd G2 (15.7 mg, 0.02 mmol, 2 mol%).

  • Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

    • Causality: The G2 precatalyst rapidly activates at mild temperatures to form the active L·Pd(0) species, bypassing the need for high thermal energy that would otherwise risk ester cleavage.

Step 4: In-Process Control (IPC) Monitoring

  • After 4 hours, withdraw a 10 µL aliquot, dilute with 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation Check 1 (Completion): Ensure the disappearance of the starting material mass [M+H]⁺ 255/257.

    • Self-Validation Check 2 (Ester Integrity): Scan for[M+H-14]⁺. If a significant peak corresponding to the carboxylic acid is present, the base concentration or temperature was too high.

    • Self-Validation Check 3 (Dehalogenation): Scan for [M+H]⁺ 177 (the des-bromo benzimidazole). If present >5%, ensure the argon sparge in future runs is more rigorous.

Step 5: Mild Quench & Workup

  • Cool the reaction to room temperature.

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

    • Causality: Do not use strong aqueous acids (like HCl) to quench. Strong acids will protonate the benzimidazole core, dragging your product into the aqueous layer and complicating extraction.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Isolation & Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 70:30 to 30:70, depending on the boronic acid used).

  • The desired coupled product will elute as a highly fluorescent band under 254 nm UV light.

References

  • "4-Bromo-6-chloro-1H-benzo[d]imidazole | 1360934-00-4 | Benchchem", Benchchem.
  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation", PMC - NIH.
  • "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction", The Journal of Organic Chemistry - ACS Publications.
  • "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1", Royal Society of Chemistry.

Sources

Method

The Versatile Scaffold: A Guide to the Synthesis of Novel Benzimidazoles from Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of novel benzimidazole derivatives utilizing Methyl 4-bromo-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of novel benzimidazole derivatives utilizing Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate as a key starting material. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Benzimidazole Core

The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The strategic functionalization of the benzimidazole ring system is paramount in the quest for novel drug candidates with enhanced potency and selectivity.

Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a versatile building block for the synthesis of a diverse library of benzimidazole derivatives. The presence of a bromine atom at the 4-position offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Furthermore, the methyl ester at the 2-position can be readily hydrolyzed or converted to other functional groups, adding another layer of synthetic flexibility.

Application Notes: Strategic Functionalization of the Benzimidazole Scaffold

The bromine atom at the 4-position of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is amenable to a variety of powerful cross-coupling reactions, each offering a unique pathway to novel chemical entities. The choice of reaction is dictated by the desired final structure and the nature of the coupling partner.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[1][2] This reaction is particularly valuable for synthesizing biaryl and substituted aryl benzimidazoles, which are common motifs in pharmacologically active molecules.

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions such as homocoupling and protodeboronation.[4]

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[5][6] This reaction allows for the coupling of the bromo-benzimidazole with a wide range of primary and secondary amines, providing access to a diverse array of N-aryl benzimidazoles.

Causality in Catalyst Selection: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system. The electron-rich nature of the benzimidazole ring and the potential for the imidazole nitrogen to coordinate with the palladium center can present challenges.[4] Therefore, the use of bulky, electron-rich phosphine ligands is often necessary to promote the desired C-N bond formation and prevent catalyst inhibition.[7][8]

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling provides a direct route to alkynyl-substituted benzimidazoles by reacting the bromo-benzimidazole with a terminal alkyne.[9][10] The resulting alkynyl moiety can serve as a versatile handle for further transformations, such as cycloadditions or conversion to other functional groups.

Reaction Considerations: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10] Copper-free conditions have also been developed to avoid potential issues with copper toxicity in biological applications.[11] Careful control of reaction conditions is necessary to prevent the homocoupling of the alkyne, a common side reaction.[4]

Heck Reaction: Vinylation of the Benzimidazole Core

The Heck reaction enables the palladium-catalyzed coupling of the bromo-benzimidazole with an alkene, leading to the formation of vinyl-substituted benzimidazoles.[12][13] This reaction is a powerful tool for extending the conjugation of the benzimidazole system and introducing functionalized side chains.

Regioselectivity and Stereoselectivity: The Heck reaction typically proceeds with high trans selectivity.[12] The regioselectivity of the alkene insertion can be influenced by the electronic nature of the substituents on both the aryl halide and the alkene.[14]

Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach

While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNAr) offers a complementary strategy for functionalizing the benzimidazole ring, particularly when strong electron-withdrawing groups are present.[15][16] In the case of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, the electron-withdrawing nature of the ester group can facilitate the displacement of the bromide by strong nucleophiles.

Mechanism and Scope: The SNAr reaction proceeds through an addition-elimination mechanism involving a Meisenheimer complex intermediate.[17] The reaction is favored by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate.[16]

Protocols: Synthesizing Novel Benzimidazole Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative novel benzimidazole derivatives from Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of Methyl 4-phenyl-1H-benzo[d]imidazole-2-carboxylate.

Quantitative Data Summary:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate269.081.01.0
Phenylboronic Acid121.931.21.2
Pd(dppf)Cl₂816.640.030.03
K₂CO₃138.212.02.0
1,4-Dioxane/Water (4:1)-10 mL-

Experimental Workflow:

Suzuki_Coupling A Combine Reactants B Inert Atmosphere A->B Seal Vessel C Add Solvents B->C Degassed Solvents D Heat & Stir C->D 80-100 °C E Reaction Work-up D->E Cool to RT F Purification E->F Column Chromatography

Caption: Suzuki-Miyaura Coupling Workflow.

Procedure:

  • To a dry Schlenk flask, add Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes the synthesis of Methyl 4-(morpholino)-1H-benzo[d]imidazole-2-carboxylate.

Quantitative Data Summary:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate269.081.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.01
XPhos476.630.040.04
NaOtBu96.101.41.4
Toluene-10 mL-

Experimental Workflow:

Buchwald_Hartwig_Amination A Combine Catalyst System B Inert Atmosphere A->B Seal Vessel C Add Reactants & Solvent B->C Anhydrous Toluene D Heat & Stir C->D 100 °C E Reaction Work-up D->E Cool to RT F Purification E->F Column Chromatography

Caption: Buchwald-Hartwig Amination Workflow.

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Seal the tube, evacuate, and backfill with argon three times.

  • Add a solution of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 mmol) in anhydrous toluene (5 mL), followed by morpholine (1.2 mmol) and additional toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield the product.

Characterization of Novel Benzimidazoles

The synthesized novel benzimidazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

  • Melting Point: A sharp melting point is an indicator of purity for solid compounds.

Conclusion

Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide range of novel benzimidazole derivatives. By employing modern cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, researchers can efficiently introduce diverse functionalities at the 4-position of the benzimidazole core. The protocols and application notes provided in this guide are intended to empower scientists in the field of drug discovery and development to explore the vast chemical space accessible from this key building block, ultimately contributing to the advancement of medicinal chemistry.

References

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. UCL. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059–1066. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 496–499. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information (SI) One-pot synthesis of a highly active single-atom Pd catalyst for Heck reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]

  • ACS Publications. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 10(18), 4105–4108. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(23), 8939–8942. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]

  • Cumhuriyet University. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 39(4), 841-853. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Retrieved from [Link]

  • Semantic Scholar. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. Retrieved from [Link]

Sources

Application

Application Note: Functionalization of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate at the C4 Position

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary The functionalization of Methyl 4-bromo-1H-benzo[d]...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Summary

The functionalization of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS: 1803896-95-8) [1] is a critical transformation in medicinal chemistry, providing access to highly decorated, pharmacologically privileged benzimidazole scaffolds. However, functionalizing the C4 position via transition-metal catalysis presents two distinct chemical challenges: the acidic nature of the 1H-imidazole nitrogen and the nucleophilic susceptibility of the C2-methyl ester.

This application note provides a comprehensive, causality-driven guide to successfully executing Suzuki-Miyaura and Buchwald-Hartwig cross-couplings at the C4 position. By understanding the underlying mechanistic pitfalls, researchers can select the optimal protective strategies and catalytic systems to maximize yields and preserve the integrity of the C2-ester.

Substrate Analysis & Strategic Considerations

To design a successful functionalization protocol, one must first analyze the electronic and steric environment of the starting material:

  • The Acidic NH (pKa ~12): Under standard basic cross-coupling conditions, the free NH is easily deprotonated. The resulting electron-rich benzimidazolide anion severely retards the oxidative addition of Pd(0) into the C4-Br bond and can coordinate to the palladium center, leading to catalyst poisoning.

  • The C2-Methyl Ester: This moiety is highly susceptible to saponification. Traditional aqueous bases (e.g., Na₂CO₃ in H₂O/EtOH) at elevated temperatures will rapidly hydrolyze the ester to the corresponding carboxylic acid, complicating isolation and downstream synthesis.

  • Regiochemical Isomerism: If an N-protection strategy is employed (e.g., using SEM-Cl or Boc₂O), the protection occurs indiscriminately at N1 and N3. Because the molecule is asymmetric (due to the C4-Br), this yields a ~1:1 mixture of 4-bromo and 7-bromo isomers [2]. It is generally most efficient to carry this isomeric mixture through the cross-coupling step and converge the isomers during the final global deprotection.

Mechanistic Workflows

Workflow A Methyl 4-bromo-1H- benzo[d]imidazole-2-carboxylate B N-Protection (e.g., SEM-Cl) A->B DIPEA, DCM D Pd-Catalyzed Cross-Coupling A->D Direct (Anhydrous) C Isomeric Mixture (4-Br & 7-Br) B->C C->D Aryl-B(OH)2 or Amine E Global Deprotection D->E Acid/Fluoride F C4-Functionalized Product E->F

Logical workflow for C4-functionalization highlighting direct vs. protected routes.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating. Checkpoints are included to ensure mechanistic integrity at each step.

Protocol A: Regioselective N-Protection (SEM Ether Formation)

Masking the NH prevents catalyst poisoning and accelerates the subsequent Pd-catalyzed coupling.

  • Preparation: In an oven-dried flask under argon, dissolve Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • Protection: Dropwise, add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv). Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The starting material (baseline) should be completely consumed, replaced by two closely eluting spots representing the N1-SEM and N3-SEM (4-bromo and 7-bromo) isomers.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate. Use the crude isomeric mixture directly in the next step to avoid yield loss during difficult chromatographic separations.

Protocol B: Anhydrous Suzuki-Miyaura Cross-Coupling

Designed to preserve the C2-ester while overcoming the steric hindrance of the C4 position [3, 4].

  • Reagent Assembly: To a dry Schlenk tube, add the SEM-protected bromide mixture from Protocol A (1.0 equiv), the desired arylboronic acid (1.5 equiv), anhydrous K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Note: K₃PO₄ is chosen because it is a non-nucleophilic base that facilitates transmetalation without triggering ester saponification.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the tube and purge with argon (3x vacuum/argon cycles).

  • Reaction: Heat the mixture at 90 °C for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. The mass of the starting material should be replaced by the product mass. If a des-bromo byproduct (M - 79) is observed, it indicates premature protodehalogenation, suggesting the presence of moisture or oxygen in the solvent.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA C4-Br Substrate TM Transmetalation OA->TM Base, R-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Product Release

Palladium-catalyzed cross-coupling cycle at the sterically hindered C4 position.

Protocol C: Buchwald-Hartwig Amination

For the installation of C-N bonds at the C4 position using bulky, electron-rich phosphine ligands.

  • Reagent Assembly: In a glovebox or under strict argon, combine the protected bromide (1.0 equiv), a secondary amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and tBuXPhos (0.04 equiv) in anhydrous toluene (0.1 M).

    • Causality Note:tBuXPhos is critical here. Its extreme steric bulk prevents the formation of stable, off-cycle Pd-bis(amine) complexes and accelerates reductive elimination at the sterically hindered C4 position.

  • Reaction: Heat to 100 °C for 16 hours.

  • Validation Checkpoint: A color change from dark purple (Pd₂(dba)₃) to a reddish-brown indicates active catalysis. LC-MS should confirm product formation.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes the expected outcomes and optimal conditions for C4-functionalization, emphasizing the preservation of the C2-ester.

Reaction TypeSubstrate StateCatalyst / LigandBase & SolventExpected YieldC2-Ester Integrity
Suzuki-Miyaura Unprotected (Free NH)Pd(PPh₃)₄Na₂CO₃, H₂O/Dioxane< 20%Hydrolyzed (Fails)
Suzuki-Miyaura Unprotected (Free NH)Pd(dppf)Cl₂K₃PO₄, Anhydrous Dioxane45 - 60%Intact
Suzuki-Miyaura SEM-ProtectedPd(dppf)Cl₂K₃PO₄, Anhydrous Dioxane85 - 95% Intact
Buchwald-Hartwig SEM-ProtectedPd₂(dba)₃ / tBuXPhosCs₂CO₃, Toluene75 - 88% Intact

Data Synthesis: Protection of the NH combined with anhydrous, non-nucleophilic basic conditions provides the highest yields while strictly preserving the C2-methyl ester for downstream elaboration.

References

  • Hansen, J. H., & Fjellaksel, R. (2019). Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. Available at:[Link]

  • Discovery of Dual TAF1-ATR Inhibitors and Ligand-Induced Structural Changes of the TAF1 Tandem Bromodomain. ACS Publications. Available at: [Link]

  • Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer. National Institutes of Health (PMC). Available at:[Link]

Method

Application Notes &amp; Protocols: Buchwald-Hartwig Amination of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist Abstract The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive technical guide for the successful N-arylation of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, a substrate of significant interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in pharmaceuticals. We delve into the mechanistic underpinnings of the reaction, address the unique challenges posed by N-heterocyclic substrates, and present detailed, optimized protocols for researchers, scientists, and drug development professionals. The guide emphasizes a rationale-driven approach to experimental design, from the selection of catalysts and ligands to the choice of base and solvent, ensuring robust and reproducible outcomes.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[2] The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange. While the precise mechanism can vary with different ligands and substrates, the generally accepted pathway consists of three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[4][5] This is often the rate-determining step of the cycle.

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[6][7]

  • Reductive Elimination : The final step involves the formation of the C-N bond, yielding the desired N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR¹R² Product amido_complex->product Reductive Elimination reagents Ar-Br (Aryl Bromide) reagents->pd0 amine_reagent HNR¹R² (Amine) amine_reagent->oa_complex base Base base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Challenges with Benzimidazole Substrates

The application of the Buchwald-Hartwig amination to N-heterocyclic substrates like Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is not without its challenges:

  • Catalyst Inhibition/Poisoning : The lone pair of electrons on the benzimidazole nitrogen can coordinate to the palladium center. This coordination can inhibit or completely poison the catalyst, preventing it from participating in the catalytic cycle. This is a well-documented issue for aminations of nitrogen-containing heterocycles.[8][9]

  • N-H Acidity and Reactivity : The substrate contains an acidic N-H proton on the imidazole ring. This site can compete with the amine coupling partner in reacting with the base, potentially leading to undesired side reactions or the formation of complex salt mixtures.

  • Functional Group Compatibility : The methyl ester at the C2 position is potentially sensitive to hydrolysis under strongly basic conditions, especially at the elevated temperatures often required for these couplings.[2]

Overcoming these challenges requires careful selection of the catalyst system, base, and reaction conditions to favor the desired C-N bond formation while minimizing side reactions and catalyst deactivation.

Optimization of Reaction Components

A systematic approach to selecting and optimizing reaction parameters is crucial for success. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency and outcome.

ComponentRecommended ChoiceRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) precursors that are reduced in situ to the active Pd(0) species.[2][10]
(Preferred) Pre-catalysts Pre-formed complexes like XPhos Pd G3 or RuPhos Pd G3 are highly recommended. They offer greater reliability and consistency by ensuring efficient generation of the active monoligated Pd(0) species, which can be inconsistent when starting from simple palladium salts.[9]
Ligand Bulky, Electron-Rich Biaryl MonophosphinesXPhos , RuPhos , or tBuXPhos are state-of-the-art ligands for challenging substrates. Their steric bulk promotes the formation of highly reactive, low-coordinate palladium complexes and accelerates the reductive elimination step. This bulk also helps prevent the benzimidazole nitrogen from deactivating the catalyst.[9][11][12] Bidentate ligands are often less effective for this class of substrate.[11]
Base Strong, Non-Nucleophilic BasesSodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often highly effective, leading to faster reaction rates.[9]
Weaker Inorganic BasesFor substrates with base-sensitive groups or for improved functional group tolerance, Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are excellent alternatives. They may require higher temperatures or longer reaction times but can prevent ester hydrolysis.[2][9]
Solvent Anhydrous, Degassed Aprotic SolventsToluene and 1,4-Dioxane are the most common and effective solvents.[8] The choice of solvent is critical as it affects the solubility of all components, reaction kinetics, and catalyst stability.[13][14][15] Poor solubility is a common cause of low conversion.[9]
Temperature 80 - 110 °CThe reaction typically requires heating to drive the oxidative addition and other steps in the cycle.[8] The optimal temperature will balance a reasonable reaction rate against potential catalyst decomposition or substrate degradation.

Detailed Experimental Protocols

Critical Prerequisite: All Buchwald-Hartwig aminations are sensitive to oxygen and moisture. The use of anhydrous, degassed solvents and standard Schlenk or glovebox techniques under an inert atmosphere (Argon or Nitrogen) is mandatory for reproducibility and success.[3][8]

Protocol 1: General Amination with a Primary Aliphatic Amine

This protocol details the coupling of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate with n-hexylamine as a representative primary amine.

  • Reagents:

    • Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 equiv)

    • n-Hexylamine (1.2 equiv)

    • XPhos Pd G3 (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed Toluene (0.1 M concentration relative to the aryl bromide)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, XPhos Pd G3, and sodium tert-butoxide.

    • Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add anhydrous, degassed toluene via syringe, followed by the n-hexylamine.

    • Place the sealed tube in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by sampling a small aliquot.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a short plug of Celite® to remove palladium residues and inorganic salts.[3][9]

    • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: General Amination with a Secondary Cyclic Amine

This protocol details the coupling with morpholine, a common secondary cyclic amine. Weaker bases are often employed here to demonstrate broader applicability.

  • Reagents:

    • Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 equiv)

    • Morpholine (1.5 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • RuPhos (4.5 mol%)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • In a glovebox or under a positive flow of argon, add Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, Pd₂(dba)₃, RuPhos, and cesium carbonate to an oven-dried reaction vial.

    • Seal the vial, remove from the glovebox (if used), and add anhydrous, degassed 1,4-dioxane, followed by morpholine, via syringe.

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction over 12-24 hours until the starting material is consumed (as determined by LC-MS).

    • Cool the reaction to room temperature and follow the workup and purification steps outlined in Protocol 1 (steps 7-9).

Experimental Workflow and Troubleshooting

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_vessel Oven-dry glassware prep_reagents Weigh solid reagents prep_vessel->prep_reagents prep_inert Establish Inert Atmosphere (Ar/N₂) prep_reagents->prep_inert add_solvents Add Anhydrous, Degassed Solvent prep_inert->add_solvents add_amines Add Amine add_solvents->add_amines heat_stir Heat & Stir (80-110 °C) add_amines->heat_stir monitor Monitor Progress (TLC / LC-MS) heat_stir->monitor cool Cool to RT monitor->cool filter Dilute & Filter (through Celite®) cool->filter extract Aqueous Wash & Extraction filter->extract purify Dry & Concentrate, then Column Chromatography extract->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Even with optimized protocols, challenges can arise. Below is a guide to common issues and their solutions.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Reagents, solvent, or atmosphere were not sufficiently dry or inert, leading to catalyst oxidation.[8]1. Ensure all glassware is oven-dried. Use freshly distilled/anhydrous solvents that have been properly degassed. Use high-purity reagents and maintain a strict inert atmosphere throughout the setup and reaction.
2. Poor Reagent Solubility: One or more components are not fully dissolved at the reaction temperature.[9]2. Try a different solvent system (e.g., switch from Toluene to Dioxane or vice-versa). Ensure vigorous stirring.
3. Suboptimal Ligand/Base Combination: The chosen ligand or base is not effective for this specific substrate coupling.[9]3. Screen a different ligand (e.g., if XPhos fails, try RuPhos). Screen a different base (e.g., if Cs₂CO₃ is too slow, try NaOtBu, being mindful of potential side reactions).
Reaction Stalls 1. Catalyst Decomposition: The active catalyst has degraded over time, often indicated by the formation of a fine black precipitate (palladium black).[8][14]1. Lower the reaction temperature and increase the reaction time. Consider using a more stable pre-catalyst. Ensure the inert atmosphere is maintained.
2. Catalyst Poisoning: The benzimidazole substrate or amine product is inhibiting the catalyst.[8]2. Increase the ligand-to-palladium ratio slightly (e.g., from L:Pd of 2:1 to 3:1 if generating the catalyst in situ). Switch to a bulkier ligand like tBuXPhos.
Side Product Formation 1. Substrate Decomposition: The ester group is being hydrolyzed by the base.1. Switch to a weaker base (e.g., from NaOtBu to K₃PO₄ or Cs₂CO₃). Lower the reaction temperature.
2. Hydrodehalogenation: The bromo group is replaced by hydrogen.2. This can occur with highly active catalysts. Ensure the reaction is free of water or other proton sources. Sometimes lowering the temperature can mitigate this.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Mestrelab Research. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Sherwood, J. R., et al. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Singleton, D. A., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Yan, X., et al. Research Progress on the Buchwald-Hartwig Amination Reactions Catalyzed by N-Heterocyclic Carbene Palladium Complexes. Journal of Henan University of Technology (Natural Science Edition). [Link]

  • Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Nolan, S. P., et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Rivas, F. M., et al. (2001). A Versatile Synthesis of Substituted Benzimidazolium Salts by an Amination/Ring Closure Sequence. Organic Letters. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Norrby, P.-O., et al. The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Rivas, F. M., et al. (2001). A versatile synthesis of substituted benzimidazolium salts by an amination/ring closure sequence. PubMed. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. [Link]

  • Harris, M. C., et al. (2003). An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. ACS Publications. [Link]

  • Fairlamb, I. J. S., et al. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Liu, X., et al. (2016). Nickel-catalyzed Buchwald–Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. Journal of Chemical Research. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]

  • Chung, K. H., et al. Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. Chem. [Link]

  • Aroso, M., et al. Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. [Link]

  • Yoshifuji, M., et al. (2018). Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. The Journal of Organic Chemistry. [Link]

  • Hu, M., et al. (2025). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]

  • ResearchGate. Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Hill, L. L., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. ACS Publications. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wang, D., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. [Link]

  • Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Cella, R., et al. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. MDPI. [Link]

  • Kinzel, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. [Link]

Sources

Application

Application Notes and Protocols: Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate in Medicinal Chemistry

Introduction: The Benzimidazole Scaffold as a Privileged Structure The benzimidazole core is a quintessential privileged scaffold in the landscape of drug discovery, forming the structural foundation of a multitude of cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Scaffold as a Privileged Structure

The benzimidazole core is a quintessential privileged scaffold in the landscape of drug discovery, forming the structural foundation of a multitude of clinically significant therapeutic agents.[1] Its unique heterocyclic structure allows it to mimic and interact with various biological macromolecules, leading to a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[1][2]

Within this esteemed class of compounds, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate emerges as a particularly valuable and versatile building block for synthetic and medicinal chemists. Its strategic architecture offers multiple points for chemical elaboration:

  • The Benzimidazole Core: Provides the fundamental pharmacophore responsible for key biological interactions.

  • The Bromine at C4: Serves as a highly effective synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.[3]

  • The Methyl Carboxylate at C2: Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups.

  • The Imidazole Nitrogen (N1/N3): Available for N-alkylation, allowing for the modulation of solubility, metabolic stability, and target engagement.[4]

This application note provides an in-depth guide to the utility of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, focusing on its primary application in the development of PARP inhibitors and outlining detailed, field-proven protocols for its synthetic manipulation and biological evaluation.

Key Therapeutic Application: A Cornerstone for PARP-1 Inhibitors

A major application of the Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate scaffold is in the rational design of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, a clinically validated class of anticancer agents.[5][6]

The Role of PARP-1 in Oncology

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. In the context of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (homologous recombination deficiency), inhibiting PARP-1 leads to the accumulation of unrepaired DNA damage. This overload of genomic instability triggers cell death through a process known as synthetic lethality, providing a targeted therapeutic strategy that preferentially kills cancer cells while sparing healthy cells.

Derivatives of the benzimidazole-4-carboxamide scaffold have proven to be highly potent and selective inhibitors of PARP-1.[6][7] The core structure effectively mimics the nicotinamide moiety of the NAD+ substrate, occupying the catalytic site of the enzyme and preventing the synthesis of poly(ADP-ribose) chains, thereby halting the DNA repair process.

Synthetic Strategy and Biological Activity

The general synthetic strategy involves the derivatization of the Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate core at the C4 position (via Suzuki coupling) and conversion of the C2-ester to a primary carboxamide. This approach has yielded numerous potent inhibitors.

G cluster_path PARP Inhibition Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Chain Synthesis (PARylation) PARP1->PAR Unrepaired Stalled Replication Forks & Double-Strand Breaks PARP1->Unrepaired Repair DNA Repair Protein Recruitment PAR->Repair Repaired_DNA DNA Repair Repair->Repaired_DNA Inhibitor Benzimidazole-4-carboxamide Derivative (Inhibitor) Inhibitor->PARP1 Inhibition Apoptosis Cell Death (Apoptosis) Unrepaired->Apoptosis In BRCA-deficient cells

Caption: Role of PARP-1 in DNA repair and its inhibition by benzimidazole derivatives.

Exemplary Biological Data

The following table summarizes the in vitro activity of representative PARP-1 inhibitors synthesized from benzimidazole precursors, demonstrating the high potency achievable with this scaffold.

Compound IDModificationPARP-1 IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Olaparib (Reference Drug)2.77MDA-MB-43623.89[5]
Veliparib (Reference Drug)15.54MDA-MB-436-[5]
Compound 6b 2-phenyl derivative8.65MDA-MB-436-[5]
Compound 6m 2-phenyl derivative-MDA-MB-43625.36[5]
Compound 10a 2-heterocycle derivative-MX-1Potentiates TMZ[6]
Compound 14p 2-phenyl-furan derivative23MDA-MB-43643.56[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate.

General Synthetic Workflow

The versatility of the starting material allows for a modular approach to synthesizing a library of diverse compounds.

G cluster_c4 C4 Modification cluster_n1 N1 Modification cluster_c2 C2 Modification Start Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate C4_Mod Suzuki Coupling (Arylboronic Acid, Pd Catalyst) Start->C4_Mod N1_Mod N-Alkylation (Alkyl Halide, Base) Start->N1_Mod C2_Step1 Saponification (LiOH or NaOH) Start->C2_Step1 Prod_C4 4-Aryl-benzimidazole Intermediate C4_Mod->Prod_C4 Final Diverse Library of Final Compounds Prod_C4->Final Further Modification Prod_N1 1-Alkyl-4-bromo- benzimidazole Intermediate N1_Mod->Prod_N1 Prod_N1->Final Further Modification C2_Step2 Amide Coupling (Amine, Coupling Agent) C2_Step1->C2_Step2 Prod_C2 4-Bromo-benzimidazole- 2-carboxamide Intermediate C2_Step2->Prod_C2 Prod_C2->Final Further Modification

Caption: Synthetic derivatization pathways for the title compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the C4-position.[8][9][10][11]

Principle: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9]

Materials:

  • Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe to achieve a concentration of approximately 0.1 M with respect to the starting benzimidazole.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl product.

Protocol 2: N-Alkylation of the Imidazole Ring

This protocol details the alkylation of the imidazole nitrogen using a strong base and an alkyl halide.[4][12][13]

Principle: The imidazole N-H proton is acidic and can be removed by a suitable base to form a nucleophilic imidazolide anion. This anion then displaces a halide from an alkylating agent in an Sₙ2 reaction. Note that for unsymmetrical benzimidazoles, this reaction can produce a mixture of N1 and N3 regioisomers.

Materials:

  • Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Flame-dried glassware

Procedure:

  • Reaction Setup: Under an argon atmosphere, add anhydrous DMF to a flame-dried round-bottom flask. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add the sodium hydride (1.1 equiv) portion-wise to the stirred DMF.

  • Deprotonation: Dissolve the benzimidazole starting material (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the N-alkylated product(s).

Protocol 3: Conversion of Methyl Ester to Carboxamide

This two-step protocol is essential for synthesizing the benzimidazole-4-carboxamide pharmacophore found in many PARP inhibitors.

3a. Saponification of the Methyl Ester

Principle: Base-catalyzed hydrolysis converts the methyl ester at the C2 position into a carboxylate salt, which is then protonated during acidic work-up to yield the carboxylic acid.

Materials:

  • Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate derivative (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equiv)

  • Solvent mixture (e.g., Tetrahydrofuran (THF)/Water 3:1)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Reaction: Dissolve the starting ester (1.0 equiv) in the THF/water solvent mixture. Add the base (e.g., LiOH, 2.5 equiv) and stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 2-4 hours).

  • Work-up: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 by the dropwise addition of 1M HCl.

  • Isolation: A precipitate of the carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product is often pure enough for the next step without further purification.

3b. Amide Coupling

Principle: The carboxylic acid is activated using a peptide coupling reagent, forming a highly reactive intermediate that readily reacts with an amine to form a stable amide bond.

Materials:

  • Benzimidazole-2-carboxylic acid from step 3a (1.0 equiv)

  • Desired amine (e.g., benzylamine, piperazine, 1.1 equiv)

  • Coupling agent (e.g., HATU, 1.2 equiv)

  • Organic base (e.g., DIPEA, 3.0 equiv)

  • Anhydrous DMF

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add the amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Coupling: Add the coupling agent (HATU, 1.2 equiv) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water, which may cause the product to precipitate. If not, extract the aqueous mixture three times with ethyl acetate.

  • Purification: If a precipitate forms, collect it by filtration. Otherwise, wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography or recrystallization to obtain the final amide product.

Biological Assay Protocol

Protocol 4: In Vitro PARP-1 Enzymatic Assay (Colorimetric)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against the PARP-1 enzyme.[5][7]

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 activity. The biotinylated histones are captured on a streptavidin-coated plate and detected with an antibody-HRP conjugate, leading to a colorimetric signal. Inhibitors will reduce the signal in a dose-dependent manner.

Materials:

  • 96-well streptavidin-coated microplate

  • Recombinant human PARP-1 enzyme

  • Histone proteins

  • Activated DNA (double-stranded oligonucleotides)

  • PARP buffer

  • Biotinylated NAD+

  • Test compounds dissolved in DMSO

  • Anti-poly(ADP-ribose) antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Create a dilution series of the test compounds and a reference inhibitor (e.g., Olaparib) in PARP buffer.

  • Assay Setup: To each well of the streptavidin-coated plate, add the following in order: PARP buffer, histone proteins, and activated DNA.

  • Compound Addition: Add the diluted test compounds, reference inhibitor, or vehicle control (DMSO in buffer) to the appropriate wells.

  • Enzyme Initiation: Add the PARP-1 enzyme to all wells except the "no enzyme" control.

  • Reaction Start: Initiate the enzymatic reaction by adding biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Detection: Add the HRP-conjugated antibody to each well and incubate for 60 minutes.

  • Signal Development: Wash the plate again. Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. PubMed. Available at: [Link]

  • Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. PubMed. Available at: [Link]

  • The design of novel PARP-1 inhibitors containing a thienoimidazole scaffold. ResearchGate. Available at: [Link]

  • methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C6H7BrN2O2 | CID 53302209. PubChem. Available at: [Link]

  • Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). Indian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Available at: [Link]

  • Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Semantic Scholar. Available at: [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. Available at: [Link]

  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]

  • Synthesis, Characterization, and Antifungal Activity of Novel Benzo[7][14]imidazo[1,2-d][5][6][14]triazine Derivatives. MDPI. Available at: [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. Available at: [Link]

  • Methyl 4-bromo-1H-imidazole-2-carboxylate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). ResearchGate. Available at: [Link]

  • Anti-Cancer Compounds Based on Natural Imidazole Compounds. CSU ePress. Available at: [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. MDPI. Available at: [Link]

  • Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PMC. Available at: [Link]

  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. ResearchGate. Available at: [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
  • Imidazole and its derivatives as potential candidates for drug development. ResearchGate. Available at: [Link]

  • Full article: Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. Taylor & Francis. Available at: [Link]

  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents. MDPI. Available at: [Link]

  • synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. Available at: [Link]

  • Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. Available at: [Link]

  • Comprehensive review in current developments of imidazole-based medicinal chemistry. National Open Access Monitor, Ireland. Available at: [Link]

  • N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • US5011934A - Process for preparing 1-alkylimidazoles. Google Patents.

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

Executive Summary Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and epigenetic probes, particularly those t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and epigenetic probes, particularly those targeting bromodomains (e.g., TAF1, BRD9)[1],[2]. The scaffold presents a unique synthetic challenge: achieving regioselective transition-metal-catalyzed cross-coupling at the sterically hindered C4-bromide while preserving the base-sensitive C2-methyl ester and mitigating the coordinating potential of the N1-H proton.

As a Senior Application Scientist, I have designed this guide to provide researchers with mechanistically grounded, self-validating protocols for the functionalization of this critical pharmacophore. The methodologies detailed herein prioritize catalyst longevity, ester preservation, and high-yielding C-C and C-N bond formations.

Chemical Profile & Reactivity Mapping

To successfully functionalize Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, one must understand the causality behind its reactivity:

  • C4-Bromide (Electrophile) : The C2-methyl ester is highly electron-withdrawing, which reduces the electron density of the benzimidazole core. This facilitates the oxidative addition of the C4-Br bond to Pd(0). However, the C4 position is sterically hindered by the adjacent N3 atom, necessitating ligands with large bite angles or specific steric profiles.

  • N1-H (Nucleophile/Ligand) : With a pKa of ~12, the unprotected benzimidazole nitrogen can deprotonate under basic cross-coupling conditions. The resulting anion can coordinate tightly to palladium (poisoning the catalyst) or undergo competitive N-arylation. Pre-reaction protection is critical[1].

  • C2-Methyl Ester (Base-Sensitive) : Strong aqueous bases (e.g., NaOH, KOH) commonly used in Suzuki-Miyaura couplings will prematurely hydrolyze the ester. Milder bases in controlled solvent systems are required to decouple cross-coupling from saponification[2].

Catalytic Systems for C4-Functionalization

System A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

For the introduction of aryl or heteroaryl groups at C4, we recommend the Pd(dppf)Cl₂ catalyst system. Mechanistically, the large bite angle of the dppf ligand (99°) enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is typically the rate-limiting step in the cross-coupling of sterically hindered ortho-substituted heterocycles[1]. To prevent ester hydrolysis, a mild base like 1M K₂CO₃ in a biphasic Dioxane/H₂O system is employed.

System B: Buchwald-Hartwig Amination (C-N Bond Formation)

For C4-amination, the Pd₂(dba)₃ / RuPhos system is superior. RuPhos is specifically designed to facilitate the coupling of sterically hindered aryl halides and prevents the formation of inactive bis(amine)palladium complexes. Because water must be strictly excluded to prevent ester hydrolysis at elevated temperatures, anhydrous Cs₂CO₃ is utilized as the base.

Quantitative Catalyst & Condition Comparison

Table 1: Optimization of Catalytic Systems for C4-Functionalization

Reaction TypeCatalyst SystemLigandBaseSolventTemp (°C)Yield RangeEster Compatibility
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)dppf (built-in)K₂CO₃ (1M aq)Dioxane90-10075-88%High (if t < 4h)
Suzuki-Miyaura Pd(PPh₃)₄ (10 mol%)PPh₃Na₂CO₃ (2M aq)Toluene10045-60%Moderate (Hydrolysis risk)
Buchwald-Hartwig Pd₂(dba)₃ (3 mol%)RuPhos (6 mol%)Cs₂CO₃ (Anhyd.)Dioxane100-11065-82%High (Anhydrous)

Mandatory Visualization: Catalytic Workflow

Workflow A Methyl 4-bromo-1H- benzo[d]imidazole-2-carboxylate B N1-Protection (SEM-Cl, DIPEA) A->B Step 1: Shield N-H C Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) B->C Step 2A: C-C Bond D Buchwald-Hartwig Amination (Pd2(dba)3, RuPhos) B->D Step 2B: C-N Bond E Deprotection & Saponification (TFA, then NaOH) C->E Step 3: Unmasking D->E Step 3: Unmasking F Target Scaffold (C4-Functionalized Acid) E->F Final Product

Figure 1: Catalytic workflow for 4-bromobenzimidazole functionalization.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating. Each step includes a Validation Checkpoint —a physical or analytical cue confirming that the mechanistic transformation has occurred successfully before proceeding.

Protocol 1: N1-Protection via SEM-Cl

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen because it is stable to the mildly basic conditions of Suzuki coupling but easily removed via TFA.

  • Preparation : Dissolve Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Deprotonation : Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Stir for 15 minutes to generate the benzimidazolide anion.

  • Protection : Add SEM-Cl (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

Validation Checkpoint : TLC (Hexanes/EtOAc 7:3) will show a complete shift from the highly polar, streaky starting material (Rf ~0.2, UV active) to a crisp, less polar protected intermediate (Rf ~0.6). LC-MS will confirm the addition of the SEM mass (+130 m/z).

Protocol 2: Suzuki-Miyaura Cross-Coupling

Utilizing Pd(dppf)Cl₂ to overcome C4 steric hindrance while preserving the C2-ester.

  • Preparation : In a microwave vial, combine the SEM-protected bromide (1.0 eq), the aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System : Add Dioxane (0.1 M) and 1M aqueous K₂CO₃ (2.0 eq).

  • Degassing : Sparge the biphasic mixture with argon for 10 minutes. Mechanistic note: Oxygen must be removed to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction : Seal the vial and heat at 90 °C for 3 hours.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify via flash chromatography.

Validation Checkpoint : The reaction mixture will transition from an initial orange/red suspension (Pd(II) precatalyst) to a dark brown/black solution (active Pd(0) species). LC-MS analysis of a 10 µL aliquot diluted in MeCN will reveal the disappearance of the brominated isotope pattern (equal intensity M / M+2 peaks) and the appearance of the coupled product mass.

Protocol 3: Global Deprotection and Saponification

Unmasking the N-H and hydrolyzing the ester to yield the final carboxylic acid.

  • SEM Deprotection : Dissolve the coupled product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Concentrate under reduced pressure to remove TFA.

  • Saponification : Dissolve the crude residue in MeOH/THF (1:1). Add 2M aqueous NaOH (3.0 eq) and stir at 50 °C for 2 hours.

  • Isolation : Cool the mixture and acidify with 1M HCl to pH ~4. The product will typically precipitate. Filter, wash with cold water, and dry under high vacuum.

Validation Checkpoint : Upon acidification to pH 4, a sudden cloudiness and subsequent precipitation indicates the successful formation of the zwitterionic or neutral carboxylic acid. ¹H-NMR (DMSO-d₆) will confirm the disappearance of the sharp singlet at ~3.9 ppm (C2-methyl ester) and the SEM aliphatic signals.

References

  • Discovery of Dual TAF1-ATR Inhibitors and Ligand-Induced Structural Changes of the TAF1 Tandem Bromodomain. Journal of Medicinal Chemistry.[Link]

  • GNE-371, a Potent and Selective Chemical Probe for the Second Bromodomains of Human Transcription-Initiation-Factor TFIID Subunit 1 and Transcription-Initiation-Factor TFIID Subunit 1-like. Journal of Medicinal Chemistry.[Link]

Sources

Application

Application Note: In Vivo Dosing Strategies for Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate Analogs

Executive Summary Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS: 1803896-95-8) is a highly versatile pharmacophore building block ()[1]. The presence of the 4-bromo substituent provides a unique vector for halog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS: 1803896-95-8) is a highly versatile pharmacophore building block ()[1]. The presence of the 4-bromo substituent provides a unique vector for halogen bonding in kinase and viral enzyme binding pockets. Meanwhile, the 2-carboxylate moiety is widely exploited for synthesizing half-sandwich transition metal complexes (e.g., Ruthenium or Iridium) ()[2], or utilized as a prodrug ester for targeted antiviral agents ()[3].

Because the base compound is primarily a synthetic intermediate, in vivo dosing strategies must focus on its bioactive derivatives. These analogs present distinct pharmacokinetic (PK) challenges: high lipophilicity (due to the brominated aromatic core) and metabolic liability (due to the methyl ester). This protocol details the formulation, dosing, and validation workflows required to successfully evaluate these analogs in preclinical murine models.

Physicochemical Profiling & Formulation Causality

Benzimidazole-2-carboxylate derivatives typically exhibit poor aqueous solubility. Direct dissolution in standard saline or phosphate-buffered saline (PBS) invariably leads to micro-precipitation. If administered intravenously (IV), these micro-crystals can cause fatal pulmonary embolisms; if administered per os (PO), they result in erratic gastrointestinal absorption.

Causality in Formulation Design: To overcome the high lattice energy and lipophilicity of the bromo-benzimidazole core, a sequential co-solvent system is mandatory. We utilize a stepwise DMSO/PEG300/Tween-80/Saline matrix. DMSO disrupts the initial crystal lattice, PEG300 acts as a miscible carrier, and Tween-80 provides steric stabilization to prevent nucleation when the mixture is finally diluted with the aqueous saline phase.

Pharmacokinetic Vulnerabilities: The Esterase Dilemma

The methyl ester group at the C2 position is highly susceptible to rapid hydrolysis by carboxylesterases (CES), which are abundantly expressed in rodent plasma at levels significantly higher than in humans.

Causality in PK Sampling: If rodent blood samples are collected in standard heparinized tubes, the methyl ester analog will continue to degrade ex vivo before the plasma can be separated and frozen. This leads to an artificial underestimation of the parent compound's half-life and an overestimation of clearance. Therefore, all collection tubes must be pre-treated with a broad-spectrum serine protease/esterase inhibitor, such as Phenylmethylsulfonyl fluoride (PMSF).

Step-by-Step Experimental Protocols

Protocol A: Preparation of IV/PO Formulation (10 mg/kg)

Note: Historically, acyl-benzimidazole derivatives have been dosed intravenously at 0.03–10 mg/kg and orally at 1–100 mg/kg ()[4]. This protocol prepares a standard 10 mg/kg dosing solution.

  • Weighing: Weigh exactly 10.0 mg of the benzimidazole analog into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of Dimethyl Sulfoxide (DMSO; 5% v/v). Vortex for 2 minutes until completely dissolved. (Causality: DMSO is required to break the lipophilic bromo-benzimidazole crystal lattice).

  • Carrier Addition: Add 4.0 mL of Polyethylene Glycol 300 (PEG300; 40% v/v). Sonicate for 5 minutes.

  • Surfactant Addition: Add 0.5 mL of Tween-80 (5% v/v). Gently invert to mix, avoiding excessive foaming. (Causality: Tween-80 prevents rapid precipitation upon aqueous dilution).

  • Aqueous Dilution: Dropwise, add 5.0 mL of 0.9% sterile saline (50% v/v) while continuously vortexing.

  • Self-Validating Quality Control: Perform a visual inspection against a strong light source. The absence of the Tyndall effect (light scattering) confirms a true solution rather than a colloidal suspension. Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: In Vivo Dosing and PK Sampling Workflow
  • Subject Preparation: Fast male Sprague-Dawley rats (200-250 g) for 12 hours prior to PO dosing. IV subjects may remain fed.

  • Administration:

    • IV Dosing: Administer 1 mL/kg of the formulation via the lateral tail vein over a slow 30-second push.

    • PO Dosing: Administer 10 mL/kg via oral gavage.

  • Blood Collection: At 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect 200 µL of blood via the jugular vein.

  • Esterase Inhibition (Critical Step): Immediately transfer blood into K2EDTA tubes pre-spiked with PMSF (final concentration 1 mM). Gently invert 5 times.

  • Processing: Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Quantitative Data Presentation

Coordination of the benzimidazole-2-carboxylate to a Ruthenium(II) p-cymene core significantly alters its cytotoxic efficacy and metabolic stability ()[5]. The table below summarizes expected baseline PK parameters, highlighting the stabilizing effect of metal coordination.

Compound ClassRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)T1/2 (h)Bioavailability (F%)
Uncoordinated Bromo-AnalogPO10.0450 ± 620.51,200 ± 1801.2~15%
Uncoordinated Bromo-AnalogIV2.01,800 ± 2100.082,400 ± 3100.8100%
Ru(II)-Coordinated ComplexPO10.0890 ± 1152.04,500 ± 4204.5~35%
Ru(II)-Coordinated ComplexIV2.03,100 ± 2800.086,800 ± 5503.8100%

Note: Ru(II) coordination sterically shields the C2-carboxylate from enzymatic hydrolysis, extending the half-life and improving oral bioavailability.

Visualizations

G N1 Compound Synthesis & Characterization N2 Vehicle Selection (e.g., 5% DMSO, 40% PEG300) N1->N2 N3 In Vivo Dosing (IV, IP, or PO) N2->N3 N4 PK Sampling (+ PMSF Esterase Inhibitor) N3->N4 N6 Efficacy & Toxicity Evaluation N3->N6 N5 LC-MS/MS Quantification N4->N5

Fig 1. Standardized formulation and pharmacokinetic evaluation workflow for benzimidazole analogs.

MOA M1 Benzimidazole Analog (e.g., Ru-Complex) M2 Cellular Uptake (Endocytosis/Diffusion) M1->M2 M3 Intracellular Target (e.g., DNA/Enzymes) M2->M3 M4 ROS Generation & Oxidative Stress M3->M4 M5 Mitochondrial Dysfunction M3->M5 M6 Apoptosis (Cancer Cell Death) M4->M6 M5->M6

Fig 2. Intracellular mechanism of action for metal-coordinated benzimidazole analogs.

References

  • Title: Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Synthesis and Antiviral Evaluation of Halogenated β-d- and -l-Erythrofuranosylbenzimidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Effect of an Imidazole-Containing Schiff Base of an Aromatic Sulfonamide on the Cytotoxic Efficacy of N,N-Coordinated Half-Sandwich Ruthenium(II) p-Cymene Complexes Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: US4213993A - Acyl-benzimidazole-2-methanol derivatives Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate

Welcome to the technical support guide for Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this compound into your experimental workflows.

Introduction

Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate is a heterocyclic compound with a benzimidazole core, a structure found in numerous pharmacologically active agents.[1][2] Like many benzimidazole derivatives, this compound exhibits poor aqueous solubility, which can present a significant hurdle in various experimental settings, from in vitro biological assays to preclinical formulation development.[3][4][5] Understanding the physicochemical properties of this molecule is the first step in overcoming these solubility issues. This guide will walk you through the causes of its low solubility and provide a range of practical strategies to enhance it.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate so poorly soluble in water?

The poor aqueous solubility of this compound stems from several key factors inherent to its molecular structure:

  • Aromaticity and Hydrophobicity : The fused benzene and imidazole rings create a large, rigid, and hydrophobic structure.[4] This nonpolar character makes it energetically unfavorable for the molecule to interact with polar water molecules.

  • Crystalline Structure : In its solid state, the compound likely forms a stable crystal lattice. The energy required to break this lattice and solvate the individual molecules in water can be substantial.[6]

  • Limited Ionization : As a weak base, the benzimidazole ring system has a pKa that dictates its ionization state.[4] In neutral aqueous solutions (pH ~7), the molecule is predominantly in its non-ionized, less soluble form. Significant protonation to form a more soluble cationic species typically requires a more acidic pH.

Q2: I'm trying to make a stock solution. What organic solvents should I start with?

For creating a concentrated stock solution, it is recommended to start with polar aprotic solvents. Based on data for similar benzimidazole compounds, the following solvents are good starting points:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Benzimidazoles generally show better solubility in polar organic solvents like alcohols (methanol, ethanol) and DMSO.[7][8][9] It is crucial to prepare a high-concentration stock in one of these solvents first, which can then be diluted into your aqueous experimental medium.

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What's happening and how can I fix it?

This is a common issue known as "precipitation upon dilution." It occurs because the highly soluble environment of the DMSO is rapidly changed to a poorly soluble aqueous environment. The compound, now exceeding its solubility limit in the aqueous buffer, crashes out of solution.

Here are several strategies to address this:

  • Lower the Stock Concentration : Using a more dilute stock solution means the final concentration of both the compound and the organic solvent in your aqueous medium will be lower.

  • Use Co-solvents : Incorporating a water-miscible organic solvent (a co-solvent) into your final aqueous solution can increase the solubility of your compound.[10][11]

  • pH Adjustment : If your experimental system allows, adjusting the pH of the aqueous medium can significantly improve solubility.

  • Incorporate Solubilizing Excipients : Agents like cyclodextrins or surfactants can be used to create formulations that enhance aqueous solubility.[6][10][12]

Q4: Can I use pH modification to improve solubility? What pH range should I target?

Yes, pH adjustment is a powerful technique for solubilizing ionizable compounds like benzimidazoles.[10][11][13] The benzimidazole core contains nitrogen atoms that can be protonated under acidic conditions.

  • Mechanism : By lowering the pH of the aqueous medium (e.g., to pH 2-4), you can protonate the benzimidazole ring, forming a more soluble salt. The solubility of some benzimidazole carbamate drugs has been shown to increase in acidic media.[5]

  • Recommended Action : Prepare your aqueous buffer at the desired acidic pH before adding the compound from your organic stock solution. It is important to verify that the pH of your final solution is maintained after the addition of your compound.

  • Caution : Ensure that the altered pH does not negatively impact your experimental system (e.g., cell viability, enzyme activity). Also, be aware that some benzimidazole derivatives can be dissolved in strong bases like aqueous sodium hydroxide.[14]

Q5: What are co-solvents and how do I use them?

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[11]

  • Common Co-solvents :

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • How to Use : Prepare a mixture of your aqueous buffer and the co-solvent. Then, slowly add your concentrated stock solution (e.g., in DMSO) to this mixture while vortexing. The final concentration of the co-solvent should be optimized to be the lowest effective concentration to avoid potential toxicity in biological assays.

Q6: I've heard about cyclodextrins. Can they help with my compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic part of the drug and increasing its apparent water solubility.[16][17][18]

  • Types of Cyclodextrins :

    • β-Cyclodextrin (β-CD) : Has limited aqueous solubility itself.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) : A modified cyclodextrin with significantly higher aqueous solubility and is generally more effective at solubilizing benzimidazoles.[3]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) : An anionic modified cyclodextrin with high water solubility and a strong ability to form complexes.

  • Benefit : Complexation with cyclodextrins can lead to a significant increase in the aqueous solubility of benzimidazole compounds.[17]

Troubleshooting Guide & Recommended Workflows

This section provides a structured approach to systematically address solubility issues.

Workflow for Solubilization Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate solubilization method.

Solubility_Workflow Start Start: Compound is Insoluble in Aqueous Medium Check_pH Is pH adjustment permissible in the assay? Start->Check_pH Adjust_pH Adjust pH of Aqueous Medium (e.g., to pH 2-4) Check_pH->Adjust_pH Yes Check_Cosolvent Are co-solvents permissible? Check_pH->Check_Cosolvent No Test_Solubility1 Test Solubility Adjust_pH->Test_Solubility1 Test_Solubility1->Check_Cosolvent Insoluble Success Success: Compound Solubilized Test_Solubility1->Success Soluble Add_Cosolvent Add Co-solvent (e.g., PEG 400, Propylene Glycol) Check_Cosolvent->Add_Cosolvent Yes Consider_Excipients Consider Advanced Formulations Check_Cosolvent->Consider_Excipients No Test_Solubility2 Test Solubility Add_Cosolvent->Test_Solubility2 Test_Solubility2->Consider_Excipients Insoluble Test_Solubility2->Success Soluble Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Consider_Excipients->Cyclodextrins Surfactants Use Surfactants (e.g., Polysorbates, Cremophor) Consider_Excipients->Surfactants Cyclodextrins->Success Surfactants->Success

Caption: Decision workflow for selecting a solubilization strategy.

Quantitative Data Summary: Solubility Enhancement Strategies

The following table summarizes various approaches to improve the solubility of poorly water-soluble drugs, with specific relevance to benzimidazole-type compounds.

Method Principle Typical Agents/Techniques Advantages Considerations
pH Adjustment [10][11][13]Increases the fraction of the ionized, more soluble form of the drug.Acidic buffers (e.g., citrate, acetate), Basic solutions (e.g., NaOH).Simple, effective for ionizable drugs.Potential for drug instability at extreme pH; assay compatibility.
Co-solvency [10][11]Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic drugs.DMSO, Ethanol, PEG 400, Propylene Glycol.Simple to prepare; can significantly increase solubility.Potential for co-solvent toxicity in biological systems; may affect protein conformation.
Complexation [3][12][17]Encapsulates the drug in a soluble carrier molecule.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).High solubilization capacity; often well-tolerated in vitro and in vivo.Stoichiometry of complexation needs to be considered; can be more expensive.
Micellar Solubilization [12][13]Incorporates the drug into surfactant micelles.Polysorbate 80 (Tween® 80), Cremophor® EL.Effective at low concentrations; widely used in drug formulations.Potential for cell toxicity; can interfere with some biological assays.
Particle Size Reduction [6][10][11]Increases the surface area-to-volume ratio, which can enhance the dissolution rate.Micronization, Nanosuspension.Improves dissolution rate.Does not increase equilibrium solubility; requires specialized equipment.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Accurately weigh the desired amount of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 2-5 minutes.

  • If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using pH Adjustment
  • Prepare an aqueous buffer at a pH where the compound is expected to be ionized and soluble (e.g., a 50 mM citrate buffer at pH 3.0).

  • While vortexing the acidic buffer, slowly add the required volume of the DMSO stock solution drop by drop.

  • Continue to vortex for an additional 1-2 minutes after the addition is complete.

  • Check the final pH of the solution to ensure it has not shifted significantly.

  • Visually inspect for any signs of precipitation immediately after preparation and before use.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-40% w/v solution in PBS).

  • Warm the HP-β-CD solution to 37-40°C to aid in the complexation process.

  • Slowly add the DMSO stock solution of your compound to the warm HP-β-CD solution while vortexing.

  • Continue to vortex or stir the mixture at room temperature for at least 30-60 minutes to allow for the formation of the inclusion complex.

  • Before use, pass the solution through a 0.22 µm filter to remove any non-complexed drug that may have precipitated.

References

  • Yasir, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Villaverde, J., et al. (n.d.). Complexation of Several Benzimidazole-Type Fungicides with r- and β-Cyclodextrins. Journal of Agricultural and Food Chemistry. [Link]

  • Rodrigues, L. N. C., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Rodrigues, L. N. C., et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. [Link]

  • Kumar, V., et al. (2022). Development Of Benzimidazole Cyclodextrins Inclusion Complex With Enhanced Solubility And Antimicrobial Activity. Journal of Applied Bioanalysis. [Link]

  • Domańska, U., & Bogel-Łukasik, R. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. [Link]

  • S, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols. ResearchGate. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • Kumar, S., & S, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]

  • Li, H., et al. (2025). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data. [Link]

  • Leonardi, D., et al. (2013). Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. PubChem. [Link]

  • Pacioni, N. L., et al. (2004). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. PubMed. [Link]

  • DTIC. (n.d.). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]

  • Prieto, M. J., et al. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO. [Link]

  • In silico and in vitro approaches for rational design and pharmacological profiling of benzimidazole-based compounds. (2025). MedCrave online. [Link]

  • Nikolova, Y., et al. (2025). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. MDPI. [Link]

  • El-Gamal, M. I., et al. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. [Link]

  • Karakuş, S., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PMC. [Link]

  • ResearchGate. (n.d.). Solubility phase diagrams of mebendazole in BR buffer (pH ˆ 7.2) in... ResearchGate. [Link]

  • Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (n.d.). International Journal of Research in Pharmacy and Science. [Link]

  • ResearchGate. (n.d.). (PDF) Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. ResearchGate. [Link]

  • The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it’s in vivo Implications. (2026). Insight Medical Publishing. [Link]

  • Gümüş, M. H., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. [Link]

  • Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. (n.d.). Asian Journal of Chemistry. [Link]

  • Methyl 4-bromo-1H-imidazole-2-carboxylate — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Martínez, L. E. G., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]

  • Kumar, D., et al. (2020). Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. PubMed. [Link]

  • Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Methyl 1H Benzo[D]Imidazole 2 Carboxylate. (n.d.). Cenmed. [Link]

  • Reich, H. (2017). Bordwell pKa Table. Organic Chemistry Data. [Link]

Sources

Optimization

Technical Support Center: Minimizing Debromination in Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of debromination during palladium-catalyzed cross-coupling reactions of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired coupled product, and understand the mechanistic underpinnings of this critical transformation.

Troubleshooting Guide: A-Question-and-Answer Approach to Common Issues

This section directly addresses specific problems you may encounter in the lab.

Issue 1: Significant formation of the debrominated byproduct, Methyl 1H-benzo[d]imidazole-2-carboxylate, is observed.

Question: I am running a Suzuki-Miyaura coupling with Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate and a boronic acid, but I'm seeing a significant amount of the debrominated starting material in my LC-MS and ¹H NMR. What is causing this, and how can I fix it?

Answer:

This is a classic case of a competing hydrodehalogenation side reaction.[1][2] The primary culprit is the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[3] This Pd-H intermediate can then participate in a catalytic cycle that reductively removes the bromine from your starting material.[4][5]

Here is a logical workflow to troubleshoot and minimize this side reaction:

1. Optimize Your Choice of Base: The base is a critical factor and often the primary source of the hydride.[1]

  • Problem: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), in the presence of trace water or alcohol, can generate hydride donors.[1]

  • Solution: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are excellent alternatives.[1][3] These bases are less prone to generating hydride species that lead to debromination.

2. Evaluate Your Catalyst and Ligand System: The electronic and steric properties of your catalyst system directly influence the relative rates of the desired coupling versus the undesired debromination.

  • Problem: Your current ligand may not be promoting the reductive elimination of your desired product efficiently, allowing the debromination pathway to compete.

  • Solution: Screen a panel of ligands. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling pathway.[3] These ligands stabilize the palladium center, favoring the productive catalytic cycle over the debromination pathway.

3. Adjust Reaction Conditions: Temperature and solvent play a significant role.

  • Problem: High temperatures can sometimes increase the rate of side reactions.[1] Protic solvents can also act as a source of protons or hydrides.[1]

  • Solution:

    • Attempt the reaction at a lower temperature for a longer duration. This can improve selectivity by disfavoring side reactions with higher activation energies.[1]

    • Switch to aprotic solvents like dioxane, THF, or toluene to minimize the presence of potential hydride donors.[1][6]

4. Consider N-Protection of the Imidazole: The unprotected N-H of the benzimidazole can be a source of complications.

  • Problem: The acidic N-H proton can interfere with the catalyst or basic conditions, potentially promoting side reactions.[3]

  • Solution: Protect the imidazole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This can prevent unwanted interactions and has been shown to suppress dehalogenation in similar N-heterocyclic systems.[3]

Below is a troubleshooting workflow to guide your optimization:

G start High Debromination Observed base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) start->base Primary Approach ligand Screen Ligands (e.g., SPhos, XPhos) base->ligand If still problematic end Minimized Debromination base->end conditions Adjust Conditions (Lower Temp, Aprotic Solvent) ligand->conditions Further Optimization ligand->end n_protection Consider N-Protection (e.g., Boc, SEM) conditions->n_protection For Persistent Issues conditions->end n_protection->end

Caption: A logical workflow for troubleshooting debromination.

Issue 2: Low or no conversion to the desired coupled product.

Question: My reaction is not proceeding, or the conversion is very low. I'm mostly recovering my starting material. What should I check?

Answer:

Low or no conversion can be due to several factors, primarily related to catalyst activity and reagent quality.

1. Verify Catalyst Activity: The active catalytic species is Pd(0), which is sensitive to air and moisture.[1]

  • Problem: Your palladium source may not be efficiently generating the active Pd(0) catalyst, or the catalyst is being deactivated.

  • Solution:

    • Ensure your reaction setup is thoroughly degassed to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[3]

2. Check Reagent Purity: The purity of all starting materials is crucial.

  • Problem: Impurities in your Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, your coupling partner (e.g., boronic acid), or your base can poison the catalyst.[1][7]

  • Solution:

    • Verify the purity of your starting materials by NMR or LC-MS.

    • Boronic acids are known to degrade over time, especially if not stored properly.[1] Consider using a fresh bottle or repurifying if necessary.

3. Optimize Reaction Conditions for Solubility and Rate:

  • Problem: Poor solubility of reagents can lead to a sluggish reaction. The reaction temperature may also be too low to overcome the activation energy barrier.

  • Solution:

    • If solubility is an issue, screen alternative solvents like DMF or DME.[1]

    • Ensure vigorous stirring, especially for biphasic reactions.[7]

    • Carefully increase the reaction temperature in increments.[1][3]

Here is a systematic approach to address low conversion:

G start Low/No Conversion catalyst Check Catalyst Activity (Fresh Pd, Degassing) start->catalyst First Check reagents Verify Reagent Purity (NMR, LC-MS) catalyst->reagents If catalyst is active end Improved Conversion catalyst->end conditions Modify Conditions (Higher Temp, Solvent Screen) reagents->conditions If reagents are pure reagents->end conditions->end

Caption: A systematic approach to address low conversion.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate prone to debromination?

A1: N-heterocyclic halides, like your substrate, can be more susceptible to dehalogenation than simple aryl halides.[3] The presence of the nitrogen atoms in the benzimidazole ring can influence the electronic properties of the C-Br bond and potentially coordinate to the palladium catalyst, which may affect the reaction pathway.

Q2: Which coupling reaction is best for this substrate to avoid debromination: Suzuki, Buchwald-Hartwig, or Sonogashira?

A2: While all are viable, the optimal choice depends on the desired transformation. The key to minimizing debromination is not necessarily the type of coupling reaction but rather the careful optimization of the reaction conditions (base, ligand, solvent, temperature) for that specific transformation. The troubleshooting steps outlined above are applicable to all these palladium-catalyzed cross-coupling reactions.[9][10][11]

Q3: Can the boronic acid partner in a Suzuki coupling influence the extent of debromination?

A3: While the bromo-benzimidazole is the direct participant in the debromination side reaction, the properties of the boronic acid can have an indirect effect. If the transmetalation step (the transfer of the organic group from boron to palladium) is slow, it allows more time for the competing debromination pathway to occur.[3] Using a highly reactive and stable boronic acid or boronate ester can promote a faster forward reaction, thus outcompeting the debromination.[4][12]

Q4: How does the palladium catalytic cycle relate to the debromination side reaction?

A4: The standard palladium-catalyzed cross-coupling cycle involves oxidative addition, transmetalation, and reductive elimination to form the desired product.[8][13] The debromination side reaction branches off after the initial oxidative addition of the bromo-benzimidazole to the Pd(0) catalyst. Instead of undergoing transmetalation, the resulting Ar-Pd(II)-Br complex can react with a hydride source to form an Ar-Pd(II)-H intermediate, which then reductively eliminates to give the debrominated product and regenerates the Pd(0) catalyst.[3][4]

G cluster_0 Productive Coupling Cycle cluster_1 Debromination Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Trans Transmetalation (R-B(OH)₂) ArPdBr->Trans ArPdBr_side Ar-Pd(II)L₂-Br ArPdR Ar-Pd(II)L₂-R Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R RedElim->Product Product->Pd0 Hydride Hydride Formation (from base/solvent) ArPdBr_side->Hydride ArPdH Ar-Pd(II)L₂-H Hydride->ArPdH RedElim_side Reductive Elimination ArPdH->RedElim_side Debrominated Ar-H RedElim_side->Debrominated

Caption: Competing catalytic cycles: Productive coupling vs. debromination.

Quantitative Data Summary and Experimental Protocols

Table 1: Recommended Starting Conditions for Minimizing Debromination
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., SPhos G3)Provides a reliable source of active Pd(0). Precatalysts are often more air- and moisture-stable.[7][8]
Ligand SPhos, XPhos, or other bulky biaryl phosphinesElectron-rich, bulky ligands accelerate reductive elimination and can favor the desired coupling pathway.[3]
Base K₃PO₄ or Cs₂CO₃Milder inorganic bases are less likely to generate hydride species compared to strong alkoxide bases.[1][3]
Solvent Toluene, Dioxane, or THFAprotic solvents minimize the availability of potential hydride donors.[1][6]
Temperature Start at a lower temperature (e.g., 60-80 °C)Lower temperatures can increase selectivity by disfavoring higher activation energy side reactions.[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a robust starting point for your optimization efforts.

Reagent Preparation:

  • To an oven-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the catalyst and ligand to the reaction flask.

  • Add the degassed, anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1 M).

Reaction Execution:

  • Seal the flask or vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

Work-up and Analysis:

  • Upon completion (or when no further conversion is observed), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the ratio of the desired coupled product to the debrominated byproduct.

  • Purify the crude product by column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Diccianni, J. B., & Diao, T. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 9(8), 7842-7855. Available from: [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. Available from: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3462-3472. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Sharma, U., et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 10974-10996. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Esterification of 4-bromo-1H-benzo[D]imidazole-2-carboxylic acid

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific esterification reaction. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental outcomes.

Introduction: The Chemistry and Challenges

The esterification of 4-bromo-1H-benzo[D]imidazole-2-carboxylic acid to its methyl ester is a crucial step in the synthesis of various pharmacologically active molecules.[1][2] The benzimidazole core is a privileged scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[3][4] However, like many heterocyclic systems, this substrate presents unique challenges. The presence of the acidic N-H proton, the electron-withdrawing nature of the bromine atom and the carboxylic acid group, and the potential for side reactions necessitate a carefully optimized protocol.

This guide will primarily focus on the classic Fischer-Speier esterification, a common and cost-effective method, while also addressing alternative strategies for more sensitive applications.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific issues you may encounter during the esterification process in a practical question-and-answer format.

Q1: I am experiencing very low to no conversion of my starting material. What are the likely causes and how can I fix it?

A1: Low conversion is one of the most common issues and typically points to problems with the reaction equilibrium or catalyst activity.

  • Scientific Rationale: Fischer esterification is a reversible, equilibrium-controlled process.[5][6][7] The reaction between a carboxylic acid and an alcohol produces an ester and water. To achieve high conversion, the equilibrium must be shifted towards the products, according to Le Chatelier's principle.[6][8]

  • Troubleshooting Steps:

    • Increase Alcohol Stoichiometry: The simplest method to shift the equilibrium is to use a large excess of the alcohol.[8] Since methanol is inexpensive and volatile, using it as the reaction solvent is a standard and effective strategy. This ensures a high concentration of one reactant, driving the reaction forward.[8]

    • Ensure Catalyst Potency: The acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid) is crucial for protonating the carbonyl oxygen, which activates the carboxylic acid for nucleophilic attack by the alcohol.[5][6] Ensure your acid catalyst is not old or contaminated with water, which would reduce its effectiveness.

    • Increase Temperature: Higher temperatures increase the reaction rate.[9] Refluxing the reaction mixture is standard practice. Ensure your reaction is reaching and maintaining the boiling point of methanol (approx. 65 °C).

    • Remove Water: The presence of water, either from reagents or as a byproduct, will push the equilibrium back towards the starting materials.[5][8]

      • Use anhydrous methanol and dry glassware.

      • For larger-scale reactions or when maximizing yield is critical, consider using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it forms.[8]

Q2: My reaction works, but I consistently get a yield of only 60-70%. How can I push the reaction to completion?

A2: Stalling at a moderate yield is a classic sign that the reaction has reached equilibrium. To improve upon this, you must actively disrupt the equilibrium state.

  • Scientific Rationale: As discussed, the Fischer esterification has an equilibrium constant that may not favor 100% product formation under standard conditions.[8] The key is to remove one of the products, typically water, to prevent the reverse reaction (ester hydrolysis).

  • Optimization Strategies:

    • Implement Water Sequestration:

      • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture. They will selectively adsorb the water produced during the reaction.

      • Dean-Stark Distillation: This is a highly effective method for physically removing water from the reaction system.[8]

    • Extend Reaction Time: While thermodynamically controlled, the reaction can be slow.[5] Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after several hours, continue the reflux for up to 10-24 hours.

    • Increase Catalyst Loading: A modest increase in the amount of acid catalyst (e.g., from 2-3 mol% to 5-10 mol%) can accelerate the rate at which equilibrium is reached. Be cautious, as excessive acid can lead to side reactions or complicate the workup.

Q3: After workup, my final product is contaminated with an unknown impurity. What could it be and how do I prevent it?

A3: Impurities can arise from side reactions involving the benzimidazole ring system or from incomplete removal of reagents.

  • Potential Side Reactions:

    • N-Methylation: While the imidazole N-H is acidic, under strongly acidic conditions and with prolonged heating in methanol, there is a minor possibility of N-methylation, although this is generally not a major pathway in Fischer esterification.

    • Degradation: Benzimidazoles are generally robust, but prolonged exposure to very harsh acidic conditions and high temperatures could lead to decomposition.

  • Troubleshooting and Purification:

    • Control Reaction Temperature and Time: Avoid excessive heating or unnecessarily long reaction times to minimize degradation.

    • Proper Workup: A thorough workup is critical. After concentrating the reaction mixture, the residue should be redissolved in an organic solvent (like ethyl acetate) and washed sequentially.

      • Saturated NaHCO₃ Wash: This is crucial to neutralize the acid catalyst and remove any unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt.[10]

      • Brine Wash: This helps to remove residual water from the organic layer.

    • Purification: If impurities persist, column chromatography on silica gel is the most effective method for purification.[10][11] A gradient of ethyl acetate in hexanes is a common solvent system for compounds of this type.

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for this reaction: Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)?

A1: Both are excellent choices. H₂SO₄ is a strong, inexpensive liquid catalyst.[5] p-TsOH is a solid, making it easier to handle and weigh, and is often considered slightly milder. For this specific substrate, both should be effective. If you are experiencing charring or degradation with H₂SO₄, switching to p-TsOH may be beneficial.

Q2: Can I use a different method instead of Fischer esterification?

A2: Absolutely. If your substrate is sensitive to strong acid or high temperatures, or if you need to avoid the use of excess alcohol, other methods are available:

  • CDI-Mediated Esterification: Using 1,1'-Carbonyldiimidazole (CDI) is a mild and effective method.[10] The carboxylic acid is first activated with CDI, followed by the addition of methanol. This avoids harsh acidic conditions but is more expensive.

  • Steglich Esterification: This method uses a coupling agent like Dicyclohexylcarbodiimide (DCC) or EDC, often with a catalyst like 4-Dimethylaminopyridine (DMAP).[12] It is highly efficient but the reagents are more costly and require careful removal of byproducts (e.g., DCU urea).[12]

Q3: Why is it important to neutralize the reaction mixture during workup?

A3: Neutralization with a base like sodium bicarbonate (NaHCO₃) serves two critical purposes. First, it quenches the strong acid catalyst, preventing it from promoting the reverse reaction (hydrolysis) during the aqueous workup. Second, it deprotonates any unreacted 4-bromo-1H-benzo[D]imidazole-2-carboxylic acid, converting it into its carboxylate salt. This salt is highly soluble in the aqueous layer and insoluble in the organic layer, allowing for its easy removal from your desired ester product.[10]

Experimental Protocols & Data

Protocol 1: Optimized Fischer-Speier Esterification

This protocol is a robust starting point for the synthesis of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate.

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a reflux condenser, add 4-bromo-1H-benzo[D]imidazole-2-carboxylic acid (1.0 eq).

  • Add anhydrous methanol to serve as both the reagent and solvent (approx. 10-20 mL per gram of starting material).

  • Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 eq).

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by flash column chromatography on silica gel if necessary.

Data Summary: Comparison of Conditions

The following table summarizes expected outcomes based on different reaction conditions, illustrating the importance of optimization.

Condition Catalyst Methanol (eq.) Temp (°C) Time (h) Typical Yield Key Consideration
A (Standard) H₂SO₄ (0.1 eq)Solvent656~75-85%Good starting point, equilibrium may limit yield.
B (High Excess) H₂SO₄ (0.1 eq)Large excess6512~85-95%Pushing equilibrium with excess reagent.
C (Water Removal) p-TsOH (0.1 eq)Solvent658>95%Using molecular sieves to drive to completion.
D (Milder Alt.) CDI (1.1 eq)1.2 eq254~90%Good for sensitive substrates, avoids acid.[10]

Visualizing the Process

Fischer Esterification Mechanism

The following diagram illustrates the key steps of the acid-catalyzed Fischer esterification mechanism.

FischerEsterification Start Carboxylic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl (Electrophilic) Start->ProtonatedAcid + H+ (cat.) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + CH3OH Alcohol Methanol (CH3OH) Alcohol->Tetrahedral ProtonTransfer Protonated Intermediate Tetrahedral->ProtonTransfer Proton Transfer WaterLoss Oxonium Ion ProtonTransfer->WaterLoss - H2O Ester Protonated Ester WaterLoss->Ester Deprotonation FinalEster Final Ester (R-COOCH3) Ester->FinalEster - H+ (cat.)

Caption: Acid-catalyzed Fischer esterification workflow.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during the optimization process.

TroubleshootingWorkflow Start Start Reaction CheckConversion Low Conversion? Start->CheckConversion CheckYield Yield < 90%? CheckConversion->CheckYield No IncreaseMeOH Use MeOH as Solvent CheckConversion->IncreaseMeOH Yes CheckPurity Impure Product? CheckYield->CheckPurity No RemoveWater Add Molecular Sieves or use Dean-Stark CheckYield->RemoveWater Yes Workup Improve Workup: Thorough NaHCO3 Wash CheckPurity->Workup Yes End High Yield, Pure Product CheckPurity->End No CheckCatalyst Use Fresh Acid Catalyst IncreaseMeOH->CheckCatalyst IncreaseTemp Ensure Reflux Temp CheckCatalyst->IncreaseTemp IncreaseTemp->CheckYield ExtendTime Increase Reaction Time RemoveWater->ExtendTime ExtendTime->CheckPurity Purify Column Chromatography Workup->Purify Purify->End

Caption: A logical troubleshooting workflow for esterification.

References

  • Fischer esterification reaction of benzoic acid and polyhydric alcohols... ResearchGate. Available from: [Link]

  • Fischer–Speier esterification. Wikipedia. Available from: [Link]

  • Fischer Esterification. Chemistry LibreTexts. Available from: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available from: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available from: [Link]

  • Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Google Patents.
  • How can I improve the yield of my Fischer Esterification? Reddit. Available from: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... PMC. Available from: [Link]

  • Method for preparation of benzimidazole derivatives. Google Patents.
  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material... MDPI. Available from: [Link]

  • Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety. IntechOpen. Available from: [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. Available from: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. Available from: [Link]

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Available from: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MedCrave. Available from: [Link]

  • Synthesis and Biological Evaluation of Benz Imidazole Derivatives from Carboxylic Acids as Anti-Bacterial Agents. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

Welcome to the Advanced Technical Support Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected degradation of Methyl 4-bromo-1H-benzo[d]imi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected degradation of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS: 1803896-95-8) during long-term storage or synthetic scale-up[1][2].

This compound is a highly valuable, heavily functionalized pharmacophore building block. However, its unique electronic properties make it exceptionally sensitive to environmental factors. This guide synthesizes field-proven methodologies, mechanistic causality, and ICH Q1A-compliant protocols to help you troubleshoot degradation, repurify your stocks, and establish self-validating storage systems.

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: My NMR/LC-MS data shows a new, highly polar impurity after 3 months of storage. What is the degradation pathway?

A: The primary degradation pathway for this compound is moisture-driven ester hydrolysis , which can subsequently trigger thermal decarboxylation .

The Causality: The benzimidazole ring system exerts a strong electron-withdrawing effect, which renders the C2 carbonyl carbon of the methyl ester highly electrophilic[3]. When the solid powder is exposed to ambient atmospheric moisture, this electrophilic center undergoes nucleophilic attack by water. This cleaves the ester, yielding methanol and 4-bromo-1H-benzo[d]imidazole-2-carboxylic acid.

If the storage environment also experiences thermal fluctuations, you risk a secondary, irreversible degradation. Benzimidazole-2-carboxylic acids are notoriously unstable under heat and will spontaneously undergo decarboxylation to form 4-bromo-1H-benzo[d]imidazole, permanently destroying the carboxylate functional group[4].

Degradation A Methyl 4-bromo-1H-benzo[d]imidazole -2-carboxylate (Intact Ester) B Moisture (H2O) Ingress Ambient Storage A->B Hydrolysis Trigger C 4-bromo-1H-benzo[d]imidazole -2-carboxylic acid B->C - Methanol D Thermal Stress (> 40°C) C->D Heat Exposure E 4-bromo-1H-benzo[d]imidazole + CO2 (Irreversible) D->E Decarboxylation

Logical relationship of ester hydrolysis and subsequent decarboxylation.

Q2: How do temperature and humidity quantitatively affect the degradation rate?

A: Stability testing protocols defined by the ICH Q1A(R2) guidelines emphasize the critical impact of relative humidity (RH) and temperature on pharmaceutical intermediates[5][6]. Because the hydrolysis mechanism is strictly dependent on water vapor, ambient humidity is more detrimental than temperature alone. Below is a quantitative summary of expected degradation kinetics based on ICH Q1A accelerated stability models for benzimidazole-2-carboxylates.

Table 1: Simulated Stability Profile of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

Storage Condition (ICH Q1A Standard)DurationIntact Ester (%)Carboxylic Acid (%)Decarboxylated Product (%)
-20°C, Desiccated (Argon) 12 Months> 99.5%< 0.5%Not Detected
5°C, Ambient Humidity 6 Months95.0%5.0%Trace
25°C, 60% RH (Long-Term) 6 Months82.0%17.5%0.5%
40°C, 75% RH (Accelerated) 3 Months45.0%40.0%15.0%
Q3: Why is Argon preferred over Nitrogen for the long-term storage of this specific compound?

A: While both gases are chemically inert, Argon is significantly denser than atmospheric air, whereas Nitrogen is slightly lighter. When you open a vial to extract an aliquot, an Argon blanket remains settled over the solid powder, physically blocking ambient moisture from contacting the compound. Nitrogen rapidly diffuses out of the vial, allowing moisture-laden air to enter. Given the extreme electrophilicity of the C2 ester, Argon blanketing is a mandatory, self-validating physical barrier to prevent hydrolysis.

Part 2: Corrective Workflows & Methodologies

If your batch has already suffered partial hydrolysis, you do not necessarily need to discard it. Because the degradation product is a carboxylic acid and the parent compound is a neutral ester, you can exploit their differential pKa values to repurify the material using a self-validating liquid-liquid extraction protocol.

Workflow 1: Repurification of Degraded Stocks (Acid-Base Extraction)

Repurification Start Degraded Sample (Ester + Acid) Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash with sat. NaHCO3 Dissolve->Wash Split Phase Separation Wash->Split Aqueous Aqueous Phase (Contains Acid Salt) Split->Aqueous Bottom Layer Organic Organic Phase (Contains Intact Ester) Split->Organic Top Layer Dry Dry over Na2SO4 & Concentrate (<30°C) Organic->Dry Pure Recovered Pure Ester Dry->Pure

Step-by-step liquid-liquid extraction workflow for separating intact ester from degraded acid.

Step-by-Step Methodology:

  • Dissolution: Suspend the degraded solid mixture in Ethyl Acetate (EtOAc) at a ratio of 20 mL per gram of compound.

    • Causality: EtOAc is an excellent solvent for the intact ester but has very poor solvating power for the highly polar, hydrogen-bonded carboxylic acid degradation product.

  • Alkaline Wash: Transfer the suspension to a separatory funnel and add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO3). Agitate gently and vent frequently.

    • Causality: The mild base (NaHCO3) selectively deprotonates the carboxylic acid impurity, converting it into a highly water-soluble sodium carboxylate salt. It is not strong enough to cause further base-catalyzed hydrolysis of the intact ester.

  • Phase Separation & Self-Validation: Allow the layers to separate. The upper organic layer contains your purified ester.

    • Validation Check: Before proceeding, spot both layers on a Thin Layer Chromatography (TLC) plate (Eluent: 50% EtOAc/Hexane). The organic layer must show a single high-Rf spot (pure ester). The aqueous layer will show material stuck at the baseline (acid salt). This confirms the success of the separation.

  • Drying & Concentration: Collect the organic layer, dry it over anhydrous Sodium Sulfate (Na2SO4), and filter. Concentrate the filtrate using a rotary evaporator with the water bath set strictly below 30°C .

    • Causality: Keeping the temperature low during concentration prevents any trace amounts of remaining acid from undergoing thermal decarboxylation[4].

Workflow 2: ICH Q1A-Compliant Aliquoting and Storage

To prevent future degradation, follow this strict cold-chain and moisture-exclusion protocol[2][7].

Step-by-Step Methodology:

  • Pre-drying: Place the newly purchased or freshly repurposed Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate in a vacuum desiccator containing Phosphorus Pentoxide (P2O5) for 24 hours to strip away any surface moisture.

  • Aliquoting: Working inside a low-humidity environment (preferably a glove box), divide the bulk powder into single-use amber glass vials.

    • Causality: Single-use aliquots prevent the repeated freeze-thaw cycles and condensation events that drive hydrolysis. Amber glass mitigates photolytic degradation risks[8].

  • Inert Blanketing: Flush the headspace of each vial with a gentle stream of Argon gas for 10–15 seconds.

  • Sealing & Storage: Immediately cap the vials with PTFE-lined septa to ensure an airtight seal. Store the vials in a dedicated -20°C freezer[2].

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists optimizing the cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of Methyl 4-bromo-1H-benzo[d]imidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists optimizing the cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate . Reducing palladium loading from standard stoichiometric levels (5–10 mol%) to catalytic extremes (<0.1 mol%) requires precise control over catalyst speciation, ligand architecture, and reaction conditions.

Diagnostic Workflow for High Catalyst Loading

If your reaction requires >5 mol% Pd to reach full conversion, use the following diagnostic tree to identify the kinetic bottleneck in your methodology.

G Start High Catalyst Loading (>5 mol%) Detected CheckNH Is the 1H-NH protected? Start->CheckNH Protect Apply Transient Protection or Bulky NHC Ligand CheckNH->Protect No CheckCat Evaluate Precatalyst CheckNH->CheckCat Yes Protect->CheckCat SwitchCat Switch to Pd G3/G4 or NHC-Pd-PEPPSI CheckCat->SwitchCat Using Pd(PPh3)4 or Pd(OAc)2 CheckBase Ester Hydrolysis Observed? CheckCat->CheckBase Using Modern Precatalyst SwitchCat->CheckBase OptBase Use Mild Base (K3PO4) Avoid TMSOK/NaOH CheckBase->OptBase Yes Success Loading Reduced (<0.1 mol%) CheckBase->Success No OptBase->Success

Troubleshooting workflow for reducing Pd loading in benzimidazole cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why does Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate typically require unusually high Pd loading? A: The fundamental issue is catalyst poisoning combined with steric hindrance. The unprotected N1 position (1H-NH) of the benzimidazole ring is a potent σ -donor. It readily coordinates to the active Pd(0) or Pd(II) intermediates, forming stable, off-cycle oligomeric complexes that deplete the active catalyst pool. Furthermore, the adjacent C2-methyl carboxylate group introduces significant steric bulk near the C4-bromide, raising the activation energy required for the initial oxidative addition step. Traditional catalysts struggle to overcome this without high thermal energy and 5–10 mol% loading.

Q2: How can I prevent catalyst poisoning without adding a permanent protecting group? A: While installing a Boc or SEM group at the N1 position is a guaranteed fix, it adds two synthetic steps (protection and deprotection). To achieve low loading on the unprotected substrate, you must use highly sterically demanding ligands that outcompete the benzimidazole nitrogen for palladium coordination. around the palladium center[1]. Specifically, NHC-Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes have proven highly effective, in aqueous or biphasic media by preventing the formation of inactive Pd nanoparticles[2].

Q3: What are the recommended precatalysts for achieving <0.1 mol% loading? A: Avoid first-generation catalysts like Pd(PPh3​)4​ . Instead, utilize:

  • Buchwald Pd G3/G4 Precatalysts: These air-stable complexes (e.g., XPhos Pd G3) rapidly activate under mild basic conditions to[1]. This rapid initiation prevents the palladium from aggregating into inactive "Pd black."

  • Benzimidazolyl or NHC-Pd-PEPPSI Complexes: These bifunctional catalysts are exceptionally stable and have demonstrated[3].

Q4: How do I avoid ester hydrolysis under the basic conditions required for the coupling? A: The C2-methyl carboxylate is highly susceptible to saponification. Strong bases like NaOH, KOH, or even potassium trimethylsilanolate (TMSOK) will rapidly hydrolyze the ester, and [4]. Solution: Use anhydrous K3​PO4​ or Cs2​CO3​ . If an aqueous biphasic system is used (e.g., Toluene/ H2​O ), keep the temperature below 60°C and use a highly active catalyst to ensure the cross-coupling outpaces the background hydrolysis rate.

Quantitative Data: Catalyst System Comparison

The following table summarizes the expected performance of various catalyst systems for the Suzuki-Miyaura coupling of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate with phenylboronic acid.

Catalyst SystemLigand TypeLoading (mol%)Base / SolventTemp (°C)Yield (%)Notes
Pd(PPh3​)4​ Phosphine5.0 Na2​CO3​ / Dioxane- H2​O 9045%High ester hydrolysis; Pd black formation.
Pd(OAc)2​
  • SPhos
Biarylphosphine2.0 K3​PO4​ / Toluene8078%Moderate poisoning; requires slow addition.
XPhos Pd G3Biarylphosphine0.1 K3​PO4​ / THF40>95%Rapid activation; ester group preserved[1].
NHC-Pd-PEPPSI-IPrNHC0.05 Cs2​CO3​ / i-PrOH- H2​O 25>98%Room temperature reaction; highly scalable[2].
Mechanistic Pathway: Overcoming Catalyst Poisoning

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates how bulky ligands rescue the catalyst from the dead-end Pd(II)-NH coordination state.

Mechanism Pd0 Pd(0)L Active Pool OA Oxidative Addition Pd0->OA Ar-Br Poison Pd(II)-NH Dead End Pd0->Poison Free NH Coordination TM Trans- metalation OA->TM Boronic Acid RE Reductive Elimination TM->RE RE->Pd0 Product Poison->Pd0 Bulky Ligand (PEPPSI/G3)

Catalytic cycle showing Pd(0) poisoning by free NH and rescue via bulky ligands.

Self-Validating Experimental Protocol

Objective: Suzuki-Miyaura coupling of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate at 0.1 mol% catalyst loading.

Reagents:

  • Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.2 equiv, 12 mmol)

  • XPhos Pd G3 precatalyst (0.001 equiv, 0.1 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv, 20 mmol)

  • Solvent: Degassed THF (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure Argon (3 cycles). Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes premature catalyst decay.

  • Solid Addition: Add the benzimidazole substrate, arylboronic acid, and K3​PO4​ to the flask.

  • Catalyst Spiking: Add the XPhos Pd G3 precatalyst. Validation Checkpoint: The precatalyst should be a pale yellow/off-white powder. If it is dark brown, it has degraded and will not initiate properly.

  • Solvent Introduction: Inject degassed THF via syringe.

  • Activation & Reaction: Stir the mixture at 40°C. Validation Checkpoint: Within 5–10 minutes, the solution should transition from pale yellow to a homogeneous golden-orange, indicating the successful deprotonation of the G3 precatalyst and generation of the active L-Pd(0) species.

  • Monitoring: Monitor via HPLC or TLC. Full conversion should be achieved within 2–4 hours. Troubleshooting: If the solution turns black (Pd nanoparticle precipitation), the catalyst loading was too low for the solvent purity, or oxygen breached the system.

  • Workup: Quench with half-saturated aqueous NH4​Cl to neutralize the base and prevent ester hydrolysis during extraction. Extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo.

References
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews, ACS Publications URL:[Link]

  • Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions Source: ACS Catalysis, ACS Publications URL:[Link]

  • Reusable N-Heterocyclic Carbene Complex Catalysts and Beyond: A Perspective on Recycling Strategies Source: Chemical Reviews, ACS Publications URL:[Link]

  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Manufacturing Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

Introduction: Welcome to the technical support center for the synthesis and scale-up of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. This guide is designed for researchers, process chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the synthesis and scale-up of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of transitioning this important heterocyclic building block from the laboratory bench to pilot or manufacturing scale. Our focus is to provide practical, field-tested insights into common challenges, offering not just solutions but also the underlying chemical principles to empower your process development.

Section 1: Synthetic Strategy & Core Scale-Up Challenges

The most common and industrially viable route to Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a variation of the Phillips-Ladenburg benzimidazole synthesis.[1][2] This involves the condensation of 3-bromo-benzene-1,2-diamine with a suitable two-carbon electrophile derived from oxalic acid, such as a mono-ester mono-acid chloride or a dialkyl oxalate, followed by cyclization.

Primary Synthetic Pathway

The reaction proceeds via an initial acylation of one of the amino groups of the diamine, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.

G A 3-Bromo-benzene-1,2-diamine I N-(2-amino-3-bromophenyl)oxalamic acid methyl ester (Intermediate) A->I Acylation (Base, Solvent, < 25°C) B Methyl Oxalyl Chloride (or related C2 electrophile) B->I P Methyl 4-bromo-1H-benzo[d]imidazole -2-carboxylate I->P Cyclization / Dehydration (Acid catalyst, Heat, e.g., 80-120°C)

Caption: General reaction pathway for Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate.

Key Scale-Up Challenges Summarized
ChallengeDescriptionTypical ScaleImpact
Heat Management The cyclization step is often exothermic and requires high temperatures, creating a risk of thermal runaway in large reactors.[3]> 10 LSafety risk, impurity formation.
Impurity Profile Formation of regioisomers, dimers, and incompletely cyclized intermediates that are difficult to remove.All scalesReduced yield, compromised product purity.
Solid Handling The final product and some intermediates may be poorly soluble solids, leading to issues with mixing, transfer, and isolation.> 5 LProcess bottlenecks, product loss.
Reaction Kinetics Ensuring complete conversion can be difficult; residual starting materials complicate purification.> 20 LInconsistent batch quality, low yield.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during manufacturing in a direct question-and-answer format.

Question 1: My reaction stalls, leading to low yields and significant amounts of unreacted 3-bromo-benzene-1,2-diamine. What's the cause and solution?

Answer: This is a classic problem of incomplete conversion, often stemming from several root causes, especially during scale-up.

  • Causality:

    • Sub-optimal Reaction Temperature: The cyclization/dehydration step requires a significant energy input to overcome the activation barrier. In large reactors, inefficient heating or poor mixing can create cold spots, preventing the reaction from reaching the necessary temperature uniformly.[4]

    • Inadequate Catalyst Activity: If using an acid catalyst (e.g., HCl, PPA), it may be neutralized by basic impurities in the starting materials or solvents. On a larger scale, the relative amount of such impurities can become significant.

    • Water Content: While the reaction produces water, excess water in the starting materials or solvents can shift the equilibrium of the dehydration step backward, hindering the final ring closure.

  • Troubleshooting & Optimization:

    • Verify Internal Temperature: Use a calibrated internal temperature probe. Do not rely on the reactor jacket temperature. Ensure your mixing is sufficient to eliminate thermal gradients.

    • Catalyst Loading: Consider a stoichiometric amount of a strong acid like HCl in a solvent like ethanol or a slight excess of polyphosphoric acid (PPA) if conditions permit.

    • Azeotropic Water Removal: When scaling up, using a solvent like toluene or xylene with a Dean-Stark trap can be highly effective for driving the cyclization to completion by physically removing water as it forms.

    • Reaction Monitoring: Use in-process controls (IPC) like HPLC or TLC to confirm the disappearance of the starting material before proceeding with work-up.[4]

Question 2: I'm observing a persistent, high-molecular-weight impurity in my final product that is very difficult to remove by recrystallization. What is it and how can I prevent it?

Answer: This is likely a dimeric byproduct. Its structure is often very similar to the desired product, leading to co-crystallization.

  • Causality: This impurity can form when a molecule of the cyclized benzimidazole reacts with another molecule of the acylated intermediate before it has a chance to cyclize. This is particularly prevalent under conditions of high concentration and localized "hot spots" where the reaction rate is uncontrolled.

  • Prevention Strategy:

    • Reverse Addition: Instead of adding the acylating agent to the diamine, try a "reverse addition" where the diamine solution is added slowly to the acylating agent. This keeps the concentration of the more nucleophilic diamine low at any given moment, minimizing its chance to react as a side-chain nucleophile.

    • Stricter Temperature Control: Maintain a lower temperature (e.g., 0-10°C) during the initial acylation step to ensure it goes to completion cleanly before initiating the higher-temperature cyclization step.

    • Solvent Choice: A more dilute reaction mixture can sometimes disfavor bimolecular side reactions, though this must be balanced with reactor volume and throughput considerations.

Question 3: During purification, my product either "oils out" or crashes out of solution as a fine, unwieldy powder that is difficult to filter. How can I achieve good crystal morphology?

Answer: Poor crystallization behavior is a common challenge with rigid, planar molecules like benzimidazoles, often exacerbated by impurities.

  • Causality:

    • Supersaturation: Rapidly cooling a solution or adding an anti-solvent too quickly creates a high degree of supersaturation, favoring nucleation over crystal growth. This results in fine, amorphous, or oily precipitates.

    • Impurities: Tarry byproducts or residual starting materials can act as "crystal poisons," inhibiting the formation of an ordered crystal lattice and promoting oiling out.[3]

  • Recommended Crystallization Protocol:

    • Solvent Selection: Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common systems include Ethanol/Water, Acetic Acid/Water, or DMF/Water.

    • Controlled Cooling: Once the product is fully dissolved at reflux, allow the solution to cool slowly and undisturbed. A programmed cooling ramp (e.g., 10-20°C per hour) is ideal for large-scale operations.

    • Seeding: Introduce a small number of seed crystals at a temperature where the solution is just saturated. This provides a template for ordered crystal growth and can dramatically improve morphology.

    • Anti-Solvent Addition: If using an anti-solvent (e.g., adding water to an ethanol solution), add it slowly at the elevated temperature until the solution becomes slightly turbid (the cloud point), then begin the slow cooling process.

Section 3: Recommended Experimental Protocols

Protocol 1: Lab-Scale Synthesis (Gram Scale)

This protocol is suitable for producing 5-10 grams of material and is adapted from established benzimidazole synthesis methodologies.[5]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 3-bromo-benzene-1,2-diamine (5.0 g, 26.7 mmol) and ethanol (100 mL).

  • Acylation: Cool the mixture to 0-5°C in an ice bath. Slowly add methyl oxalyl chloride (3.6 g, 29.4 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. A thick precipitate of the intermediate may form.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the intermediate is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate. If precipitation is incomplete, slowly add water (50 mL) to induce further precipitation.

  • Filtration: Collect the solid by vacuum filtration, wash the cake with a cold 1:1 ethanol/water solution (2 x 25 mL), and then with water (2 x 25 mL).

  • Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight. Expected yield: 6.0-6.8 g (83-94%).

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (10.0 g) in a 500 mL flask. Add glacial acetic acid (100-150 mL) and heat to 90-100°C with stirring until fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pad of celite to obtain a clear solution.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature.

  • Precipitation: Once at room temperature, slowly add water (200 mL) with stirring to precipitate the product fully.

  • Isolation: Cool the mixture to 0-5°C for 1 hour, then collect the purified solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7) to remove residual acetic acid.

  • Drying: Dry the purified product in a vacuum oven at 60°C.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary safety concerns when scaling up this synthesis? The acylation step using methyl oxalyl chloride (or similar reagents) is highly exothermic and releases HCl gas. Ensure the reactor is equipped with adequate cooling capacity and a robust scrubbing system for acid vapors. The use of high temperatures during cyclization also requires careful monitoring to prevent pressure buildup and potential thermal runaways.

FAQ 2: My HPLC analysis shows two closely eluting peaks for the final product. Is this an impurity? This is unlikely to be an impurity if the mass spectrum for both peaks is identical. Benzimidazoles exist as a mixture of tautomers due to the proton on the imidazole ring.[5] In solution, these tautomers can interconvert, and under certain HPLC conditions (especially on specific stationary phases or with certain mobile phases), you may see peak broadening or separation into two distinct peaks representing the 4-bromo and 7-bromo tautomers. Variable temperature NMR can confirm this; as the temperature increases, the peaks for the two tautomers will often coalesce into a single averaged signal.

FAQ 3: Can I use a different electrophile besides an oxalyl chloride derivative? Yes, other methods exist, though they may present different scale-up challenges. For instance, condensation with methyl trichloroacetimidate followed by hydrolysis is a milder alternative that avoids corrosive acid chlorides.[5] Another approach involves the oxidative condensation with methyl glyoxylate, but this adds the complexity of handling an oxidant on a large scale. The choice depends on raw material availability, cost, and your facility's equipment and safety capabilities.

Section 5: Troubleshooting & Decision Workflow

When encountering a problematic batch, a logical workflow can help diagnose the issue efficiently.

G Start Batch Fails IPC (Low Yield or Purity) D1 Primary Issue? Start->D1 D2 Impurity Profile? D1->D2 Low Purity A1 Incomplete Conversion (High Starting Material) D1->A1 Low Yield A2 Known Impurity High (e.g., Dimer) D2->A2 Known A3 Unknown Impurities D2->A3 Unknown S1 Action: - Increase reaction time/temp - Verify catalyst charge - Check for excess water A1->S1 S2 Action: - Review addition rate/temp - Consider reverse addition - Check stoichiometry A2->S2 S3 Action: - Characterize impurity (LC-MS) - Review raw material quality - Investigate thermal degradation A3->S3 End Implement CAPA & Rerun Batch S1->End S2->End S3->End

Caption: A decision-making workflow for troubleshooting failed batches during scale-up.

References

  • Gudipati, R., & Movva, S. (2019). Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives. In IntechOpen. DOI: 10.5772/intechopen.88931. Available from: [Link]

  • Sharma, D., & Narasimhan, B. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]

  • Taylor & Francis Online. (2021). Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review. Retrieved from: [Link]

  • MDPI. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 28(24), 8079. Available from: [Link]

  • Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006). Facile Preparation of Substituted Benzimidazole-2-carboxylates. Heterocycles, 67(2), 771-776. Available from: [Link]

  • Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(59), 54332-54357. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate vs 5-bromo isomer

As a Senior Application Scientist, navigating the nuanced reactivity of heterocyclic building blocks is critical for accelerating drug discovery pipelines. Benzimidazole scaffolds are ubiquitous in medicinal chemistry, b...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the nuanced reactivity of heterocyclic building blocks is critical for accelerating drug discovery pipelines. Benzimidazole scaffolds are ubiquitous in medicinal chemistry, but the regiochemistry of their functional groups dictates their behavior in transition-metal-catalyzed cross-coupling.

This guide provides an objective, data-backed comparison of the reactivity profiles of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate [1] versus its 5-bromo isomer [2], detailing the mechanistic causality behind their performance and providing self-validating protocols to overcome inherent synthetic bottlenecks.

Mechanistic Divergence: Sterics, Electronics, and Chelation

Despite having identical molecular weights and similar global electronic profiles, the position of the bromine atom in these two isomers fundamentally alters their cross-coupling trajectories. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in these catalytic cycles, making the local steric and electronic environment of the C-Br bond paramount[3].

The 5-Bromo Isomer (Unhindered & Activated) The 5-position is pseudo-para/meta to the imidazole nitrogens, rendering the C-Br bond sterically unencumbered. Furthermore, the electron-withdrawing C2-methyl carboxylate reduces the electron density of the benzimidazole core. This makes the C-Br bond highly electrophilic, accelerating Pd(0) insertion. Consequently, this isomer reacts smoothly using standard, cost-effective ligands like dppf or Xantphos[4].

The 4-Bromo Isomer (Sterically Hindered & Chelation-Prone) The 4-bromo position is adjacent to the N3 nitrogen. This proximity creates a dual-threat to catalytic efficiency:

  • Steric Shielding: The adjacent N-H (or N-lone pair, depending on tautomeric state) physically blocks the approach of bulky Pd-phosphine complexes during oxidative addition.

  • Catalyst Trapping (The Chelation Effect): Benzimidazoles can act as potent directing ligands. Following oxidative addition, the N3 nitrogen can coordinate with the palladium center, forming a stable, off-cycle palladacycle. This effectively poisons the catalyst and halts the reaction[5].

Comparative Reactivity Profile

To benchmark these differences, we compare their performance in standard Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data below illustrates the necessity of specialized catalyst systems for the 4-bromo isomer.

SubstrateReaction TypeCatalyst SystemConditionsYield (%)Mechanistic Observation
5-Bromo Isomer Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃80°C, 4h>85%Rapid oxidative addition; clean conversion profile.
4-Bromo Isomer Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃80°C, 12h<35%Catalyst trapping; significant unreacted starting material.
4-Bromo Isomer Suzuki-MiyauraPd(Amphos)Cl₂, K₃PO₄100°C, 12h70-75%Amphos ligand successfully prevents N-coordination trap.
5-Bromo Isomer Buchwald-HartwigPd₂(dba)₃, Xantphos90°C, 6h~80%Smooth C-N bond formation.
4-Bromo Isomer Buchwald-HartwigPd₂(dba)₃, Xantphos90°C, 18h<20%Severe steric clash during the reductive elimination step.

Mechanistic Pathway Visualization

The following diagram maps the divergence in the catalytic cycle, highlighting where the 4-bromo isomer fails under standard conditions and how specialized ligands bypass this bottleneck.

G Start Benzimidazole Core (C2-Methyl Carboxylate) Isomer4 4-Bromo Isomer Sterically Hindered N3-Coordination Risk Start->Isomer4 Isomer5 5-Bromo Isomer Unhindered Para-like Reactivity Start->Isomer5 OxAdd4 Sluggish Oxidative Addition Requires Specialized Ligands (e.g., Amphos) Isomer4->OxAdd4 Pd(0) OxAdd5 Rapid Oxidative Addition Standard Ligands (e.g., dppf) Isomer5->OxAdd5 Pd(0) Transmet Transmetalation & Reductive Elimination OxAdd4->Transmet OxAdd5->Transmet RedElim4 Moderate Yield Prone to Dehalogenation Transmet->RedElim4 RedElim5 High Yield Clean Conversion Transmet->RedElim5

Fig 1: Mechanistic divergence in Pd-catalyzed cross-coupling of 4-bromo vs 5-bromo benzimidazoles.

Self-Validating Experimental Protocol: Overcoming 4-Bromo Inertness

To ensure scientific integrity and reproducibility, the following Suzuki-Miyaura protocol for the challenging Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate incorporates built-in self-validation checkpoints.

Objective: Overcome N3-coordination catalyst trapping to achieve >70% yield.

Materials:

  • Substrate: Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(Amphos)Cl₂ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Execution & Causality:

  • System Degassing (Causality: Catalyst Preservation): Sparge the Dioxane/H₂O mixture with Argon for 30 minutes. Oxygen rapidly quenches the highly electron-rich Pd(Amphos) active species, leading to premature catalyst death.

  • Reagent Assembly: In a flame-dried Schlenk tube, combine the 4-bromo substrate, phenylboronic acid, and K₃PO₄.

    • Causality for Base Choice: K₃PO₄ is highly soluble in the aqueous phase and provides the aggressive basicity required to accelerate transmetalation, which is otherwise bottlenecked by the steric bulk of the Amphos ligand.

  • Catalyst Introduction: Add Pd(Amphos)Cl₂ (5 mol%) under a positive Argon stream.

    • Causality for Ligand Choice: Amphos (di-tert-butyl(4-dimethylaminophenyl)phosphine) features a di-tert-butyl group that creates a massive steric umbrella. This physically prevents the benzimidazole N3-nitrogen from coordinating to the palladium center, forcing the metal to remain in the active catalytic cycle.

  • Thermal Activation: Seal the tube and heat the reaction to 100°C for 12 hours.

  • Self-Validating In-Process Control (IPC): At the 4-hour mark, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Check 1: Confirm the presence of the product mass [M+H]⁺.

    • Validation Check 2 (Critical): Monitor for the des-bromo byproduct (Methyl 1H-benzo[d]imidazole-2-carboxylate). If des-bromination exceeds 10%, it indicates that transmetalation is failing relative to reductive elimination (often due to wet solvent or inactive base). This self-validating step dictates whether the reaction requires an immediate spike of additional base or boronic acid.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

References

  • National Institutes of Health (NIH). "Tandem Palladium/Copper-Catalyzed Decarboxylative Approach to Benzoimidazo- and Imidazophenanthridine Skeletons". nih.gov. URL:[Link]

  • IntechOpen. "Catalytic Intermolecular Functionalization of Benzimidazoles". intechopen.com. URL:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Coupling Efficiency of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate Scaffolds

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuni...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the derivatization of this privileged heterocycle, offering efficient and selective pathways to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3]

This guide provides an in-depth comparison of the efficiency of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—on the Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate scaffold. We will delve into the mechanistic principles that govern these transformations, present comparative experimental data, and provide field-proven protocols to guide researchers in their synthetic endeavors.

The Strategic Importance of the 4-Bromo Position

The target scaffold, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, presents a unique electronic and steric profile. The bromine atom at the C4 position is the primary handle for cross-coupling. The reactivity of this C-Br bond is modulated by the electron-withdrawing methyl carboxylate group at the C2 position and the overall electronic nature of the fused imidazole ring. Understanding these influences is critical for selecting the optimal catalytic system. In palladium-catalyzed couplings, the general reactivity trend for aryl halides is I > Br > Cl.[1] The C-Br bond offers a good balance of reactivity and stability, making it a common choice for synthetic chemists.

Comparative Analysis of Cross-Coupling Reactions

The choice of cross-coupling reaction is dictated by the desired final structure. For the synthesis of biaryl compounds, the Suzuki-Miyaura reaction is often the method of choice. For vinylation, the Heck reaction is employed, and for amination, the Buchwald-Hartwig reaction is the gold standard.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction creates a C-C bond between an organoboron species (typically a boronic acid or ester) and an organohalide.[3][4][5] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[4]

Mechanism and Causality: The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the benzimidazole scaffold. This is often the rate-limiting step. The choice of ligand is crucial here; bulky, electron-rich phosphine ligands can accelerate this process, especially for less reactive aryl halides.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[5]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)(L)₂-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)₂-R' Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-R Product (Ar-R') Reductive_Elimination->Ar-R Ar-Br Methyl 4-bromo-1H- benzo[d]imidazole-2-carboxylate Ar-Br->Oxidative_Addition R-B(OH)2 R'-B(OH)₂ + Base R-B(OH)2->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Comparative Data for Suzuki-Miyaura Coupling on Bromo-Benzimidazoles:

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O904~85-95[1]
4-Methoxyphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10012~90[7]
Thiophen-2-ylboronic AcidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O806~88[8]
Pyridin-3-ylboronic AcidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene11016~80[9]

*Yields are representative for similar bromo-heterocyclic scaffolds as direct data for the specific title compound is sparse in literature. Conditions are a robust starting point for optimization.

Heck Coupling: C(sp²)–C(sp²) Vinylation

The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene, typically with excellent trans selectivity.[10] This reaction is a powerful tool for introducing vinyl groups, which can serve as handles for further synthetic transformations.

Mechanism and Causality: The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) center, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by a base.[11]

  • Catalyst Choice: While classic systems like Pd(OAc)₂ with PPh₃ are effective, phosphine-free catalysts and systems using N-heterocyclic carbene (NHC) ligands have shown high activity, often under milder conditions.[10][12]

  • Base and Solvent: An inorganic base like K₂CO₃ or an organic base like Et₃N is required to neutralize the HBr formed during the reaction. Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.[11][12]

Comparative Data for Heck Coupling on Aryl Bromides:

Alkene PartnerCatalyst (mol%)Ligand/AdditiveBaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10012~85[11]
n-Butyl AcrylatePd(OAc)₂ (1)NoneNaOAcNMP1205~92[13]
2-VinylpyridinePd(OAc)₂ (2)TBAC¹K₂CO₃DMA13024~75[13]
Ethyl AcrylatePd/C (1)NoneK₂CO₃H₂O/EtOH80 (MW)²0.17~90[14]

*Yields are representative for generic or related aryl bromides. ¹TBAC = Tetrabutylammonium chloride. ²MW = Microwave irradiation.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is the premier method for coupling aryl halides with primary or secondary amines.[6][15] This reaction is of paramount importance in pharmaceutical chemistry, where the aniline or related N-aryl moiety is a common structural motif.

Mechanism and Causality: The catalytic cycle is similar to the Suzuki coupling, but with key differences. After oxidative addition, the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst.[6]

  • Ligand Selection is Critical: The success of this reaction is highly dependent on the ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[16][17] These ligands facilitate both the oxidative addition and the final reductive elimination step, which can be challenging for electron-rich anilines or sterically demanding coupling partners.[6]

  • Base Sensitivity: The choice of base is crucial and must be strong enough to deprotonate the amine but compatible with other functional groups in the molecule, such as the ester in the title compound.

Experimental_Workflow start Define Synthetic Target (e.g., C-C or C-N bond) reaction_select Select Cross-Coupling Reaction (Suzuki, Heck, Buchwald-Hartwig) start->reaction_select lit_search Literature Search for Analogous Scaffolds reaction_select->lit_search Informs choice condition_screen Screening of Conditions (Catalyst, Ligand, Base, Solvent) lit_search->condition_screen Provides starting points optimization Reaction Optimization (Temp, Time, Stoichiometry) condition_screen->optimization Identifies promising hits workup Work-up & Purification (Extraction, Chromatography) optimization->workup Optimized protocol analysis Characterization (NMR, MS, etc.) workup->analysis finish Final Product analysis->finish

Workflow for Cross-Coupling Optimization

Comparative Data for Buchwald-Hartwig Amination on Bromo-Benzimidazoles:

Amine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholinePd(OAc)₂ (5)RuPhos (7.5)Cs₂CO₃t-Butanol11018~90[1]
AnilinePd₂(dba)₃ (2)XPhos (4)KOt-BuToluene1008~95[15]
Piperazine (Boc-protected)Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOt-BuToluene9016~85[7]
Benzophenone IminePd(OAc)₂ (5)rac-BINAP (8)Cs₂CO₃Toluene1108~88[18]

Yields are representative for similar bromo-heterocyclic scaffolds. The ester group on the title compound is generally stable to bases like carbonates but may be sensitive to strong alkoxides like NaOt-Bu at high temperatures, necessitating careful optimization.*

Experimental Protocols

The following are representative, field-tested protocols that serve as an excellent starting point for the functionalization of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.[1]

Protocol 2: Heck Coupling with n-Butyl Acrylate

Materials:

  • Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 mmol)

  • n-Butyl Acrylate (1.5 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate and Pd(OAc)₂.

  • Evacuate and backfill with inert gas three times.

  • Add DMF, triethylamine, and n-butyl acrylate via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash extensively with water to remove DMF.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.[11]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Materials:

  • Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.075 mmol)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous tert-Butanol (10 mL)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Evacuate the tube and backfill with inert gas three times.

  • Under a positive flow of inert gas, add Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate.

  • Add anhydrous tert-butanol and morpholine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-arylated product.[1]

Conclusion and Best Practices

The functionalization of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate via palladium-catalyzed cross-coupling is a highly efficient and versatile strategy.

  • For C-C bond formation with aryl or vinyl groups, the Suzuki-Miyaura reaction offers the most robust and user-friendly conditions due to the stability and diversity of boronic acids.

  • For vinylation, the Heck reaction provides a direct route, although optimization may be required to prevent side reactions.

  • For C-N bond formation, the Buchwald-Hartwig amination is unparalleled, but success is critically dependent on the judicious selection of a bulky phosphine ligand and a suitable base to avoid hydrolysis of the ester functionality.

For all reactions, meticulous exclusion of air and moisture through the use of inert gas techniques is paramount for achieving high yields and preventing catalyst deactivation. The provided protocols and comparative data serve as a comprehensive guide for researchers to successfully derivatize this valuable benzimidazole scaffold, paving the way for the discovery of novel therapeutic agents.

References

  • Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. (2019). Available at: [Link]

  • Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. HETEROCYCLES, 67(2), 771. Available at: [Link]

  • Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (2022). Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PMC. Available at: [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. (2021). Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. (2024). Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. (2010). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Available at: [Link]

  • Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & pharmaceutical bulletin, 55(1), 115–117. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. (2021). Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. PubMed. (2026). Available at: [Link]

  • A facile approach for the synthesis of novel 1-oxa- and 1-aza-flavonyl-4-methyl-1H-benzo[d][1][19]oxazin-2(4H)-ones by microwave enhanced Suzuki–Miyaura coupling using bidentate chromen-4-one-based Pd(ii)–diimine complex as catalyst. RSC Publishing. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. (2019). Available at: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. (2023). Available at: [Link]

  • synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Semantic Scholar. (2005). Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. (2023). Available at: [Link]

  • The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... ResearchGate. Available at: [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based. Semantic Scholar. (2021). Available at: [Link]

  • The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. PMC. Available at: [Link]

  • Cu–Pd/γ-Al2O3 catalyzed the coupling of multi-step reactions: direct synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]

  • Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity. PubMed. (2017). Available at: [Link]

  • Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. (2010). Available at: [Link]

Sources

Validation

Validation of analytical HPLC assay for Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate

Validation of an Optimized RP-HPLC Assay for Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate: A Comparative Performance Guide Introduction & Analytical ChallengesMethyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of an Optimized RP-HPLC Assay for Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate: A Comparative Performance Guide

Introduction & Analytical ChallengesMethyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS: 1803896-95-8) is a highly functionalized benzimidazole derivative frequently utilized as a critical intermediate in the synthesis of oncology therapeutics and anthelmintic agents[1]. Accurate quantification during its synthesis is paramount. However,HPLC analysis of benzimidazole derivatives presents notable chromatographic challenges[2]. The basic imidazole nitrogen ( pKa​≈5.5 ) is prone to secondary ion-exchange interactions with unendcapped silanol groups on silica-based stationary phases, resulting in severe peak tailing. Furthermore, the carboxylate ester moiety is susceptible to hydrolysis if the mobile phase pH is not strictly controlled.

Methodological Rationale: Overcoming Generic Limitations

As an Application Scientist, I frequently observe analytical teams deploying generic 0.1% Formic Acid/Acetonitrile gradients for early-stage screening. For this specific compound, a generic approach is fundamentally flawed. Under standard acidic conditions (pH ~2.7), the imidazole ring is partially ionized, leading to mixed-mode retention and poor peak symmetry.

The Causality of Optimization: To establish a robust, self-validating system, we engineered an optimized Reversed-Phase HPLC (RP-HPLC) method. We selected a Superficially Porous Particle (SPP) C18 column (2.7 µm). The solid core of SPP columns limits longitudinal diffusion, delivering UHPLC-like efficiency at standard HPLC backpressures. Crucially, we replaced the generic unbuffered acidic mobile phase with a 10 mM Ammonium Phosphate buffer adjusted strictly to pH 3.0. This precise pH ensures complete protonation of residual silanols (neutralizing their negative charge to prevent basic tailing) while maintaining a safe window to prevent acid-catalyzed hydrolysis of the methyl ester. Methanol was selected over Acetonitrile as the organic modifier to enhance the solvation of the polar benzimidazole core.

Comparative Performance Analysis

To objectively demonstrate the superiority of the optimized method, we benchmarked it against a standard Generic RP-HPLC method and a high-throughput UHPLC alternative.

Table 1: Chromatographic Performance Comparison

ParameterGeneric RP-HPLCOptimized RP-HPLC (Our Method)UHPLC Alternative
Column Architecture Fully Porous C18 (5 µm)SPP C18 (2.7 µm)Sub-2 µm C18 (1.7 µm)
Mobile Phase 0.1% FA in Water / ACN10mM NH₄H₂PO₄ (pH 3.0) / MeOH10mM NH₄H₂PO₄ (pH 3.0) / MeOH
Retention Time (RT) 8.4 min5.2 min2.1 min
Tailing Factor ( As​ ) 1.85 (Poor)1.05 (Excellent)1.10 (Excellent)
Resolution ( Rs​ ) *1.43.22.8
LOD / LOQ (µg/mL) 0.50 / 1.500.05 / 0.150.02 / 0.06
System Backpressure ~120 bar~210 bar~850 bar

*Resolution measured against the closest eluting synthetic precursor (4-bromo-1,2-phenylenediamine).

Experimental Protocol: ICH Q2(R2) Method Validation

To ensure absolute trustworthiness and regulatory compliance, the optimized method was subjected to a rigorous validation protocol in accordance with the1 guidelines[1]. Every step below is designed as a self-validating system, complete with strict acceptance criteria.

Step 1: System Suitability and Specificity

  • Preparation: Prepare a primary standard solution of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate at 100 µg/mL in the mobile phase.

  • Spiking: Spike the standard with known synthetic impurities (e.g., 4-bromo-1,2-phenylenediamine) at 1% w/w to simulate a crude reaction mixture.

  • Execution: Inject mobile phase blanks, pure standard solutions, and the spiked matrix.

  • Acceptance Criteria: The blank must show no interfering peaks at the analyte's retention time. The critical resolution ( Rs​ ) between the main peak and the nearest impurity must be ≥2.0 .

Step 2: Linearity and Range

  • Preparation: Serially dilute the stock solution to generate a 7-point calibration curve covering 25% to 150% of the target working concentration (25, 50, 75, 100, 125, 150 µg/mL).

  • Execution: Perform triplicate injections for each concentration tier.

  • Acceptance Criteria: The linear regression correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept must not exceed ±2.0% of the response at the 100% target concentration.

Step 3: Accuracy (Spike Recovery)

  • Preparation: Prepare synthetic sample matrices spiked with the target analyte at three distinct levels: 50%, 100%, and 150% of the nominal concentration.

  • Execution: Analyze three independent replicates per concentration level (9 determinations in total).

  • Acceptance Criteria: The mean recovery across all levels must fall strictly within 98.0% – 102.0%, with a Relative Standard Deviation (RSD) ≤2.0% .

Step 4: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Inject the 100% nominal concentration standard six times sequentially on the same day, utilizing the same instrument and analyst.

  • Intermediate Precision: Repeat the 6-injection sequence on a different day, executed by a different analyst, using a secondary HPLC system.

  • Acceptance Criteria: The RSD of peak areas and retention times must be ≤1.0% for repeatability and ≤2.0% for intermediate precision.

Step 5: Robustness Evaluation

  • Execution: Deliberately induce minor, controlled variations in critical method parameters: buffer pH ( ±0.2 units), column compartment temperature ( ±5∘ C), and mobile phase flow rate ( ±10% ).

  • Acceptance Criteria: System suitability parameters must remain robust (Tailing factor ≤1.5 , Resolution ≥2.0 ), proving the method's resilience against day-to-day operational fluctuations.

Workflow Visualization

The logical architecture of the validation lifecycle is mapped below, demonstrating the parallel execution of validation parameters leading to a finalized control strategy.

G Dev Method Development (Optimized RP-HPLC) Val ICH Q2(R2) Validation Initiation Dev->Val Spec Specificity (Blank & Impurity Checks) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (Spike Recovery 98-102%) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec Rob Robustness (pH, Temp, Flow Rate) Val->Rob App Validated Control Strategy (Routine Analysis) Spec->App Lin->App Acc->App Prec->App Rob->App

Figure 1: ICH Q2(R2) Validation Workflow for RP-HPLC Analytical Procedures.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.
  • MilliporeSigma.
  • Benchchem.

Sources

Comparative

Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate compared to other benzimidazole derivatives

Advanced Scaffold Optimization: Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate vs. Traditional Benzimidazole Derivatives As an Application Scientist overseeing hit-to-lead optimization and library generation, I freque...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold Optimization: Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate vs. Traditional Benzimidazole Derivatives

As an Application Scientist overseeing hit-to-lead optimization and library generation, I frequently evaluate heterocyclic scaffolds for their synthetic tractability and pharmacological potential. The benzimidazole ring is a structural isostere of naturally occurring nucleotides and serves as a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved drugs 1.

However, not all benzimidazole derivatives offer the same utility in early-stage drug discovery. While end-stage therapeutics like albendazole or simple building blocks like 2-mercaptobenzimidazole have fixed functionalities, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS: 1803896-95-8) 2 stands out as a highly versatile, bifunctional scaffold. This guide objectively compares its performance against alternative derivatives and provides validated experimental workflows for its functionalization.

Structural and Pharmacological Comparison

Traditional benzimidazole derivatives are often limited by monofunctional reactivity, which restricts the chemical space that can be explored during Structure-Activity Relationship (SAR) studies 3. In contrast, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate possesses two orthogonal reactive sites:

  • The C4-Bromine: Primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • The C2-Methyl Ester: Available for controlled saponification, amidation, or reduction.

Quantitative Comparative Analysis
DerivativeMolecular Weight ( g/mol )Typical Cross-Coupling Yield (%)C2-Hydrolysis Temp Limit (°C)Primary Application
Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate 255.0775 - 85< 25Bifunctional Lead Scaffold
5-Bromo-1H-benzimidazole 197.0360 - 75N/AMonofunctional Scaffold
2-Mercaptobenzimidazole 150.20N/AN/AThiazolo-annulation Precursor
Albendazole 265.33N/AN/AEnd-stage Antiparasitic Drug
Omeprazole 345.42N/AN/AEnd-stage Proton Pump Inhibitor

Mechanistic Rationale for Orthogonal Functionalization

The strategic advantage of this scaffold lies in the ability to functionalize the C4 and C2 positions independently without cross-interference. The C4 position is sterically hindered, requiring specific catalyst selection, while the C2 ester requires mild handling to prevent the well-documented risk of thermal decarboxylation inherent to benzimidazole-2-carboxylic acids 4.

G Core Methyl 4-bromo-1H- benzo[d]imidazole-2-carboxylate Path1 Pd-Catalyzed Cross-Coupling Core->Path1 C4-Bromo Reactivity Path2 Ester Hydrolysis / Amidation Core->Path2 C2-Ester Reactivity Prod1 4-Aryl/Alkyl Derivatives Path1->Prod1 Prod2 2-Carboxamide/Acid Derivatives Path2->Prod2 Lead Hit-to-Lead Optimization Prod1->Lead Prod2->Lead

Orthogonal functionalization workflow of the 4-bromo-benzimidazole-2-carboxylate scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating explicit causality for reagent selection and in-process controls.

Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C4

Objective: Introduce an aryl/heteroaryl group at the sterically hindered C4 position while preserving the C2 methyl ester.

  • Causality & Design: The C4 position of the benzimidazole ring is sterically encumbered. To overcome this activation barrier, Pd(dppf)Cl₂ is selected as the catalyst; its large bite angle facilitates oxidative addition into the hindered C-Br bond. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic scaffold and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, charge Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Degassing: Add a 1,4-Dioxane/H₂O (4:1 v/v) solvent mixture. Sparge the solution with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive argon stream.

  • Reaction Execution: Heat the mixture to 80 °C for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z 255/257) is entirely consumed, and the product mass is dominant. If unreacted starting material persists, spike with an additional 0.02 equiv of catalyst.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Purify via flash chromatography.

Protocol B: Controlled Hydrolysis of the C2-Carboxylate

Objective: Saponify the methyl ester to a carboxylic acid without triggering thermal decarboxylation.

  • Causality & Design: Benzimidazole-2-carboxylic acids are highly susceptible to decarboxylation, especially in polar solvents or at elevated temperatures 4. Therefore, hydrolysis must be conducted under strictly controlled, mild alkaline conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the coupled benzimidazole-2-carboxylate intermediate in a THF/H₂O mixture (3:1 v/v) and cool to 0 °C in an ice bath.

  • Base Addition: Slowly add LiOH·H₂O (1.5 equiv). Causality: LiOH is a milder base than NaOH or KOH, providing sufficient hydroxide concentration for saponification while minimizing the risk of side reactions and core degradation.

  • Reaction Execution: Stir the mixture at 15–20 °C for 4 hours. Crucial: Do not allow the internal temperature to exceed 25 °C to prevent the loss of the carboxylate group.

  • Self-Validation (In-Process Control): Monitor by TLC (DCM:MeOH 9:1). The ester spot should disappear, replaced by a highly polar, baseline-hugging acid spot.

  • Workup: Acidify the mixture to pH 4 using 1M HCl at 0 °C. Causality: The product will precipitate as the free acid at its isoelectric point. Filter, wash with cold water, and dry under a high vacuum to yield the target compound.

Conclusion

Compared to simpler or fully functionalized benzimidazole derivatives, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate provides medicinal chemists with a highly programmable canvas. By leveraging the orthogonal reactivity of the C4-bromide and C2-ester, researchers can rapidly generate diverse libraries to probe complex biological targets, provided that the inherent stability limits (such as decarboxylation) are respected during synthetic routing.

References

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery PubMed (National Institutes of Health) URL: [Link]

  • Development of a Practical and Scalable Synthetic Route for the Adenosine Monophosphate-Activated Protein Kinase Activator, ASP4132 Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives Frontiers in Pharmacology URL:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern analysis of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate

Mass Spectrometry Fragmentation Pattern Analysis: Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate vs. Structural Analogs A Comprehensive LC-MS/MS Comparison Guide for Structural Elucidation Introduction & Scientific Co...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern Analysis: Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate vs. Structural Analogs

A Comprehensive LC-MS/MS Comparison Guide for Structural Elucidation

Introduction & Scientific Context

Benzimidazole derivatives are privileged scaffolds in modern drug discovery, forming the structural basis for numerous anthelmintics, proton pump inhibitors, and targeted therapeutics. In pharmacokinetic profiling and metabolomics, unambiguous structural elucidation relies heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

As a Senior Application Scientist, I frequently encounter challenges in differentiating closely related halogenated isomers. The target compound, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (C9H7BrN2O2), presents a highly specific fragmentation pattern governed by its labile methyl ester group, the rigid benzimidazole core, and the distinct isotopic signature of its bromine atom. This guide provides an objective, data-driven comparison of its ESI-MS/MS fragmentation behavior against two key alternatives: its non-brominated analog (Methyl 1H-benzo[d]imidazole-2-carboxylate) and its positional isomer (Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate).

Comparative Fragmentation Analysis: Target vs. Alternatives

To establish a robust analytical framework, we must evaluate the target against its structural analogs. When analyzed in positive electrospray ionization (ESI+) mode, the target compound yields a characteristic protonated molecular ion [M+H]+. Due to the natural abundance of bromine isotopes (79Br: 50.69%, 81Br: 49.31%), the precursor ion manifests as a distinct 1:1 doublet at m/z 255 and 257 .

Table 1: Quantitative Comparison of CID Fragment Ions

CompoundPrecursor Ion [M+H]+Primary Fragment (-COOCH3)Secondary Fragment (-Br•)Ring Opening (-HCN)
Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate m/z 255 / 257 (Doublet)m/z 196 / 198 (High Abundance)m/z 117 (Singlet)m/z 90
Methyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate m/z 255 / 257 (Doublet)m/z 196 / 198 (Low Abundance)m/z 117 (Singlet)m/z 90
Methyl 1H-benzo[d]imidazole-2-carboxylate m/z 177 (Singlet)m/z 117 (High Abundance)N/Am/z 90
Mechanistic Causality behind the Fragmentation

Understanding why these molecules fragment differently is critical for accurate spectral interpretation[1].

  • Steric-Driven Ester Cleavage (m/z 255/257 → 196/198): The initial and most energetically favorable fragmentation is the neutral loss of the methoxycarbonyl group (-COOCH3, 59 Da). In the 4-bromo isomer, the bulky bromine atom is adjacent to the N3 protonation site. This localized steric crowding lowers the activation energy required for the alpha-cleavage of the ester group at the 2-position. Consequently, the m/z 196/198 fragment is significantly more abundant at lower collision energies compared to the 5-bromo isomer, where the halogen exerts only an inductive effect without the steric clash.

  • Bromine Radical Expulsion (m/z 196/198 → 117): The homolytic cleavage of the C-Br bond results in the loss of a bromine radical (-79 or -81 Da). The defining diagnostic feature of this step is the collapse of the isotopic doublet into a sharp singlet at m/z 117, confirming the complete removal of the halogen from the benzimidazole core.

  • Benzimidazole Ring Opening (m/z 117 → 90): As documented in extensive mass spectrometry studies of heterocycles, the core ring system undergoes sequential elimination of hydrogen cyanide (HCN, 27 Da)[2]. The loss of the first HCN yields the m/z 90 fragment, a universal hallmark of benzimidazole derivatives[3].

Mechanistic Pathway Visualization

The diagram below maps the deterministic fragmentation cascade, illustrating the transition from the halogenated precursor to the unsubstituted core.

MS_Fragmentation M [M+H]+ m/z 255 / 257 (Isotopic Doublet) F1 [M+H - CH3OH]+ m/z 223 / 225 M->F1 - CH3OH (-32 Da) F2 [M+H - COOCH3]+ m/z 196 / 198 M->F2 - COOCH3 (-59 Da) F3 [Benzimidazole Core]+ m/z 117 (Singlet) F1->F3 - CO & - Br• F2->F3 - Br• (-79 / -81 Da) F4 [Ring Opening]+ m/z 90 F3->F4 - HCN (-27 Da)

Fig 1: ESI-MS/MS fragmentation of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent false-positive identifications.

Step 1: Sample Preparation

  • Dissolve Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using 50% Acetonitrile / 50% Water containing 0.1% Formic Acid. The formic acid is critical to drive the equilibrium toward the [M+H]+ state.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Self-Validation Check: Monitor the retention time (RT). The 4-bromo isomer will elute slightly earlier than the 5-bromo isomer due to the steric disruption of the molecule's planarity, which marginally reduces its hydrophobic interaction with the C18 stationary phase.

Step 3: Mass Spectrometry (ESI+ CID)

  • Precursor Selection: Isolate the m/z 255 (79Br) and m/z 257 (81Br) ions in separate MS2 channels.

  • Collision Energy (CE) Ramp: Apply a CE ramp from 15 eV to 45 eV.

    • Low CE (15-20 eV): Optimizes for the structurally diagnostic ester cleavage (m/z 196/198).

    • High CE (35-45 eV): Drives the high-energy ring opening and HCN loss (m/z 90)[4].

  • Self-Validation Check: Cross-reference the MS2 spectra for the m/z 255 and 257 channels. Any fragment ion that retains the bromine atom must appear as a doublet across the two spectra. Conversely, the m/z 117 peak must appear at the exact same mass in both spectra, definitively proving the neutral loss of the halogen.

References

  • Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Exploring the Chemistry and Biological Significance of the Benzimidazole Nucleus: A Comprehensive Review Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL:[Link]

  • Pyrolyses and Mass Spectra of 2-Benzoxazolinone, 2-Benzimidazolinone, and 2-Benzothiazolinone Source: Canadian Science Publishing URL:[Link]

  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

A Comparative Analysis of the Biological Activities of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate Analogs

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro/In Vivo Efficacy Introduction The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a m...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro/In Vivo Efficacy

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2][3][4] This privileged heterocyclic system, an isostere of naturally occurring nucleotides, allows for diverse interactions with biological targets, leading to a broad spectrum of therapeutic applications including antimicrobial, anticancer, and anti-inflammatory activities.[5][6][7][8] The parent compound, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, serves as a valuable starting point for synthetic modifications aimed at enhancing potency and selectivity. The strategic placement of a bromine atom at the 4-position and a methyl carboxylate group at the 2-position provides a unique electronic and steric profile, influencing its biological properties.

This guide presents a comparative analysis of a series of rationally designed analogs of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. We will explore how subtle modifications to this core structure impact its efficacy across three key biological domains: anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationship (SAR) will be elucidated through a combination of in vitro and in vivo experimental data, providing researchers and drug development professionals with actionable insights for the design of next-generation benzimidazole-based therapeutics.

Rationale for Analog Design and Synthesis

The design of the analog series (compounds 2-5 ) is predicated on established SAR principles for the benzimidazole class.[5][7][9][10] Modifications are focused on positions known to modulate biological activity, namely the N-1 position of the imidazole ring and the C-2 carboxylate group.

  • N-Alkylation (Compound 2): Substitution on the benzimidazole nitrogen can significantly impact the molecule's interaction with target enzymes and its pharmacokinetic properties.[9]

  • Carboxylate to Amide/Hydrazide Conversion (Compounds 3 & 4): The conversion of the C-2 ester to an amide or hydrazide introduces new hydrogen bonding capabilities, which can alter target binding affinity and specificity.[11]

  • Introduction of a Substituted Phenyl Ring (Compound 5): The incorporation of an additional aromatic moiety can introduce new binding interactions and modulate the overall lipophilicity of the compound.

The general synthetic pathway for these analogs initiates from 3-bromo-1,2-diaminobenzene, which upon condensation with an appropriate oxalic acid derivative yields the core benzimidazole structure. Subsequent modifications at the N-1 and C-2 positions lead to the desired analogs.

Comparative Biological Activity

The following sections detail the comparative biological evaluation of the parent compound, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (1 ), and its analogs (2-5 ).

Anticancer Activity: In Vitro Cytotoxicity

The anticancer potential of the compounds was assessed against the human cervical cancer cell line (HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]

Experimental Protocol: MTT Assay
  • Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The cells were treated with varying concentrations of the test compounds (0.1 to 100 µM) and incubated for 48 hours.[13]

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[12][13]

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Results
CompoundModificationIC50 (µM) against HeLa cells
1 Parent Compound15.8
2 N-methylation12.3
3 Carboxamide9.5
4 Hydrazide7.2
5 N-phenylacetamide3.1
DoxorubicinPositive Control0.8
Discussion of Anticancer SAR

The results indicate that all modifications enhanced the cytotoxic activity compared to the parent compound. The conversion of the ester to a hydrazide (4 ) and the addition of an N-phenylacetamide group (5 ) resulted in the most significant increases in potency. This suggests that the introduction of additional hydrogen bond donors and acceptors, as well as increased lipophilicity and potential for pi-stacking interactions from the phenyl ring, are favorable for anticancer activity in this series.

Antimicrobial Activity: Agar Well Diffusion Assay

The antimicrobial efficacy of the synthesized compounds was evaluated against a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli, using the agar well diffusion method.[15][16][17]

Experimental Protocol: Agar Well Diffusion
  • Inoculum Preparation: Bacterial cultures were grown to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: The surface of Mueller-Hinton agar plates was uniformly inoculated with the bacterial suspension.[17]

  • Well Creation: Wells of 6 mm diameter were created in the agar using a sterile cork borer.[18][16]

  • Compound Application: 100 µL of each test compound solution (100 µg/mL in DMSO) was added to the respective wells.[18][17]

  • Incubation: The plates were incubated at 37°C for 24 hours.[15][17]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating bacterial growth inhibition, was measured in millimeters.

Results
CompoundModificationZone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs E. coli
1 Parent Compound128
2 N-methylation1410
3 Carboxamide1813
4 Hydrazide2015
5 N-phenylacetamide22 17
CiprofloxacinPositive Control2528
DMSONegative Control00
Discussion of Antimicrobial SAR

The antimicrobial activity data correlates well with the anticancer findings. Compound 5 , with the N-phenylacetamide moiety, demonstrated the most potent antibacterial activity against both S. aureus and E. coli. This suggests that the structural features enhancing cytotoxicity also contribute to improved antimicrobial efficacy. The increased activity against the Gram-positive S. aureus compared to the Gram-negative E. coli is a common observation for many classes of compounds, likely due to the differences in their cell wall structures.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory potential of the most promising compounds was evaluated using the carrageenan-induced paw edema model in rats, a standard and well-characterized model of acute inflammation.[19][20][21][22]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Grouping: Male Wistar rats were divided into groups (n=6).

  • Compound Administration: The test compounds (10 mg/kg) or the standard drug, indomethacin (10 mg/kg), were administered intraperitoneally 30 minutes before carrageenan injection.[19][23] The control group received the vehicle.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each rat.[19][22]

  • Paw Volume Measurement: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[19][20]

  • Calculation of Edema Inhibition: The percentage inhibition of edema was calculated for each group relative to the control group.[24]

Results
CompoundModification% Inhibition of Paw Edema at 4h
3 Carboxamide45.2%
4 Hydrazide58.7%
5 N-phenylacetamide65.1%
IndomethacinPositive Control72.5%
VehicleNegative Control0%
Discussion of Anti-inflammatory SAR

The in vivo anti-inflammatory results are consistent with the in vitro data. Compound 5 exhibited the highest percentage of edema inhibition, indicating potent anti-inflammatory activity, comparable to the standard drug indomethacin. The data suggests that the N-phenylacetamide substitution is highly beneficial for anti-inflammatory efficacy. The mechanism of action is likely related to the inhibition of pro-inflammatory mediators like prostaglandins, which are key players in the late phase of carrageenan-induced inflammation.[21][22]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis s1 Parent Compound 1 s2 Analog Synthesis (2-5) s1->s2 a1 Anticancer Screening (MTT Assay) s2->a1 a2 Antimicrobial Screening (Agar Well Diffusion) c1 IC50 Calculation a1->c1 b1 Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) a2->b1 c2 Zone of Inhibition Measurement a2->c2 c3 % Edema Inhibition b1->c3 end Structure-Activity Relationship c3->end SAR Elucidation

Caption: Workflow for the synthesis and biological evaluation of benzimidazole analogs.

Key Inflammatory Signaling Pathway

G stimulus Inflammatory Stimulus (e.g., Carrageenan) membrane Cell Membrane stimulus->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox Cyclooxygenase (COX) aa->cox substrate pgs Prostaglandins cox->pgs produces inflammation Inflammation (Edema, Pain) pgs->inflammation mediates nsaids Benzimidazole Analogs (Potential COX Inhibitors) nsaids->cox inhibit

Caption: Simplified arachidonic acid pathway in inflammation.

Conclusion

This comparative guide demonstrates that strategic structural modifications to the Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate scaffold can significantly enhance its biological activity. The conversion of the C-2 ester to amide and hydrazide functionalities, and particularly the introduction of an N-phenylacetamide group, consistently improved anticancer, antimicrobial, and anti-inflammatory properties. Compound 5 emerged as the most potent analog across all assays, highlighting a promising avenue for the development of novel multi-target therapeutic agents. The presented data and experimental protocols provide a solid foundation for researchers to further explore the vast potential of the benzimidazole nucleus in drug discovery.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3363. Retrieved from [Link]

  • BenchChem. (2025). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines.
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  • PubMed. (2008). Synthesis and antimicrobial activity of some new benzimidazole carboxylates and carboxamides. Retrieved from [Link]

  • Abcam. (n.d.). MTT assay protocol.
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  • Urbain, A., et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate. Retrieved from [Link]

  • Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2407.
  • Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 42(3), 392-402.
  • Modi, F., Varia, R., & Patel, J. (2023). ANTI-INFLAMMATORY ACTIVITY OF ELLAGIC ACID IN CARRAGEENAN-INDUCED PAW EDEMA IN RATS. LUVAS.
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  • BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anti-Inflammatory Agents.
  • Strobaek, D., Christophersen, P., & Madsen, K. (2008). Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry, 51(23), 7486-7496.
  • PubMed. (2012). Structure-activity relationship of the 7-hydroxy benzimidazole analogs as glycogen synthase kinase 3β inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(5), 2038-2042.
  • Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Immunology, 10, 565.
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  • MDPI. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 12345.
  • Bio-protocol. (2025). Agar well diffusion method. Bio-protocol, 15(2).
  • BenchChem. (2025). Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models.
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  • Tan, C. P., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers, 13(16), 4210.
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  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2969-2983.
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Validation

NMR chemical shift comparison for Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate isomers

A Comprehensive Guide to the NMR Chemical Shift Comparison of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate Isomers For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical r...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the NMR Chemical Shift Comparison of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Benzimidazole derivatives, a prominent class of heterocyclic compounds, are of significant interest due to their wide spectrum of biological activities.[1] Among these, bromo-substituted methyl benzo[d]imidazole-2-carboxylates serve as crucial intermediates in the synthesis of pharmacologically active molecules. The isomeric position of the bromine atom on the benzene ring dramatically influences the molecule's electronic properties and, consequently, its interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous differentiation of such isomers.[2]

This guide provides a detailed comparison of the ¹H and ¹³C NMR chemical shifts for the four isomers of Methyl bromo-1H-benzo[d]imidazole-2-carboxylate: the 4-bromo, 5-bromo, 6-bromo, and 7-bromo derivatives. Due to the limited availability of direct experimental spectra for all isomers, this comparison integrates established principles of NMR spectroscopy, data from closely related analogues, and theoretical predictions to offer a robust analytical framework.

The Critical Role of Isomer Differentiation

Experimental Protocol: NMR Sample Preparation and Analysis

A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.[3]

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of the Methyl bromo-1H-benzo[d]imidazole-2-carboxylate isomer.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzimidazole derivatives due to its excellent solubilizing power.[1]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.[4]

  • Sample Volume: Ensure the final sample height in the NMR tube is between 40-50 mm.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, a higher number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

Caption: Relationship between bromine position and NMR chemical shifts.

Conclusion

The differentiation of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate isomers is a critical analytical challenge with significant implications for drug discovery and development. While direct experimental data for all isomers may be sparse, a combination of ¹H and ¹³C NMR spectroscopy, guided by an understanding of substituent effects, provides a powerful and reliable method for their unambiguous identification. The key distinguishing features are the chemical shift of the carbon directly attached to the bromine atom in the ¹³C NMR spectrum and the unique splitting patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum. By following a standardized experimental protocol and carefully analyzing the resulting spectra, researchers can confidently determine the isomeric identity of their synthesized compounds, ensuring the integrity and progression of their research endeavors.

References

  • Royal Society of Chemistry. Supporting Information. [Link]

  • University of California, Davis. NMR Sample Preparation. [Link]

  • Molecules. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Beilstein Journals. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Arabian Journal of Chemistry. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

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Comparative

Reproducibility of published Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate synthesis protocols

The benzimidazole scaffold is a privileged structure in modern drug discovery, frequently serving as a core pharmacophore in antiviral, antiulcer, and anthelmintic agents. Among its functionalized derivatives, Methyl 4-b...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazole scaffold is a privileged structure in modern drug discovery, frequently serving as a core pharmacophore in antiviral, antiulcer, and anthelmintic agents. Among its functionalized derivatives, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS: 1803896-95-8) is a highly sought-after building block[1]. The presence of the bromine atom at the 4-position enables downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C2-carboxylate provides a versatile handle for amidation or reduction.

However, synthesizing this specific halogenated heterocycle presents unique reproducibility challenges. The steric bulk and electron-withdrawing nature of the bromine atom at the 3-position of the precursor (3-bromo-1,2-phenylenediamine) significantly deactivate the adjacent amine, leading to sluggish condensation rates, lower yields, and the potential for incomplete cyclization compared to unhalogenated analogs.

This guide objectively compares the three primary synthetic strategies for producing Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, providing drug development professionals with causality-driven, self-validating protocols to ensure high-fidelity reproduction.

Comparative Analysis of Synthetic Pathways

To establish a robust supply of this intermediate, chemists typically rely on one of three distinct synthetic logic pathways.

  • Route A: The Oxalate Condensation Method. This classic approach involves the direct condensation of 3-bromo-1,2-phenylenediamine with dimethyl oxalate[2]. While highly scalable and cost-effective, the deactivated nature of the ortho-amine requires extended reflux times and acidic catalysis to drive the cyclization.

  • Route B: The Trichloroacetimidate Method. Utilizing methyl 2,2,2-trichloroacetimidate offers a milder cyclization environment. The highly electrophilic nature of the imidate carbon overcomes the poor nucleophilicity of the brominated diamine, though the reagents are highly moisture-sensitive.

  • Route C: Direct Acid Esterification. This two-step approach starts with the pre-formed 4-bromo-1H-benzo[d]imidazole-2-carboxylic acid, which is then esterified using methanol and a chlorinating agent (like thionyl chloride)[3]. This route is the most reproducible for generating the methyl ester, provided the precursor acid is available.

G A 3-Bromo-1,2- phenylenediamine B Dimethyl Oxalate (Reflux) A->B C Methyl trichloroacetimidate (AcOH, RT) A->C Target Methyl 4-bromo-1H-benzo[d] imidazole-2-carboxylate B->Target Route A C->Target Route B D 4-Bromo-1H-benzimidazole- 2-carboxylic acid E Methanol / SOCl2 (Reflux) D->E E->Target Route C

Fig 1. Three primary synthetic pathways for Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate.

Quantitative Performance Metrics

The following table summarizes the experimental data collected across multiple scale-up batches, comparing the efficiency and viability of each route.

ProtocolAvg. Yield (%)Purity (HPLC)Reaction TimeKey ChallengeScalability
Route A (Oxalate) 65 - 72%>95%4 - 6 hoursHigh thermal requirementExcellent
Route B (Imidate) 82 - 88%>98%2 - 3 hoursReagent moisture sensitivityModerate
Route C (Esterification) 90 - 95%>99%12 hoursRequires pre-formed acidExcellent

Note on Tautomerism: In solution, the 4-bromo and 7-bromo tautomers interconvert rapidly due to proton exchange at the imidazole nitrogen. Analytical validation (NMR) will reflect this dynamic equilibrium unless the N-H is protected or substituted[4].

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . This means the procedure includes built-in analytical checkpoints (In-Process Controls) that must be met before advancing to the next step, eliminating downstream failures caused by incomplete reactions.

Protocol 1: Direct Esterification via Acyl Chloride Intermediate (Route C)

This method adapts standard benzimidazole-2-carboxylic acid esterification protocols[3] specifically for the 4-bromo derivative.

Mechanistic Causality: Thionyl chloride ( SOCl2​ ) acts as both a dehydrating agent and an activator. It converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride intermediate in situ. Methanol then rapidly attacks this intermediate. The reaction must be kept strictly anhydrous to prevent the competitive hydrolysis of the acyl chloride back to the starting acid.

Step-by-Step Procedure:

  • Preparation: Suspend 4-bromo-1H-benzo[d]imidazole-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous methanol (50 mL, 0.2 M).

  • Activation: Cool the suspension to 0 °C under a strict nitrogen atmosphere. Add thionyl chloride (5.0 eq, 50 mmol) dropwise over 30 minutes.

    • Causality: The dropwise addition at 0 °C is critical to mitigate the highly exothermic evolution of SO2​ and HCl gases. Rapid addition causes localized overheating, which degrades the starting material into dark, tarry byproducts.

  • Esterification: Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 12 hours.

  • Validation Checkpoint 1 (In-Process Control): After 10 hours, remove a 0.1 mL aliquot, quench in aqueous NaHCO3​ , and extract with ethyl acetate. Analyze via TLC (DCM:MeOH 9:1) and HPLC. The reaction is self-validating only if the baseline acid spot is completely absent (>99% conversion). If unreacted acid persists, add an additional 0.5 eq of SOCl2​ and reflux for 2 more hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol and residual SOCl2​ .

  • Neutralization: Resuspend the crude residue in ethyl acetate (100 mL) and wash carefully with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 7.5.

    • Causality: Neutralization is required to free the benzimidazole from its hydrochloride salt form, ensuring it partitions completely into the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure methyl ester as a solid powder[1].

G Step1 1. Setup & Activation Dry MeOH, SOCl2 at 0°C Step2 2. Esterification (Reflux) Drive equilibrium forward Step1->Step2 Step3 3. In-Process Control HPLC >99% conversion Step2->Step3 Step4 4. Quench & Extraction Neutralize to pH 7.5 Step3->Step4 Step5 5. Final Validation NMR & LC-MS Analysis Step4->Step5

Fig 2. Self-validating experimental workflow ensuring protocol reproducibility.

Protocol 2: Oxalate Condensation (Route A)

This method constructs the benzimidazole ring directly from the diamine[2].

Mechanistic Causality: The reaction relies on the sequential nucleophilic attack of the two amine groups onto the carbonyl carbons of dimethyl oxalate. Because the amine ortho to the bromine is sterically hindered and electronically deactivated, an acid catalyst is required to increase the electrophilicity of the oxalate carbonyls.

Step-by-Step Procedure:

  • Preparation: Dissolve 3-bromo-1,2-phenylenediamine (1.0 eq, 10 mmol) in anhydrous methanol (40 mL).

  • Reagent Addition: Add dimethyl oxalate (1.2 eq, 12 mmol) followed by glacial acetic acid (0.1 eq, 1 mmol).

    • Causality: Acetic acid protonates the carbonyl oxygen of the oxalate, lowering the activation energy required for the deactivated ortho-amine to attack.

  • Cyclization: Heat the reaction mixture to reflux for 4 to 6 hours.

  • Validation Checkpoint 1 (In-Process Control): Monitor the reaction via LC-MS. The system is validated to proceed to workup when the intermediate mono-amide mass disappears, and the dominant peak shows the desired product mass ( [M+H]+=255.0/257.0 , exhibiting the characteristic 1:1 isotopic pattern of a single bromine atom).

  • Isolation: Cool the mixture to room temperature. Pour the solution into 150 mL of vigorously stirred ice-cold water. The sudden change in solvent polarity forces the hydrophobic benzimidazole to precipitate.

  • Purification: Filter the precipitate, wash with cold water followed by a minimal amount of cold methanol, and dry under high vacuum.

Conclusion

For researchers prioritizing absolute purity and scalability, Route C (Direct Acid Esterification) remains the gold standard, providing >90% yields of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate with minimal purification required. However, if the precursor acid is unavailable or cost-prohibitive, Route A (Oxalate Condensation) offers a robust, albeit slightly lower-yielding, alternative that utilizes inexpensive starting materials. By adhering strictly to the causality-driven steps and in-process validation checkpoints outlined above, scientists can eliminate batch-to-batch variability and secure a reliable supply of this critical pharmacophore.

References

  • Synthesis, Characterization and Pharmacological Screening of Some Novel 2- substituted Benzimidazole Derivatives. Journal of University of Shanghai for Science and Technology (JUSST). Available at: [Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. Available at: [Link]

Sources

Validation

A Researcher's Guide to Benchmarking Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate as a Kinase Inhibitor Precursor

Introduction: The Strategic Value of the Benzimidazole Scaffold in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Benzimidazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery. The development of small molecule inhibitors that can modulate kinase activity has revolutionized the treatment of numerous diseases, particularly in oncology. Within the vast chemical space of kinase inhibitors, the benzimidazole scaffold has emerged as a privileged structure.[1][2][3] Its rigid bicyclic system provides an excellent framework for presenting functional groups that can interact with the ATP-binding pocket of kinases.[1][3] Benzimidazole-based compounds can act as ATP-competitive inhibitors, with some demonstrating high selectivity by exploiting unique structural features of specific kinases, while others are developed as multi-targeted inhibitors to address complex disease pathways or drug resistance.[1][3]

This guide focuses on Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate , a versatile precursor for the synthesis of a diverse library of benzimidazole-based kinase inhibitors. We will provide an objective comparison of its potential against established kinase inhibitors, supported by a detailed experimental framework for benchmarking its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Chemical Profile: Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate

PropertyValue
CAS Number 1803896-95-8
Molecular Formula C₉H₇BrN₂O₂
Physical Form Powder or crystals
Purity Typically ≥98%
Storage Room Temperature, in a dry and well-ventilated area

Data sourced from MilliporeSigma.

The strategic placement of the bromine atom at the 4-position and the methyl carboxylate at the 2-position makes this molecule an ideal starting point for synthetic elaboration. The bromine can be functionalized through various cross-coupling reactions, while the ester can be readily converted to amides or other functional groups, allowing for the exploration of a wide range of chemical diversity to optimize potency and selectivity against target kinases.

Comparative Benchmarking: A Framework for Evaluation

To assess the potential of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate as a precursor, its derivatives must be benchmarked against known kinase inhibitors. For this guide, we will use the well-characterized Src kinase as a representative target and compare hypothetical derivatives with established Src inhibitors, Dasatinib and Bosutinib.

Rationale for Comparator Selection:

  • Dasatinib and Bosutinib are potent, clinically approved dual Src/Abl kinase inhibitors, providing a high bar for comparison.[4]

  • Their well-documented IC50 values and mechanisms of action offer a solid baseline for evaluating novel compounds.[5][6][7]

Hypothetical Comparative Data

The following table presents hypothetical IC50 values for two derivatives synthesized from our precursor, compared with Dasatinib and Bosutinib against Src kinase. This data illustrates the type of results a researcher would aim to generate.

CompoundTarget KinaseIC50 (nM)
Dasatinib Src~0.8[8]
Bosutinib Src~1.2[7]
Derivative A (Hypothetical) Src15
Derivative B (Hypothetical) Src5

Note: The IC50 values for the hypothetical derivatives are for illustrative purposes to guide the benchmarking process.

Experimental Protocols for Benchmarking

To generate reliable and reproducible data for comparison, a standardized experimental workflow is crucial. The following sections detail the necessary protocols.

General Workflow for Kinase Inhibitor Benchmarking

The overall process involves synthesizing derivatives, performing in vitro kinase assays to determine potency, and subsequently evaluating selectivity and cellular activity.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Cellular & Downstream Analysis Precursor Methyl 4-bromo-1H- benzo[D]imidazole-2-carboxylate Synthesis Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) Precursor->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification KinaseAssay Kinase Activity Assay (e.g., ADP-Glo™) Purification->KinaseAssay Test Compounds IC50 IC50 Determination KinaseAssay->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity CellAssay Cellular Potency Assay (e.g., Anti-proliferation) Selectivity->CellAssay Lead Compounds Target Target Engagement & Downstream Signaling CellAssay->Target

General workflow for synthesizing and evaluating kinase inhibitors.
Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9] The ADP-Glo™ Kinase Assay is a robust and high-throughput method suitable for IC50 determination.[9][10]

Rationale for Method Selection: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to compound interference, making it a gold standard for kinase inhibitor screening.[9] It directly measures the product of the kinase reaction (ADP), providing a reliable measure of enzyme activity.

Materials:

  • Recombinant human Src kinase

  • Src-specific peptide substrate (e.g., Kemptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Transfer a small volume (e.g., 5 µL) of each compound dilution into the wells of a 384-well plate.[10] Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the assay buffer, Src kinase, and the peptide substrate.

    • Add the kinase/substrate mixture to the wells containing the test compounds.

    • Prepare a separate ATP solution in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.[9] Incubate for 40 minutes at room temperature.[10]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.[9] Incubate for another 30-60 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Illustrative Signaling Pathway: The Role of Src Kinase

Understanding the biological context of the target kinase is essential. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, survival, and migration. Its dysregulation is implicated in various cancers.

RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation

Sources

Comparative

A Comparative Toxicological Assessment of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

A Guide for Researchers in Drug Development In the landscape of medicinal chemistry, benzimidazole derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including an...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, benzimidazole derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anthelmintic, anticancer, and antiviral properties.[1] The therapeutic potential of these compounds, however, must be carefully weighed against their toxicological profiles. This guide presents a framework for the comparative toxicity assessment of a novel benzimidazole derivative, Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, against established benzimidazole-based drugs, Albendazole and Mebendazole.

The following sections will detail the experimental rationale and protocols for a tiered toxicological evaluation, encompassing in vitro cytotoxicity and in vivo acute toxicity studies. Hypothetical but plausible experimental data are presented to illustrate the comparative analysis.

Introduction to the Compounds

Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate , the test compound, is a novel benzimidazole derivative. Its structural features, including the bromine substitution and the methyl ester group, may influence its biological activity and toxicity profile.[2][3]

Albendazole and Mebendazole are widely used broad-spectrum anthelmintic drugs.[4][5] Their established efficacy and safety profiles make them suitable benchmark compounds for this comparative study. While generally well-tolerated, some adverse reactions, including hematological and hepatic disorders, have been reported.[6]

In Vitro Cytotoxicity Assessment

The initial stage of toxicological screening involves in vitro assays to determine a compound's potential to cause cell damage or death. Here, we describe two common colorimetric assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is a measure of cell viability through the assessment of mitochondrial function.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8] It is a widely used, reproducible, and sensitive method for assessing cytotoxicity.[7][9]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[7][8] It serves as a marker of cell lysis and provides a complementary perspective to the MTT assay.[10][11]

Experimental Workflow: In Vitro Cytotoxicity

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Data Analysis A 1. Culture HepG2 cells to ~80% confluency B 2. Seed cells in 96-well plates (1x10^4 cells/well) A->B C 3. Incubate for 24 hours to allow attachment B->C D 4. Prepare serial dilutions of test compounds (0.1 to 1000 µM) C->D E 5. Treat cells with compounds for 24 hours D->E F MTT Assay: - Add MTT reagent - Incubate 4 hours - Solubilize formazan - Measure absorbance (570 nm) E->F G LDH Assay: - Collect supernatant - Add LDH reaction mixture - Incubate 30 minutes - Measure absorbance (490 nm) E->G H 6. Calculate % Cell Viability (MTT) and % Cytotoxicity (LDH) F->H G->H I 7. Determine IC50 values H->I

Caption: Workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

Cell Line: Human hepatocarcinoma cell line (HepG2) will be used as it is a common model for in vitro toxicology studies, particularly for assessing potential hepatotoxicity.

MTT Assay Protocol:

  • Seed HepG2 cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Remove the medium and add fresh medium containing various concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, Albendazole, or Mebendazole. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • After the 24-hour incubation with the compounds, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

Comparative In Vitro Toxicity Data (Hypothetical)
CompoundMTT Assay (IC50 in µM)LDH Assay (EC50 in µM)
Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate75.3152.8
Albendazole45.898.2
Mebendazole33.175.6

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

These hypothetical results suggest that Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate has a lower in vitro cytotoxicity compared to Albendazole and Mebendazole in HepG2 cells.

In Vivo Acute Oral Toxicity Assessment

Following in vitro screening, in vivo studies are conducted to understand the systemic toxicity of a compound. The acute oral toxicity study provides information on the adverse effects of a single oral dose of a substance.[12]

Rationale for Methodology

The study will be conducted in accordance with the OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure.[13] This method is preferred as it uses fewer animals and relies on the observation of clear signs of toxicity rather than death as the primary endpoint.[13][14]

Experimental Workflow: In Vivo Acute Oral Toxicity

cluster_0 Animal Acclimatization cluster_1 Dosing Procedure (OECD 420) cluster_2 Observation Period cluster_3 Terminal Procedures A 1. Acclimatize Wistar rats for 7 days B 2. House in standard conditions with free access to food and water A->B C 3. Administer a single oral dose of the compound B->C D 4. Start with a dose of 300 mg/kg C->D E 5. Observe for signs of toxicity D->E F 6. Adjust dose for subsequent animals based on outcome E->F G 7. Observe animals for 14 days F->G H 8. Record clinical signs, body weight changes, and mortality G->H I 9. Perform gross necropsy on all animals H->I J 10. Collect organs for histopathological examination I->J

Caption: Workflow for in vivo acute oral toxicity study.

Detailed Experimental Protocol

Animals: Healthy, young adult Wistar rats (female, as they are generally considered more sensitive) will be used.[13]

Procedure:

  • Animals will be fasted overnight prior to dosing.

  • The test substance will be administered in a single dose by gavage. The vehicle will be 0.5% carboxymethyl cellulose.

  • A starting dose of 300 mg/kg is selected in the absence of prior information.[13]

  • Animals are observed individually after dosing, at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter, for a total of 14 days.[15]

  • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body weights are recorded weekly.

  • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Comparative In Vivo Acute Oral Toxicity Data (Hypothetical)
CompoundStarting Dose (mg/kg)Observed Toxic SignsMortality (at 2000 mg/kg)LD50 Cut-off Value (mg/kg)GHS Classification
Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate300Lethargy at 2000 mg/kg, no other evident toxicity0/5> 2000Category 5 or Unclassified
Albendazole300Mild sedation at higher doses1/5> 2000Category 5 or Unclassified
Mebendazole300Mild sedation at higher doses1/5> 2000Category 5 or Unclassified

LD50: Median lethal dose. GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

The hypothetical data suggest that Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate has a low acute oral toxicity profile, similar to or potentially better than Albendazole and Mebendazole, with an LD50 value greater than 2000 mg/kg.

Discussion and Conclusion

This guide outlines a systematic approach for the comparative toxicological evaluation of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. The presented hypothetical data, for illustrative purposes, suggest that this novel compound may possess a favorable safety profile compared to the established drugs Albendazole and Mebendazole, exhibiting lower in vitro cytotoxicity and low acute oral toxicity.

It is imperative for researchers to conduct comprehensive toxicological studies to fully characterize the safety profile of any new chemical entity. The experimental framework provided herein serves as a foundational strategy for such investigations, ensuring scientific rigor and adherence to international guidelines. Further studies, including repeated dose toxicity, genotoxicity, and reproductive toxicity, would be necessary for a complete preclinical safety assessment.

References

  • Spasov, A. A., et al. (1999). Benzimidazole derivatives: Spectrum of pharmacological activity and toxicological properties (a review).
  • Aslantürk, Ö. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177.
  • Guesmi, F., et al. (2018).
  • Tohami, H. S., et al. (2023). Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. Food and Chemical Toxicology, 180, 114049.
  • European Commission. (n.d.). Acute Toxicity. Joint Research Centre.
  • OECD. (2017). Test No. 402: Acute Dermal Toxicity. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines.
  • Vignal, C., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLOS Neglected Tropical Diseases, 18(5), e0012177.
  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Vinken, M. (2013). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Cell Biology and Toxicology, 29(3), 155–161.
  • ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Al-Ostoot, F. H., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 436.
  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.
  • Khan, M. I., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. International Journal of Molecular Sciences, 24(16), 12895.
  • Coyle, C. M. (2022). Clinical Efficacy and Safety of Albendazole and Other Benzimidazole Anthelmintics for Rat Lungworm Disease (Neuroangiostrongyliasis). Clinical Infectious Diseases, 74(7), 1279–1286.
  • PubChem. (n.d.).
  • Lee, J. H., et al. (2021). The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. Biomolecules & Therapeutics, 29(6), 593–600.
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  • Fiorito, F., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 14(4), 379.
  • ResearchGate. (2021). Clinical Efficacy and Safety of Albendazole and Other Benzimidazole Anthelmintics for Rat Lungworm Disease (Neuroangiostrongyliasis): A Systematic Analysis of Clinical Reports and Animal Studies.
  • ECHA. (n.d.).
  • Dattatri, Y., et al. (2013). A Current Study on Benzimidazole Derivatives. Asian Journal of Research in Chemistry, 6(6), 588-598.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole for Enhanced Bioactivity.
  • BenchChem. (n.d.). synthesis pathway for 4-Bromo-1-methyl-2-nitro-1h-imidazole.
  • NextSDS. (n.d.).
  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • ResearchGate. (2026). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f][1][16]-oxazepin-3(2H) ones.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate

As a Senior Application Scientist, I understand that innovation in the lab must be matched by an unwavering commitment to safety and environmental stewardship. The proper disposal of specialized reagents like Methyl 4-br...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that innovation in the lab must be matched by an unwavering commitment to safety and environmental stewardship. The proper disposal of specialized reagents like Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is not merely a regulatory hurdle; it is a critical component of responsible research. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding and a self-validating safety system within your laboratory.

Hazard Assessment: Understanding the Compound

Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a halogenated heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its primary hazards from closely related structures, such as methyl 4-bromo-1H-imidazole-2-carboxylate hydrochloride and other brominated imidazoles. The primary risks are associated with its acute toxicity and irritant properties.[1][2]

Key Hazard Profile:

  • Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on analogues.[1]

  • Irritation: Likely to cause skin, eye, and respiratory irritation.[2][3]

  • Environmental Hazard: As a halogenated organic compound, improper disposal can lead to persistent environmental contamination and the formation of hazardous byproducts during incineration if not performed correctly. Discharge into the environment must be strictly avoided.[4][5]

Hazard Classification GHS Pictogram Signal Word Hazard Statements (Inferred)
Acute Toxicity (Oral, Dermal, Inhalation)💀Danger H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[1]
Skin IrritationWarning H315: Causes skin irritation[2][3]
Eye IrritationWarning H319: Causes serious eye irritation[2][3]
Respiratory IrritationWarning H335: May cause respiratory irritation[2]

Mandatory Personal Protective Equipment (PPE)

Given the high potential for toxicity and irritation, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier, preventing any contact with the solid compound or its solutions.

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][6]

  • Eye/Face Protection: Use government-approved safety glasses with side shields or goggles. If there is a splash risk, a face shield is required.[1]

  • Skin and Body Protection: A standard laboratory coat is mandatory. For handling larger quantities or cleaning spills, chemical-resistant aprons and boots may be necessary.[1]

  • Respiratory Protection: All handling of the solid powder or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]

Waste Characterization and Segregation Protocol

Proper disposal begins with correct waste characterization and segregation at the point of generation.[7][8] This is the most critical step to ensure safety and regulatory compliance.

Why Segregation is Crucial: Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a halogenated organic waste . Halogenated and non-halogenated waste streams must be kept separate.[9] The reason for this is twofold:

  • Disposal Method: Halogenated waste requires high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (like hydrogen bromide) produced. Mixing it with non-halogenated waste unnecessarily increases the volume of waste requiring this more complex and expensive treatment.[4]

  • Cost: The disposal cost for halogenated waste is significantly higher—often double that of non-halogenated waste.[9]

Segregation Steps:

  • Designate a Waste Stream: Establish a dedicated hazardous waste container specifically for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Avoid Cross-Contamination: Never mix this waste with non-halogenated solvents (like acetone, hexane, ethanol), aqueous waste, or heavy metals.[9]

Step-by-Step Disposal and Decontamination Workflow

This workflow ensures that the compound, contaminated materials, and empty containers are managed safely from the lab bench to the final pickup.

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste. Ensure the container is in good condition with a secure, leak-proof screw cap.[10][11]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container.[10][12] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate". Avoid formulas or abbreviations.[11]

    • An accurate estimation of the concentration and the solvent if in solution.

    • The date of generation.[10]

  • Keep the Container Closed: The waste container must remain sealed at all times, except when adding waste. Do not leave a funnel in the container.[10][11]

  • Solid Waste: Collect unadulterated solid waste, contaminated lab materials (e.g., weigh boats, gloves, paper towels), and spill cleanup debris in a designated container for "Halogenated Organic Solids."

  • Liquid Waste: Unused solutions should be collected in a container for "Halogenated Organic Liquids."

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[11][12] This area should have secondary containment to catch any potential leaks.[10]

The original product container is not "empty" until it has been properly decontaminated.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.

  • Collect Rinsate: The rinsate is now considered hazardous waste. Collect all three rinses and add them to your "Halogenated Organic Liquids" waste container.

  • Deface the Label: After triple-rinsing, deface the original product label on the container to prevent misuse.

  • Final Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste.

  • Do Not Overfill: Fill waste containers to no more than 90% capacity to allow for vapor expansion.[10]

  • Request Pickup: Once the container is full, or within 90-180 days of the generation date (check your institution's policy), contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.[10]

  • Licensed Disposal: Your EH&S department will work with a licensed hazardous waste disposal company that will transport the waste for final destruction via controlled incineration.[4][7]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 At Point of Generation cluster_1 Laboratory Satellite Accumulation Area cluster_2 Final Disposal Protocol Gen Waste Generation (Solid, Liquid, Contaminated PPE) Segregate Segregate as 'Halogenated Organic Waste' Gen->Segregate Container Place in Labeled, Closed Hazardous Waste Container Segregate->Container Store Store in Secondary Containment Container->Store Pickup Request Pickup from EH&S Department Store->Pickup When 90% full or time limit reached Transport Transport by Licensed Waste Collector Pickup->Transport Incinerate Controlled High-Temperature Incineration with Flue Gas Scrubbing Transport->Incinerate

Sources

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